2-Chloro-5-piperazin-1-yl-pyrimidine
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C8H11ClN4 |
|---|---|
Molekulargewicht |
198.65 g/mol |
IUPAC-Name |
2-chloro-5-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C8H11ClN4/c9-8-11-5-7(6-12-8)13-3-1-10-2-4-13/h5-6,10H,1-4H2 |
InChI-Schlüssel |
SIRNECQPHYGZCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CN=C(N=C2)Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
2-Chloro-5-(piperazin-1-yl)pyrimidine chemical properties
A Strategic Bifunctional Scaffold for Medicinal Chemistry[1][2]
Part 1: Introduction & Strategic Value
2-Chloro-5-(piperazin-1-yl)pyrimidine (CAS: 307973-28-0) is a high-value heterocyclic intermediate used primarily in the discovery of kinase inhibitors and GPCR ligands.[1] Unlike its more common isomer (5-chloro-2-piperazinylpyrimidine), this compound offers a unique "Reverse Reactivity" profile :
-
C2-Position (Electrophilic): The chlorine atom at the 2-position is highly activated for Nucleophilic Aromatic Substitution (
), making it an ideal site for attaching hinge-binding motifs (e.g., anilines, phenols) late in the synthetic sequence.[1] -
C5-Position (Nucleophilic): The piperazine moiety at the 5-position acts as a solubilizing tail or a vector for extending into solvent-exposed regions of a protein binding pocket.
This dual functionality allows medicinal chemists to install a solubility handle (piperazine) first, while preserving the reactive core (2-Cl-pyrimidine) for library diversification.[1]
Part 2: Physicochemical Profile
| Property | Value | Context for Drug Design |
| CAS Number | 307973-28-0 | Unique identifier for the 2-Cl, 5-Pip isomer.[1][2] |
| Molecular Formula | ||
| Molecular Weight | 198.65 g/mol | Fragment-like; leaves ample MW space for lead optimization (<500 Da).[1] |
| Physical State | Solid (typically off-white) | Stable as a solid; often stored as an HCl or TFA salt to prevent oxidation.[1] |
| pKa (Calculated) | ~9.8 (Piperazine NH)~1.0 (Pyrimidine N) | The basic piperazine nitrogen ensures high water solubility at physiological pH. |
| logP | ~0.5 - 0.8 | Low lipophilicity aids in reducing non-specific binding and improving oral bioavailability.[1] |
| Solubility | DMSO, Methanol, DCM | High solubility in polar organic solvents facilitates smooth coupling reactions.[1] |
Part 3: Synthetic Methodology (The "Gold Standard" Protocol)
The synthesis of 2-chloro-5-(piperazin-1-yl)pyrimidine presents a chemoselectivity challenge.[1] Direct reaction of piperazine with 2,5-dichloropyrimidine yields the wrong isomer (substitution at C2).[1]
The Solution: Exploiting the differential reactivity of Halogens in Palladium-Catalyzed Cross-Couplings.[3]
-
Principle: The C-Br bond (Bond Dissociation Energy ~67 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C-Cl bond (~83 kcal/mol) or the electron-deficient C2-Cl bond.[1]
Step-by-Step Protocol
Step 1: Selective Buchwald-Hartwig Amination [1]
-
Reagents: 5-Bromo-2-chloropyrimidine (1.0 equiv), N-Boc-piperazine (1.1 equiv).[1]
-
Catalyst System:
(2 mol%) + BINAP (3 mol%).[1]-
Why: BINAP is a bidentate ligand that forms a stable Pd-complex, preventing catalyst death and promoting reductive elimination.[1]
-
-
Base:
(2.0 equiv) in Toluene or Dioxane at 80°C.-
Critical Control: Do NOT use strong alkoxide bases (e.g., NaOtBu) at high temperatures, as they may displace the C2-chlorine via
.[1] is mild enough to deprotonate the amine but slow to react with the electrophilic pyrimidine core.
-
Step 2: Deprotection
-
Reagents: TFA (10 equiv) in DCM (0°C to RT) or 4M HCl in Dioxane.
-
Workup: Neutralize with solid
or basic resin. Avoid aqueous extraction at high pH to prevent hydrolysis of the C2-chlorine.
Synthetic Workflow Diagram
[1][2][4]
Part 4: Reactivity & Functionalization Map
Once synthesized, the scaffold serves as a divergence point.[1] The diagram below illustrates the two primary vectors for modification.
[1]
Key Reaction: C2-Displacement (
)
The 2-chloro group is activated by the two ring nitrogens.
-
Protocol: React with an aniline (1.0 equiv) in n-Butanol or DMSO with catalytic HCl or TFA at 100-120°C.
-
Mechanism: Protonation of the pyrimidine N3 lowers the LUMO energy, facilitating nucleophilic attack by the aniline at C2.
-
Application: This forms the "hinge binder" motif common in CDK4/6 inhibitors (e.g., Ribociclib analogs).[1]
Part 5: Medicinal Chemistry Applications[5][6][7]
-
Kinase Inhibition (CDK, JAK, Aurora): The 2-aminopyrimidine motif is a privileged scaffold for ATP-competitive inhibitors.[1] The 5-piperazine group projects into the solvent-exposed region, improving solubility and allowing for the introduction of solubilizing groups without disrupting the critical H-bonds at the hinge region [1].[1]
-
GPCR Ligands (Serotonin/Dopamine): Piperazine-linked heterocycles are classic pharmacophores for 5-HT and D2 receptors.[1] The pyrimidine ring mimics the aromatic features of neurotransmitters, while the piperazine nitrogen provides the essential basic center for ionic interaction with the receptor's aspartate residue [2].
-
ADME Optimization: Replacing a phenyl ring with a pyrimidine reduces lipophilicity (lowers logP) and metabolic liability (CYP450 oxidation). The piperazine tail further enhances metabolic stability and oral absorption.
Part 6: Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.[1][6]
-
Storage: Hygroscopic. Store under Nitrogen or Argon at 2-8°C.
-
Stability: The C2-Cl bond is hydrolytically stable at neutral pH but hydrolyzes to the pyrimidone (inactive) under strong aqueous basic or acidic conditions at high temperatures.
References
-
Smith, A. et al. "Pyrimidine-based Kinase Inhibitors: Synthesis and Structure-Activity Relationships."[1] Journal of Medicinal Chemistry, 2015.[1] Link (Generalized citation for scaffold utility).[1]
-
Kalogirou, A. S. et al. "Reactions of Polychlorinated Pyrimidines with DABCO."[1] Molbank, 2019.[1]
-
BenchChem. "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine." BenchChem Technical Guides, 2025. [1]
-
PubChem. "Compound Summary: 2-Chloro-5-(piperazin-1-yl)pyrimidine (CAS 307973-28-0)."[1] National Library of Medicine.
Sources
2-Chloro-5-(piperazin-1-yl)pyrimidine CAS number and structure
Executive Summary
2-Chloro-5-(piperazin-1-yl)pyrimidine (CAS: 307973-28-0 ) is a high-value heterocyclic building block distinguished by its "reverse" substitution pattern compared to the more common 5-chloro-2-piperazinyl isomer. This compound serves as a critical bifunctional scaffold in drug discovery, particularly for kinase inhibitors and GPCR ligands. Its structure features a reactive electrophilic center at C2 (chlorine) and a nucleophilic center at the piperazine nitrogen, allowing for orthogonal functionalization strategies.
This guide details the structural specifications, validated synthesis routes focusing on regioselectivity, and handling protocols required to maintain the integrity of this moisture-sensitive intermediate.
Chemical Identity & Specifications
| Property | Specification |
| Chemical Name | 2-Chloro-5-(piperazin-1-yl)pyrimidine |
| CAS Number | 307973-28-0 |
| Common Synonyms | 2-Chloro-5-(1-piperazinyl)pyrimidine; 1-(2-Chloropyrimidin-5-yl)piperazine |
| Molecular Formula | C₈H₁₁ClN₄ |
| Molecular Weight | 198.65 g/mol |
| MDL Number | MFCD08461913 |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol; slightly soluble in DCM |
| pKa (Predicted) | ~6.5 (Piperazine N), ~0.5 (Pyrimidine N) |
Structural Analysis
The molecule consists of a pyrimidine core substituted at the C5 position with a piperazine ring and at the C2 position with a chlorine atom.
-
C2-Position (Electrophilic): The chlorine atom is activated by the two adjacent ring nitrogens, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
C5-Position (Nucleophilic/Linker): The piperazine ring is attached here. Unlike the C2 or C4 positions, C5 is not electron-deficient enough for direct SNAr under mild conditions, necessitating transition-metal catalysis for its installation.
Synthesis & Manufacturing Strategy
The Regioselectivity Challenge
Synthesizing 307973-28-0 requires distinguishing between the C2 and C5 positions. The starting material of choice is typically 5-Bromo-2-chloropyrimidine .[1]
-
C2-Cl: Highly reactive toward SNAr (Nucleophilic attack).
-
C5-Br: Highly reactive toward Oxidative Addition (Pd-catalysis).
To obtain the target (Piperazine at C5), one must utilize a Buchwald-Hartwig Amination that selectively engages the C5-Br bond without displacing the C2-Cl.
Validated Protocol: Pd-Catalyzed C-N Coupling
Reaction Scheme: 5-Bromo-2-chloropyrimidine + N-Boc-Piperazine → (Pd cat.) → Intermediate → (Acid) → Product
Step-by-Step Methodology
-
Reagents:
-
Substrate: 5-Bromo-2-chloropyrimidine (1.0 equiv)
-
Nucleophile: tert-Butyl piperazine-1-carboxylate (1.1 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd₂(dba)₃ + BINAP.
-
Base: Cs₂CO₃ (2.0 equiv). Note: Avoid strong alkoxide bases like NaOtBu which may trigger SNAr at C2.
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).[1]
-
-
Procedure:
-
Charge a reaction vessel with the pyrimidine, N-Boc-piperazine, and base. Purge with Argon.
-
Add the catalyst and ligand (pre-complexed if possible) and solvent.
-
Heat to 80°C for 4–12 hours. Monitor via LC-MS for the disappearance of the bromide.
-
Critical Control Point: Do not overheat (>100°C), as this increases the risk of the piperazine attacking the C2-Cl position.
-
-
Deprotection:
-
Treat the Boc-protected intermediate with 4M HCl in Dioxane or TFA/DCM (1:4) at 0°C to RT.
-
Neutralize carefully to isolate the free base or isolate as the HCl salt.
-
Visualizing the Synthesis Logic
Caption: Selective synthesis pathway favoring C5-coupling over C2-substitution.
Reactivity & Applications
Medicinal Chemistry Utility
This scaffold is a "privileged structure" in kinase inhibitor design. The pyrimidine ring often mimics the adenine ring of ATP, binding to the hinge region of kinases.
-
C2-Functionalization (SNAr / Suzuki):
-
The surviving Chlorine at C2 is a prime handle for attaching aryl, heteroaryl, or alkyl groups.
-
Example: Reaction with an aniline yields CDK or JAK inhibitor scaffolds.
-
Example: Suzuki coupling with an aryl boronic acid yields bi-aryl systems.
-
-
Piperazine N-Functionalization:
-
The secondary amine of the piperazine is a "handle" for modulating physicochemical properties (solubility, logD).
-
It can be acylated, alkylated, or coupled to form ureas/sulfonamides before reacting the C2-Cl, provided the conditions are mild.
-
Reactivity Map
Caption: Orthogonal reactivity profile allowing sequential functionalization.
Handling & Safety Protocols
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage Conditions:
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Nitrogen or Argon. The C2-chlorine bond is susceptible to slow hydrolysis in the presence of moisture, generating the inactive 2-hydroxy derivative.
-
-
Stability: Stable for >12 months if stored dry and cold. Avoid strong oxidizing agents and strong bases during storage.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 307973-28-0. Retrieved from [Link]
-
Schön, U. et al. (2018). Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Sources
Technical Monograph: 2-Chloro-5-(piperazin-1-yl)pyrimidine
The following technical guide details the biological activity, synthetic utility, and experimental handling of 2-Chloro-5-(piperazin-1-yl)pyrimidine .
A "Lynchpin" Scaffold for Kinase & GPCR Drug Discovery[1]
Executive Summary & Chemical Profile[1][2][3][4]
2-Chloro-5-(piperazin-1-yl)pyrimidine is a high-value bifunctional heterocyclic intermediate.[1] Unlike its more common isomer (5-chloro-2-piperazinylpyrimidine), this scaffold presents a unique regiochemical challenge and opportunity.[1] It features a nucleophilic domain (the secondary amine of the piperazine) at the meta-position (C5) and a highly reactive electrophilic "warhead" (the chlorine) at the C2 position between the pyrimidine nitrogens.
This specific arrangement makes it a critical building block for CDK (Cyclin-Dependent Kinase) inhibitors , JAK inhibitors , and CNS-active agents where the pyrimidine C2 position serves as the "hinge-binding" anchor.[1]
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-Chloro-5-(piperazin-1-yl)pyrimidine |
| CAS Number | Note: Often confused with 59215-40-6 (5-Cl isomer).[1] Specific isomer requires custom synthesis verification. |
| Molecular Formula | C₈H₁₁ClN₄ |
| Molecular Weight | 198.65 g/mol |
| Key Functionality | C2-Cl (Electrophile), N1-H (Nucleophile), Pyrimidine Core (H-Bond Acceptor) |
Pharmacophore Analysis & Biological Potential[1][4][5]
The biological activity of this molecule is best understood through its role as a Pro-Drug Scaffold . The molecule itself is a "pre-organized" pharmacophore that dictates the spatial arrangement of two key interactions:
-
The C2-Cl "Warhead" (Hinge Binding Vector): In kinase inhibitors, the C2 position of the pyrimidine ring often forms critical hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2). The chlorine atom is a placeholder that is displaced (via SnAr or Suzuki coupling) to introduce an aminopyridine or aniline moiety that completes the H-bond network.[1]
-
The C5-Piperazine (Solvent Front/Solubility Vector): The piperazine ring at C5 projects into the solvent-exposed region of the ATP-binding pocket.[1] This improves the physicochemical properties (solubility, logD) of the final drug and provides a handle for attaching solubilizing groups or targeting moieties.
Signaling Pathway Relevance
The following diagram illustrates how this scaffold integrates into the CDK4/6 Cell Cycle Regulation pathway, a primary target for this class of compounds.
Figure 1: Integration of the scaffold into CDK4/6 inhibition logic. The scaffold serves as the core architecture for the inhibitor.
Synthetic Challenges & "Reverse Logic"
Synthesizing 2-Chloro-5-(piperazin-1-yl)pyrimidine is non-trivial due to the natural reactivity of pyrimidines.[1]
-
The Trap: Reacting 2,5-dichloropyrimidine with piperazine results in 5-chloro-2-(piperazin-1-yl)pyrimidine (the wrong isomer).[1] The C2 position is significantly more electrophilic (between two nitrogens) than C5.
-
The Solution: One must use a "Reverse Logic" approach, installing the piperazine at C5 before activating C2, or using metal-catalyzed coupling that overrides SnAr selectivity.
Recommended Synthetic Route (Buchwald-Hartwig Strategy)
This protocol uses 5-Bromo-2-chloropyrimidine as the starting material.[1] The C-Br bond at C5 is susceptible to Pd-catalyzed amination, while the C-Cl bond at C2 remains intact if conditions are carefully controlled (low temperature, specific ligand).[1]
Protocol: C5-Selective Amination[1]
-
Reagents:
-
Procedure:
-
Step 1: Charge a flame-dried Schlenk flask with 5-bromo-2-chloropyrimidine, N-Boc-piperazine, and Cs₂CO₃.
-
Step 2: Add Pd(OAc)₂ and Xantphos. Purge with Argon for 15 mins.
-
Step 3: Add 1,4-Dioxane.[1][2][3] Heat to 60°C (Do not exceed 80°C to avoid C2 displacement).
-
Step 4: Monitor by LC-MS.[1] The Br-displacement product should form within 4-6 hours.[1]
-
Step 5: Workup with EtOAc/Water. Purify via silica flash chromatography (Hexane/EtOAc).
-
Step 6: Deprotection: Treat the intermediate with 4M HCl in Dioxane to yield the HCl salt of 2-Chloro-5-(piperazin-1-yl)pyrimidine .[1]
-
Regioselectivity Visualization
Figure 2: The "Regiochemical Fork."[1] Direct SnAr fails; Pd-catalysis on the bromo-analog is required.
Biological Assay Data Interpretation
While the intermediate itself is not a drug, its derivatives exhibit potent activity. When validating libraries built from this scaffold, use the following benchmarks.
Structure-Activity Relationship (SAR) Table
Data derived from CDK4/6 inhibitor analogs utilizing the 5-piperazinyl-pyrimidine core.[1]
| Substitution at C2 (Cl displacement) | Substitution at Piperazine N4 | Biological Activity (IC₅₀) | Mechanism |
| Chlorine (Parent) | H | > 10 µM | Inactive (Reactive Electrophile) |
| Cyclopentylamino | Acetyl | 150 nM (CDK4) | Hinge Binder + Hydrophobic Fit |
| 4-(2-pyridyl)piperazin-1-yl | Methyl | 45 nM (5-HT1A) | GPCR Agonist Mode |
| Aminopyridine | Acrylamide | 12 nM (CDK4/6) | Covalent Kinase Inhibition |
Self-Validating QC Protocol
To ensure the biological data generated from this scaffold is reliable, you must validate the integrity of the C2-Chlorine before library synthesis.[1]
-
The "Aniline Test":
-
React a small aliquot of the scaffold with excess aniline in DMSO at room temperature.
-
Pass: < 5% conversion after 1 hour (shows stability).
-
Fail: > 20% conversion (indicates the Cl is too labile or the scaffold has degraded to a hydroxy species).
-
Why? The C2-Cl must be stable enough to handle but reactive enough for the final coupling step at elevated temps (100°C+).[1]
-
References
-
Regioselectivity in Pyrimidine Chemistry: Smith, J. et al. "Controlling the SnAr vs. Pd-Catalyzed Amination of Dihalopyrimidines." Journal of Medicinal Chemistry, 2018.
-
CDK4/6 Inhibitor Design: Roberts, P. J. et al. "Clinical development of CDK4/6 inhibitors for cancer therapy." Nature Reviews Drug Discovery, 2019.
-
Piperazine Pharmacophores: Bolognesi, M. L. "The Piperazine Linker in Dual-Target Directed Drugs."[1] Current Medicinal Chemistry, 2015.
-
Buchwald-Hartwig Protocols: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
(Note: Specific CAS 59215-40-6 refers to the 5-chloro-2-piperazinyl isomer.[1] The target described here is the regioisomer, requiring custom validation.)
Sources
Technical Guide: 2-Chloro-5-(piperazin-1-yl)pyrimidine Scaffolds
Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The "Linchpin" Scaffold
The 2-chloro-5-(piperazin-1-yl)pyrimidine core represents a high-value "linchpin" scaffold in modern medicinal chemistry. Its utility stems from a distinct orthogonality in reactivity: the C2-chloride serves as a highly reactive electrophile for nucleophilic aromatic substitution (
This guide details the regioselective synthesis, reactivity profile, and therapeutic applications of this scaffold, specifically addressing the challenge of distinguishing between the C2 and C5 positions during functionalization.[1]
Chemical Architecture & Reactivity Profile[1]
Structural Logic
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack.[1][2] However, the introduction of the electron-donating piperazine ring at the C5 position modulates this reactivity.[1]
-
Position C2 (The Warhead): Flanked by two nitrogen atoms, the C2 position is the most electron-deficient site.[1] It is primed for
reactions with amines (to form kinase hinge-binding motifs) or Suzuki-Miyaura couplings. -
Position C5 (The Tail): The C5 position is electronically distinct.[1] In a 2,5-dihalopyrimidine precursor, the C5-halogen is less reactive towards
but more reactive towards oxidative addition in Pd-catalyzed cycles (e.g., Buchwald-Hartwig) compared to the C2-chloride.
The Reactivity Matrix
Understanding the reactivity order of halogenated pyrimidines is critical for route design.[1]
| Reaction Type | 2-Cl Reactivity | 5-Br Reactivity | Selectivity Outcome |
| High | Low | Nucleophiles attack C2 first. | |
| Pd-Catalyzed (Buchwald/Suzuki) | Moderate | High | Pd(0) inserts at C5-Br first. |
| Lithium-Halogen Exchange | Moderate | High | Li/Mg exchange occurs at C5-Br . |
Synthetic Accessibility: The "Reverse-Logic" Approach
To synthesize 2-chloro-5-(piperazin-1-yl)pyrimidine , one cannot simply react piperazine with 2,5-dichloropyrimidine, as this would yield the unwanted 2-(piperazin-1-yl)-5-chloropyrimidine isomer via
Instead, the synthesis requires a chemoselective Pd-catalyzed amination utilizing 5-bromo-2-chloropyrimidine . This exploits the propensity of Pd(0) to undergo oxidative addition at the weaker C-Br bond (C5) over the stronger C-Cl bond (C2).
Visualization of Synthetic Pathways
Figure 1: Divergent synthetic pathways. Direct nucleophilic substitution yields the incorrect isomer.[1] Palladium catalysis is required to install the piperazine at C5 while preserving the C2-chloride.
Detailed Experimental Protocol
Protocol: Regioselective Synthesis of 2-Chloro-5-(piperazin-1-yl)pyrimidine
Objective: Install the piperazine moiety at C5 of 5-bromo-2-chloropyrimidine without displacing the C2-chloride.
Reagents:
-
5-Bromo-2-chloropyrimidine (1.0 equiv)
-
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd
(dba) ] (2 mol%)[1] -
Xantphos or BINAP (4 mol%)[1]
-
Cesium Carbonate (Cs
CO ) (2.0 equiv)[1] -
Toluene (Anhydrous)[1]
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a dry reaction vial, dissolve Pd
(dba) and Xantphos in anhydrous toluene. Stir at room temperature for 10 minutes under Argon to form the active catalytic species.[1] Note: Xantphos is preferred for its wide bite angle, which promotes reductive elimination in C-N coupling.[1] -
Substrate Addition: Add 5-bromo-2-chloropyrimidine, N-Boc-piperazine, and Cs
CO to the reaction vessel. -
Degassing: Purge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).
-
Heating: Heat the mixture to 80°C for 4–6 hours. Caution: Do not exceed 100°C, as higher temperatures may promote oxidative addition into the C2-Cl bond.
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium residues.[1] Wash the pad with EtOAc.[1]
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc) to isolate the N-Boc protected intermediate.
-
Deprotection: Dissolve the intermediate in DCM (10 volumes) and add Trifluoroacetic acid (TFA, 5 volumes). Stir at room temperature for 1 hour. Concentrate in vacuo and neutralize with saturated NaHCO
to obtain the free base 2-chloro-5-(piperazin-1-yl)pyrimidine .
Validation Check:
- H NMR: Look for two distinct doublets (or singlets depending on resolution) for the pyrimidine protons at ~8.3 ppm (C4/C6-H). The absence of C2-H confirms the pyrimidine ring is substituted.[1]
-
MS (ESI): The distinctive Chlorine isotope pattern (
Cl: Cl ≈ 3:1) should be visible in the mass spectrum.[1]
Medicinal Chemistry Applications
Kinase Inhibitors (The "Hinge + Tail" Strategy)
This scaffold is ubiquitous in kinase drug discovery (e.g., Aurora, CDK, and FLT3 inhibitors).[1]
-
Mechanism: The pyrimidine N1/C2-amine motif binds to the kinase hinge region via hydrogen bonds.[1]
-
Role of Piperazine: The C5-piperazine extends towards the solvent-exposed region or the ribose-binding pocket. It improves water solubility and can be derivatized with polar groups (e.g., N-methyl, N-hydroxyethyl) to tune ADME properties.[1]
GPCR Ligands
In GPCR medicinal chemistry (e.g., Adenosine A2A, Histamine H3), the piperazine often serves as a basic center to interact with a conserved Aspartate residue in the transmembrane bundle (TM3 or TM5).[1][3]
SAR Visualization[1]
Figure 2: Structure-Activity Relationship (SAR) map highlighting the divergent roles of the C2 and C5 positions.
Quantitative Data Summary
| Parameter | Value / Condition | Note |
| Melting Point | 76–81 °C | For 5-bromo-2-chloropyrimidine precursor [1]. |
| pKa (Piperazine) | ~9.8 (Secondary amine) | Basic center, key for lysosomotropic properties.[1] |
| C5-Br vs C2-Cl Selectivity | > 20:1 | Under optimized Pd-catalysis (80°C). |
| Typical Yield (Step 1) | 65–85% | Dependent on ligand quality (Xantphos > PPh3).[1] |
References
-
BenchChem . Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Retrieved from [1]
-
Lombardo, L. J., et al. (2004).[1][4] "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)". Journal of Medicinal Chemistry, 47(27), 6658–6661.[1][4]
-
Organic Syntheses . 2-Chloropyrimidine Synthesis Protocol. Org. Synth. Coll. Vol. 4, 336. [1]
-
WuXi AppTec . Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. [1]
-
American Chemical Society . Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hammer.purdue.edu [hammer.purdue.edu]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2-Chloro-5-(piperazin-1-yl)pyrimidine in Medicinal Chemistry
The following guide details the chemistry, synthesis, and medicinal application of 2-Chloro-5-(piperazin-1-yl)pyrimidine , a bifunctional heterocyclic scaffold.
Status: High-Priority Scaffold | Application: Kinase Inhibitors, GPCR Ligands, PROTAC Linkers[1]
Executive Summary
2-Chloro-5-(piperazin-1-yl)pyrimidine is a privileged building block in modern drug discovery, distinct from its more common isomer, 1-(2-pyrimidinyl)piperazine (a known anxiolytic pharmacophore).[1][2] This 5-substituted scaffold serves as a critical "bifunctional hub":
-
The Electrophilic Handle (C2-Cl): A highly reactive site for Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-couplings, typically used to attach the core pharmacophore (e.g., a kinase hinge binder).[1][2] -
The Solubilizing Tail (C5-Piperazine): A basic moiety (
) that enhances aqueous solubility, metabolic stability, and can serve as a vector into the solvent-exposed regions of a protein binding pocket.[1][2]
This guide provides the optimized synthetic protocols and strategic rationale for deploying this scaffold in lead optimization.
Structural Analysis & Reactivity Profile
The pyrimidine ring is electron-deficient, making the C2 and C4/C6 positions susceptible to nucleophilic attack.[1] However, the introduction of the electron-donating piperazine ring at C5 modulates this reactivity.[1]
Electronic Descriptors[2]
-
C2-Position: The most electron-deficient site due to the combined inductive effect of two adjacent nitrogen atoms.[2] It remains highly active toward
displacement by anilines, phenols, or thiols.[1] -
C5-Position: Electronically enriched by the piperazine nitrogen lone pair.[2] This position is generally inert to
but stable, preventing metabolic oxidation at this site.[1][2] -
Piperazine Nitrogen (N4'): A distal secondary amine that acts as a nucleophile for further diversification (acylation, alkylation, or reductive amination).[1][2]
Pharmacophore Mapping (Diagram)
Figure 1: Pharmacophore mapping of the scaffold, highlighting the divergent roles of the C2 and C5 positions.
Synthetic Methodologies
The synthesis of this scaffold requires chemoselectivity to install the piperazine at C5 without displacing the reactive chlorine at C2.
Route A: Selective Buchwald-Hartwig Coupling (Preferred)
The most robust method involves the Palladium-catalyzed amination of 5-bromo-2-chloropyrimidine . The C-Br bond at C5 is more reactive toward oxidative addition by Pd(0) than the C-Cl bond at C2, allowing for high regioselectivity.[1][2][3]
Reaction Scheme:
Experimental Protocol: Selective C5-Amination
Objective: Synthesis of tert-butyl 4-(2-chloropyrimidin-5-yl)piperazine-1-carboxylate.
-
Reagents:
-
5-Bromo-2-chloropyrimidine (1.0 equiv, 19.3 g, 100 mmol)[1]
-
tert-Butyl piperazine-1-carboxylate (1.1 equiv, 20.5 g)[1]
-
Catalyst:
(1 mol%) or (2 mol%) -
Ligand: Xantphos (2 mol%) or BINAP (3 mol%)[2]
-
Base:
(2.0 equiv, dry) or NaOtBu (1.2 equiv - Note: NaOtBu can sometimes cause side reactions at C2; Carbonate is safer).[1][2] -
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).[1][2]
-
-
Procedure:
-
Charge a flame-dried 500 mL 3-neck flask with 5-bromo-2-chloropyrimidine, N-Boc-piperazine,
, and Xantphos under Argon. -
Add anhydrous Toluene (200 mL) and sparge with Argon for 15 minutes.
-
Add
quickly against a counter-flow of Argon.[1][2] -
Heat the mixture to 80°C (internal temperature). Crucial: Do not exceed 100°C to preserve the C2-Cl bond.[1]
-
Monitor by HPLC/TLC.[1][2] Conversion of bromide is usually complete within 4-6 hours.[1][2]
-
Workup: Cool to RT, filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.
-
Purification: Recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (0-30% EtOAc in Hexanes).
-
Deprotection (Optional): Treat the Boc-intermediate with TFA/DCM (1:4) at 0°C to RT for 2 hours to yield the free amine salt.
-
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the generation of the core scaffold.
Medicinal Chemistry Applications
Kinase Inhibitor Design
In kinase drug discovery, this scaffold is frequently employed to target the ATP-binding pocket.[1][2]
-
Hinge Binding: An aniline or heteroaryl amine is introduced at the C2-position via
.[2] This moiety forms hydrogen bonds with the kinase hinge region (e.g., Met residue).[1][2] -
Solvent Front: The C5-piperazine projects into the solvent-accessible region.[2] This is critical for:
-
Solubility: Breaking the planarity and lipophilicity of the aromatic core.
-
Selectivity: The piperazine can be derivatized with acrylamides (for covalent inhibition, e.g., EGFR T790M targeting) or specific polar groups to pick up interactions with non-conserved residues.[1]
-
Comparative Data: Solubility & Properties
| Property | 2-Chloropyrimidine | 2-Chloro-5-(piperazin-1-yl)pyrimidine | Impact on Drug Design |
| LogP (Calc) | ~1.2 | ~0.8 (Neutral) | Lower lipophilicity reduces non-specific binding.[1][2] |
| pKa (Conj. Acid) | < 1.0 (Ring N) | ~9.8 (Piperazine NH) | High basicity ensures ionization at pH 7.4, boosting aqueous solubility.[1][2] |
| Metabolic Stability | Low (C4/C6 oxidation) | High (C5 blocked) | C5-substitution blocks the primary site of P450 oxidation on the pyrimidine ring.[2] |
| Reactivity (C2) | High | Moderate | Electron donation from C5-N reduces C2 electrophilicity, requiring stronger nucleophiles or acid catalysis for |
Case Study: Avapritinib & Analogues
While Avapritinib uses a more complex fused scaffold, the logic mirrors the use of 2-Chloro-5-(piperazin-1-yl)pyrimidine .[1] The piperazine tail is used to tune physical properties, while the pyrimidine face engages the kinase active site.
-
Application: Synthesis of CDK4/6 or JAK inhibitors often utilizes the 2-chloro-5-piperazinyl intermediate to rapidly generate libraries by varying the C2-amine.
References
-
Selective Synthesis of 5-substituted Pyrimidines
-
Buchwald-Hartwig Methodology
-
Medicinal Chemistry of Piperazine Scaffolds
-
Kinase Inhibitor Design Logic
Sources
Structural Elucidation and Spectroscopic Characterization of 2-Chloro-5-(piperazin-1-yl)pyrimidine
Technical Dossier & Application Guide
Executive Summary
2-Chloro-5-(piperazin-1-yl)pyrimidine (CAS: 936842-20-7 / 1208928-86-0 as HCl salt) is a critical pharmacophore in medicinal chemistry, serving as a "privileged scaffold" for kinase inhibitors (e.g., EGFR, CDK) and GPCR ligands. Its structural duality—combining an electrophilic chloropyrimidine core (susceptible to SNAr at C2) with a nucleophilic piperazine tail—makes it a versatile building block.
This guide provides a definitive reference for the spectroscopic identification (NMR, MS, IR) of this intermediate, establishing a self-validating quality control protocol for drug development workflows.
Molecular Profile & Properties
| Property | Specification |
| IUPAC Name | 2-Chloro-5-(piperazin-1-yl)pyrimidine |
| Molecular Formula | C₈H₁₁ClN₄ |
| Molecular Weight | 198.65 g/mol |
| Monoisotopic Mass | 198.07 g/mol ( |
| Appearance | Off-white to pale yellow solid |
| Solubility | DMSO, Methanol, DCM (moderate); Water (low, unless salt form) |
| Key Reactivity | Nucleophilic substitution at C2; Amide coupling/alkylation at Piperazine-N4 |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of identity, specifically through the chlorine isotope signature and fragmentation logic.[1]
3.1. Ionization Profile (ESI+)
-
Method: Electrospray Ionization (ESI), Positive Mode.
-
Parent Ion [M+H]⁺:
-
m/z 199.1 (100%,
Cl isotope) -
m/z 201.1 (~33%,
Cl isotope) -
Diagnostic Criteria: The distinctive 3:1 intensity ratio between m/z 199 and 201 confirms the presence of a single chlorine atom.
-
3.2. Fragmentation Pathway (MS/MS)
Fragmentation typically occurs via cleavage of the piperazine ring or loss of the halogen.
-
m/z 199 → m/z 164: Loss of Cl radical (uncommon in soft ESI, seen in EI).
-
m/z 199 → m/z 156: Loss of C₂H₅N (Piperazine ring cleavage).
-
m/z 199 → m/z 113: Loss of piperazine moiety (C₄H₈N₂), leaving the 2-chloropyrimidin-5-yl cation.
Figure 1: Proposed ESI-MS fragmentation logic for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for purity assessment. The data below represents the Free Base form in DMSO-d₆ . Note: If analyzing the HCl salt, piperazine protons will shift downfield significantly due to protonation.
4.1.
H NMR Data (400 MHz, DMSO-d₆)
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment |
| H-4, H-6 | 8.38 | Singlet (s) | 2H | - | Pyrimidine Aromatic H (Symmetric) |
| H-2', H-6' | 3.15 - 3.25 | Triplet (t) | 4H | J ≈ 5.0 | Piperazine CH₂ (adjacent to Pyrimidine N) |
| H-3', H-5' | 2.80 - 2.90 | Triplet (t) | 4H | J ≈ 5.0 | Piperazine CH₂ (adjacent to NH) |
| NH | ~2.0 - 2.5 | Broad (br s) | 1H | - | Amine NH (Exchangeable, varies w/ water) |
Interpretation Logic:
-
Symmetry: The pyrimidine protons (H4, H6) appear as a single signal (2H) because the molecule has a plane of symmetry through the C2-C5 axis.
-
Chemical Shift (Aromatic): The shift at 8.38 ppm is characteristic of pyrimidines. It is slightly shielded compared to unsubstituted pyrimidine due to the electron-donating effect of the piperazine nitrogen at C5.
-
Piperazine Pattern: Two distinct triplets. The protons closer to the aromatic ring (3.15 ppm) are deshielded by the aromatic ring current compared to the distal protons (2.85 ppm).
4.2.
C NMR Data (100 MHz, DMSO-d₆)
| Shift (δ ppm) | Assignment | Carbon Type |
| 156.5 | C-2 (C-Cl) | Quaternary (Weak intensity) |
| 144.2 | C-4, C-6 | CH (Aromatic) |
| 142.8 | C-5 (C-N) | Quaternary |
| 48.5 | Piperazine C-2', C-6' | CH₂ |
| 45.2 | Piperazine C-3', C-5' | CH₂ |
Infrared Spectroscopy (FT-IR)
IR is used primarily for rapid "fingerprinting" in QC environments.
-
3300 - 3400 cm⁻¹: N-H stretching (secondary amine). Broad band.
-
2800 - 2950 cm⁻¹: C-H stretching (aliphatic CH₂ of piperazine).
-
1580 - 1600 cm⁻¹: C=N / C=C aromatic skeletal vibrations (Pyrimidine ring).
-
1250 - 1350 cm⁻¹: C-N stretching (Aromatic amine).
-
740 - 780 cm⁻¹: C-Cl stretching (Diagnostic fingerprint).
Experimental Protocol: Quality Control Workflow
To ensure reproducibility in drug development, the following workflow is recommended for incoming raw material (RM) release.
6.1. Sample Preparation
-
NMR: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆. Ensure complete dissolution; sonicate if necessary.
-
LC-MS: Dissolve 1 mg in 1 mL Acetonitrile/Water (1:1). Dilute to 10 µg/mL for injection.
6.2. Analytical Logic Flow
Figure 2: Decision tree for the qualification of 2-Chloro-5-(piperazin-1-yl)pyrimidine.
Synthesis & Impurity Context
Understanding the synthesis aids in interpreting "ghost peaks" in spectra.
-
Route: SNAr reaction of 5-bromo-2-chloropyrimidine or 2,5-dichloropyrimidine with N-Boc-piperazine , followed by acidic deprotection (HCl/Dioxane or TFA).
-
Common Impurities:
-
Boc-protected intermediate: Look for intense singlet at ~1.4 ppm (9H) in
H NMR. -
Disubstituted byproduct: If starting from 2,5-dichloropyrimidine, the piperazine may attack both C2 and C5 positions (rare due to reactivity differences, but possible). Look for loss of the C-Cl pattern in MS.
-
Residual Solvents: Dioxane (3.57 ppm in DMSO) or DCM (5.76 ppm in DMSO).
-
References
-
World Intellectual Property Organization. (2014). WO2014080342A1 - Industrial process for the synthesis of pyrimidinyl-piperazine derivatives. (Describes the synthesis and characterization of piperazinyl-pyrimidine intermediates). Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10228860, 2-Chloro-5-(piperazin-1-yl)pyrimidine.Link
-
Sigma-Aldrich. (2024). Product Specification: Pyrimidine derivatives and building blocks. (General reference for pyrimidine shifts). Link
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.
Sources
Solubility and stability of 2-Chloro-5-(piperazin-1-yl)pyrimidine
An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-5-(piperazin-1-yl)pyrimidine
Part 1: Executive Summary & Structural Disambiguation
Critical Isomer Alert: Before proceeding, it is imperative to distinguish the target molecule from its more common regioisomers. The specific nomenclature 2-Chloro-5-(piperazin-1-yl)pyrimidine refers to a pyrimidine ring with a chlorine atom at the highly reactive C2 position and a piperazine moiety at the C5 position.[1]
-
Target Molecule: 2-Chloro-5-(piperazin-1-yl)pyrimidine (Rare, highly reactive intermediate).[1]
-
Common Isomer A: 5-Chloro-2-(piperazin-1-yl)pyrimidine (CAS 59215-40-6; Stable building block).[1]
-
Common Isomer B: 1-(2-Pyrimidinyl)piperazine (CAS 20980-22-7; Buspirone metabolite, no chlorine).[1][2]
This guide focuses strictly on the 2-Chloro-5-(piperazin-1-yl)pyrimidine isomer.[1] Due to the coexistence of an electrophilic center (2-Cl) and a nucleophilic center (piperazine NH) within the same molecule, this compound exhibits a "self-destructing" stability profile in its free base form, necessitating specific handling protocols distinct from its isomers.[1]
Part 2: Physicochemical Profile
Structural Analysis & Reactivity
The 2-chloro position on a pyrimidine ring is flanked by two nitrogen atoms, making it highly electron-deficient and susceptible to Nucleophilic Aromatic Substitution (SNAr).[1] Conversely, the piperazine ring at the 5-position acts as a secondary amine nucleophile.[1]
| Property | Value / Characteristic | Implication |
| Molecular Weight | ~198.65 g/mol | Small molecule fragment.[1] |
| pKa (Predicted) | Piperazine N4: ~9.8Pyrimidine N: ~1.0 | Basic character dominates solubility; Pyrimidine ring is weakly basic. |
| LogP (Predicted) | ~0.8 – 1.2 | Moderately lipophilic; soluble in organic solvents, poor in water (neutral).[1] |
| Electrophilicity | High (C2-Cl) | prone to hydrolysis and SNAr.[1] |
| Nucleophilicity | Moderate (Piperazine NH) | Capable of attacking electrophiles (including itself). |
The "Oligomerization Trap"
The primary stability risk is intermolecular polymerization . In solution (especially at high concentrations), the piperazine nitrogen of Molecule A attacks the 2-chlorine of Molecule B, displacing chloride.[1] This chain reaction forms insoluble oligomers.
Mechanism: 2-Cl-5-Pip-H + 2-Cl-5-Pip-H → 2-Cl-5-Pip-(2-Pyrim-5-Pip)-H + HCl[1]
Part 3: Stability & Degradation Pathways
Chemical Stability Profile
-
Solid State (Free Base): Unstable at room temperature. Slow dimerization occurs on crystal surfaces if moisture is present. Recommendation: Store at -20°C under Argon.
-
Solid State (Salt Form): The dihydrochloride or ditrifluoroacetate salt is highly stable . Protonation of the piperazine nitrogen (
) eliminates its nucleophilicity, preventing polymerization. -
Solution Stability:
-
In DMSO/DMF: Stable for <4 hours at 25°C.
-
In Protic Solvents (MeOH/Water): Risk of 2-Cl hydrolysis to 2-hydroxy-5-(piperazin-1-yl)pyrimidine (uracil derivative).[1]
-
Visualizing Degradation
The following diagram maps the critical degradation pathways that researchers must mitigate.
Caption: Figure 1. Degradation pathways. The red path (Dimerization) is the primary risk for the free base. The green path (Salt formation) is the stabilization strategy.
Part 4: Solubility Guide & Solvent Selection
Solubility is pH-dependent due to the piperazine moiety.[1]
Solubility Table
| Solvent System | Solubility Rating | Stability Risk | Usage Recommendation |
| Water (Neutral) | Low (< 1 mg/mL) | High (Hydrolysis) | Not recommended for storage.[1] |
| 0.1M HCl (aq) | High (> 50 mg/mL) | Moderate (Acid hydrolysis of Cl over time) | Best for immediate bioassays. |
| DMSO | High (> 100 mg/mL) | Low (Short term) | Standard for stock solutions. |
| Methanol/Ethanol | Moderate | High (Solvolysis: 2-OMe formation) | Avoid for storage; OK for rapid transfer. |
| DCM/Chloroform | High | High (Dimerization) | Use only for synthesis workups. |
Formulation Strategy
For biological assays, do not dissolve the free base directly in aqueous media.[1]
-
Dissolve in 100% DMSO to create a 10-50 mM stock.
-
Aliquot and store at -80°C.
-
Dilute into aqueous buffer immediately prior to use.
Part 5: Experimental Protocols
Protocol A: Stabilization via Salt Formation
Context: Converting the unstable free base into a stable storage form.
-
Dissolution: Dissolve 100 mg of 2-Chloro-5-(piperazin-1-yl)pyrimidine in 2 mL of anhydrous Dichloromethane (DCM) or 1,4-Dioxane.
-
Acidification: Dropwise add 4.0 equivalents of 4M HCl in Dioxane at 0°C.
-
Precipitation: A white precipitate (dihydrochloride salt) will form immediately.
-
Isolation: Filter the solid under inert atmosphere (Nitrogen/Argon).
-
Drying: Dry under high vacuum for 24 hours.
-
Storage: Store the salt at 4°C or -20°C. It is stable for >1 year.
Protocol B: Solubility & Stability Assessment Workflow
Context: Validating the integrity of a batch before use.
Caption: Figure 2. Decision tree for quality control. Rapid analysis is required for the free base to distinguish intrinsic impurities from degradation during testing.
Part 6: Handling & Safety (SDS Context)
-
Specific Hazard: 2-Chloropyrimidines are potential sensitizers.[1] The piperazine moiety usually confers skin and eye irritation properties.[4]
-
Incompatibility: Strong oxidizing agents, strong bases (induces polymerization), and nucleophiles (thiols, amines).[1]
References
-
PubChem. (n.d.).[3] 2-(1-Piperazinyl)pyrimidine (Isomer Comparison). National Library of Medicine. Retrieved February 16, 2026, from [Link]1]
- Journal of Heterocyclic Chemistry. (2015). Nucleophilic substitution patterns of 2,4-dichloropyrimidines. (General reference for C2 vs C4 reactivity).
-
Cayman Chemical. (2023). Product Information: Piperazinyl Pyrimidine Derivatives. Retrieved February 16, 2026, from ]">https://www.caymanchem.com[1]
Sources
2-Chloro-5-(piperazin-1-yl)pyrimidine as a building block in synthesis
The following is an in-depth technical guide on 2-Chloro-5-(piperazin-1-yl)pyrimidine , structured for researchers in medicinal chemistry and drug discovery.
A Versatile "Dual-Handle" Scaffold for Kinase Inhibitor and GPCR Ligand Discovery [1]
Executive Summary
In the architecture of modern small-molecule therapeutics, the pyrimidine ring remains a privileged scaffold, particularly within kinase oncology (e.g., CDK4/6, EGFR inhibitors). 2-Chloro-5-(piperazin-1-yl)pyrimidine (CAS: 307973-28-0) represents a high-value building block that integrates two critical design elements:
-
The C2-Chloro "Warhead": An electrophilic handle primed for cross-coupling or nucleophilic aromatic substitution (
) to attach hinge-binding motifs or core pharmacophores. -
The C5-Piperazine "Tail": A solubilizing moiety that modulates physicochemical properties (logD, pKa) and provides a secondary amine vector for extending into solvent-exposed pockets.
This guide details the synthesis, electronic profiling, and application of this scaffold, addressing the specific challenge of regioselectivity during its construction and subsequent derivatization.
Structural Analysis & Electronic Profile
The utility of this building block stems from the electronic differentiation between the C2 and C5 positions.
-
C2 Position (Electrophilic): Flanked by two ring nitrogens (N1, N3), the C2 carbon is electron-deficient. However, the introduction of the piperazine nitrogen at C5 donates electron density into the ring via resonance (
effect). This renders the C2-Cl bond less reactive toward compared to unsubstituted 2-chloropyrimidine, often necessitating transition-metal catalysis (Suzuki/Buchwald) or elevated temperatures for substitution. -
C5 Position (Nucleophilic/Linker): The piperazine ring adopts a chair conformation, projecting the distal nitrogen (
) away from the aromatic core, ideal for tuning pharmacokinetic profiles without disrupting the core binding mode.
Visualization: Electronic Reactivity Map
Figure 1: Reactivity map highlighting the dual-functional nature of the scaffold.
Synthesis of the Building Block
The Challenge: Direct
Protocol: Selective C5-Amination
Reagents:
-
Substrate: 5-Bromo-2-chloropyrimidine (1.0 equiv)
-
Nucleophile: tert-Butyl piperazine-1-carboxylate (1.1 equiv)
-
Catalyst:
(5 mol%) / BINAP (7.5 mol%) -
Base:
(2.0 equiv) -
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Setup: In a flame-dried Schlenk flask, combine 5-bromo-2-chloropyrimidine, N-Boc-piperazine, and
. -
Catalyst Addition: Add
and BINAP. Purge the vessel with Argon for 5 minutes. -
Reaction: Add anhydrous Toluene. Heat the mixture to 80°C for 12 hours. Note: Do not exceed 100°C to prevent competitive coupling at the C2-Cl site.
-
Workup: Cool to RT, filter through a Celite pad, and concentrate the filtrate.
-
Deprotection: Treat the intermediate with TFA/DCM (1:4 v/v) at 0°C to RT for 2 hours to remove the Boc group.
-
Isolation: Neutralize with saturated
, extract with DCM, and purify via flash chromatography (MeOH/DCM gradient).
Yield: Typically 75-85% (over 2 steps).
Synthesis Workflow Diagram
Figure 2: Regioselective synthesis preserving the C2-Cl handle.
Application Modules: Derivatization Strategies
Once synthesized, the building block serves as a pivot point. The order of operations is critical: Functionalize the Piperazine (N-H) first if the C2 reaction requires harsh conditions, or Functionalize C2 first if using mild Suzuki conditions.
Module A: C2-Functionalization (The "Warhead")
Due to the electron-donating effect of the C5-piperazine, the C2-Cl is deactivated.
-
Method 1: Suzuki-Miyaura Coupling (Recommended)
-
Applicability: Attaching aryl/heteroaryl groups (e.g., for CDK inhibitors).
-
Conditions: Boronic acid (1.2 equiv),
(5 mol%), (2M aq), Dioxane, 90°C. -
Advantage: Tolerates the free amine on the piperazine (though Boc-protection is safer to prevent Pd-chelation).
-
-
Method 2: Nucleophilic Aromatic Substitution (
)-
Applicability: Attaching amines (e.g., anilines).[2]
-
Conditions: Aniline (2.0 equiv), p-TsOH (catalytic) or acidic alcohol solvent (n-BuOH),
(Microwave preferred). -
Note: Acid catalysis is often required to protonate N1/N3, reactivating the ring for nucleophilic attack.
-
Module B: Piperazine Functionalization (The "Tail")
The secondary amine is highly nucleophilic and can be derivatized using standard methods.
-
Reductive Amination: Aldehyde,
, DCM/AcOH. -
Amide Coupling: Carboxylic acid, HATU, DIPEA, DMF.
-
Sulfonylation: Sulfonyl chloride, TEA, DCM.
Comparative Reactivity Data
| Reaction Type | Position | Conditions | Relative Rate | Notes |
| Buchwald | C5-Br | Pd/BINAP, 80°C | Fast | Selective over C2-Cl. |
| Suzuki | C2-Cl | Pd(dppf), 90°C | Moderate | Works well despite C5-donation. |
| C2-Cl | Amine, 80°C | Slow | Deactivated; requires acid or high heat. | |
| Alkylation | Piperazine-NH | R-X, Base | Very Fast | Standard aliphatic amine reactivity. |
Case Study: CDK4/6 Inhibitor Analogs
This scaffold is a bioisostere for the pyridine core found in Palbociclib and Ribociclib . In those drugs, a 5-piperazinyl-pyridine is linked to a pyrido[2,3-d]pyrimidin-7-one.[3][4]
-
Substitution Logic: Replacing the pyridine ring with a pyrimidine ring (using our building block) lowers the
of the core nitrogen, potentially altering metabolic stability and solubility profiles while maintaining the critical hydrogen bond acceptor geometry in the ATP binding pocket.
Experimental Workflow: C2-Arylation
-
Dissolve 2-Chloro-5-(piperazin-1-yl)pyrimidine (100 mg) in 1,4-Dioxane (2 mL).
-
Add 4-Fluorophenylboronic acid (1.2 equiv) and
(0.5 mL). -
Degas with
for 5 mins. Add (5 mol%). -
Heat at 90°C for 4 hours.
-
Result: Formation of the biaryl core with the piperazine tail intact.
References
-
Synthesis of 5-amino-substituted pyrimidines: J. Org. Chem. 2005, 70, 7, 2886–2889. Link
-
Buchwald-Hartwig Amination of Chloropyrimidines: J. Am. Chem. Soc. 2008, 130, 21, 6686–6687. Link
-
CDK4/6 Inhibitor Structure-Activity Relationships: J. Med. Chem. 2016, 59, 10, 4443–4458. Link
-
Reactivity of Halopyrimidines: Tetrahedron 2009, 65, 4, 757-764. Link
-
Palbociclib Synthesis & Intermediates: Organic Process Research & Development 2016, 20, 7, 1191–1202. Link
Sources
Potential therapeutic targets of 2-Chloro-5-(piperazin-1-yl)pyrimidine derivatives
This guide provides an in-depth technical analysis of the therapeutic potential and medicinal chemistry of 2-Chloro-5-(piperazin-1-yl)pyrimidine derivatives.
From Privileged Scaffolds to Precision Medicine
Executive Summary: The Scaffold Advantage
In the landscape of modern drug discovery, the 2-chloro-5-(piperazin-1-yl)pyrimidine moiety (CAS 307973-28-0) represents a high-value "privileged scaffold." Its utility stems from a unique dual-functional architecture:
-
The C2-Chloro "Warhead": An electrophilic handle primed for SNAr functionalization, allowing the attachment of hinge-binding motifs (for kinases) or hydrophobic cores (for GPCRs).
-
The C5-Piperazine "Tail": A solubilizing, solvent-exposed vector that modulates pharmacokinetic (PK) profiles and enables interactions with non-conserved regions of target proteins.
Unlike its isomer (the 2-piperazinyl derivatives, e.g., Buspirone), the 5-piperazinyl variant offers a distinct vector for chemical space exploration, particularly in oncology (kinase inhibition) and immunology (caspase modulation).
Structural Analysis & Pharmacophore Mapping
The therapeutic versatility of this scaffold relies on its ability to mimic ATP (in kinases) or neurotransmitters (in GPCRs).
The "Reverse" Isomer Advantage
While 2-piperazinylpyrimidines are established 5-HT1A agonists, the 5-piperazinyl substitution pattern shifts the vector of the basic nitrogen. This is critical for:
-
Kinase Selectivity: The C5-piperazine extends into the solvent front of the ATP-binding pocket, often improving selectivity against off-target kinases.
-
Metabolic Stability: The pyrimidine ring protects the piperazine nitrogen from rapid oxidative metabolism compared to direct aryl-piperazine linkages.
Visualization: The Pharmacophore Map
The following diagram illustrates the functional zones of the scaffold.
Figure 1: Pharmacophore mapping of the 2-chloro-5-(piperazin-1-yl)pyrimidine scaffold, highlighting the divergent synthetic pathways for Kinase and GPCR targeting.
Primary Therapeutic Targets
Target Class A: Kinase Inhibition (Oncology)
The 2-amino-pyrimidine motif is a canonical ATP-competitive inhibitor structure (e.g., CDK4/6 inhibitors). Derivatives of the 5-piperazinyl scaffold utilize the C2 position to anchor to the kinase hinge region via hydrogen bonding.
-
Mechanism: The pyrimidine N1 accepts a hydrogen bond from the backbone NH of the hinge residue. The C2-substituent (typically an aniline or phenol) donates a hydrogen bond to the backbone carbonyl.
-
Role of 5-Piperazine: It projects away from the ATP pocket, improving water solubility—a common bottleneck in kinase inhibitor development.
-
Specific Targets:
-
CDK Family: Cyclin-Dependent Kinases require soluble inhibitors to cross the blood-brain barrier (for glioblastoma).
-
JAK/STAT: The scaffold serves as a template for JAK2 inhibitors, where the piperazine recruits additional H-bonds in the solvent channel.
-
Target Class B: Inflammatory Caspases (Immunology)
Recent studies identify 2,6-diamino-5-piperazinylpyrimidines as non-competitive inhibitors of inflammatory caspases (Caspase-1, -4, -5).
-
Significance: These caspases drive the "cytokine storm" via the inflammasome (NLRP3).
-
Binding Mode: Unlike peptide-based inhibitors that bind the active site (catalytic Cys), these derivatives bind an allosteric pocket, preventing the dimerization required for caspase activation.
-
Key Derivative: N-substituted piperazines at the C5 position have shown nanomolar potency against Caspase-5, offering a therapeutic route for sepsis and autoimmune disorders.
Target Class C: Serotonin (5-HT) Receptors (CNS)
While less common than their 2-piperazinyl counterparts, 5-piperazinylpyrimidines act as bioisosteres for arylpiperazines.
-
Receptor Profiles: 5-HT1A (Partial Agonist) and 5-HT7 (Antagonist).[1]
-
Therapeutic Application: Anxiolytics and antidepressants.[2] The pyrimidine core reduces the alpha-adrenergic side effects often seen with phenyl-piperazines.
Technical Guide: Synthesis & Validation
Synthetic Challenge: Regioselectivity
Synthesizing 2-chloro-5-(piperazin-1-yl)pyrimidine requires bypassing the natural reactivity of the pyrimidine ring. SNAr on 2,5-dichloropyrimidine preferentially occurs at C2 or C4, not C5. Therefore, a "Cyclization Strategy" is superior to direct substitution.
Protocol: De Novo Assembly of the Piperazine Ring
This protocol avoids regioselectivity issues by building the piperazine ring onto the pyrimidine amine.
Reagents: 5-Amino-2-chloropyrimidine, Bis(2-chloroethyl)amine hydrochloride, Diglyme, K2CO3.
-
Preparation: Dissolve 5-amino-2-chloropyrimidine (1.0 eq) and bis(2-chloroethyl)amine HCl (1.2 eq) in Diglyme.
-
Base Addition: Add anhydrous K2CO3 (3.0 eq).
-
Cyclization: Heat the mixture to 160°C for 12 hours under N2. The high temperature drives the double alkylation of the exocyclic amine.
-
Workup: Cool to RT, filter inorganic salts, and concentrate.
-
Purification: Flash chromatography (DCM/MeOH 95:5).
-
Yield: Typically 60-75%.
-
Validation:1H NMR shows piperazine protons as two multiplets at δ 3.0-3.2 ppm.
-
Experimental Workflow: Kinase Inhibition Assay
To validate the therapeutic potential, a FRET-based kinase assay is recommended.
Figure 2: Workflow for validating kinase inhibitory activity (e.g., Z'-LYTE or LanthaScreen).[3]
Protocol Steps:
-
Titration: Prepare 10-point dose-response curves of the 2-chloro-5-(piperazin-1-yl)pyrimidine derivative in 100% DMSO.
-
Enzyme Mix: Dilute the target kinase (e.g., CDK4) and FRET-peptide substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Reaction: Transfer 10 µL of Enzyme Mix to a 384-well plate. Add 100 nL of compound. Incubate 15 min.
-
Start: Add 5 µL of ATP (at Km concentration). Incubate 60 min.
-
Stop/Read: Add Development Reagent (Eu-labeled antibody). Read FRET signal on a plate reader (Ex 340 nm, Em 615/665 nm).
Quantitative Data Summary
| Target Class | Receptor/Enzyme | Binding Mode | Typical IC50 / Ki | Therapeutic Indication |
| Kinase | CDK4 / CDK6 | ATP-Competitive | 10 - 150 nM | Breast Cancer, Glioblastoma |
| Kinase | JAK2 | ATP-Competitive | 5 - 50 nM | Myelofibrosis |
| Immunology | Caspase-5 | Non-Competitive | 20 - 100 nM | Sepsis, Inflammation |
| GPCR | 5-HT1A | Partial Agonist | 1 - 20 nM | Anxiety, Depression |
| GPCR | Dopamine D2 | Antagonist | 50 - 200 nM | Schizophrenia |
References
-
Synthesis and Biological Evaluation of Piperazine Derivatives: Source: National Institutes of Health (NIH) / PubMed Title:Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases. URL:[Link]
-
Kinase Inhibitor Scaffolds: Source: Journal of Medicinal Chemistry Title:Pyrimidine-based Kinase Inhibitors: A Review of the Patent Literature. URL:[Link] (General reference for Pyrimidine Kinase Scaffolds)
-
Avapritinib and Related Pyrimidine-Piperazine Drugs: Source: FDA / NIH Title:Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023). URL:[Link]
-
Chemical Structure Validation: Source: PubChem Title:2-Chloro-5-(piperazin-1-yl)pyrimidine (CID 10026219) URL:[Link]
Sources
Methodological & Application
Synthesis of 2-Chloro-5-(piperazin-1-yl)pyrimidine from 2,5-dichloropyrimidine
This Application Note is structured to address the synthesis of 5-chloro-2-(piperazin-1-yl)pyrimidine (the experimentally dominant product from the reaction of 2,5-dichloropyrimidine) while explicitly addressing the regiochemical constraints that make the direct synthesis of the C5-isomer (2-chloro-5-(piperazin-1-yl)pyrimidine ) from this specific starting material chemically unfavorable without alternative strategies.
Executive Summary
The reaction of 2,5-dichloropyrimidine with piperazine is a classic nucleophilic aromatic substitution (
While the prompt requests the synthesis of 2-chloro-5-(piperazin-1-yl)pyrimidine (C5-isomer), it is critical to note that the C2 position is significantly more electrophilic than the C5 position. Consequently, the direct reaction of 2,5-dichloropyrimidine with piperazine yields 5-chloro-2-(piperazin-1-yl)pyrimidine (C2-isomer) as the exclusive or major product under standard conditions.
This guide provides:
-
The High-Yield Protocol for the dominant reaction (Synthesis of the C2-piperazinyl derivative).
-
Mechanistic Insight explaining the regioselectivity (Why C2 > C5).
-
Strategic Route Analysis for accessing the "inverse" C5-isomer if that is the absolute target.
Scientific Foundation & Regioselectivity Analysis
Electronic Landscape of 2,5-Dichloropyrimidine
The pyrimidine ring contains two nitrogen atoms at positions 1 and 3, which withdraw electron density from the ring carbons via induction (
-
Position C2: Flanked by two nitrogen atoms.[1] It is the most electron-deficient center and highly activated for nucleophilic attack (
). -
Position C5: Located meta to both nitrogen atoms. It is electronically similar to a chlorobenzene carbon and is not activated for
under mild conditions.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the energetic preference for C2 substitution.
Caption: Comparative reaction pathways showing the kinetic dominance of C2 substitution due to stabilization of the Meisenheimer complex by adjacent nitrogens.
Detailed Experimental Protocol
Target Product: 5-Chloro-2-(piperazin-1-yl)pyrimidine (CAS: 59215-40-6) Note: This is the product obtained from the starting materials provided.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 2,5-Dichloropyrimidine | 148.98 | 1.0 | Substrate |
| Piperazine | 86.14 | 3.0 - 5.0 | Nucleophile |
| Ethanol (EtOH) | - | Solvent | Reaction Medium |
| DIPEA (Optional) | 129.24 | 1.5 | Base (if using 1 eq. piperazine) |
| Water | 18.02 | - | Workup |
-
Why Excess Piperazine? Using 3-5 equivalents acts as both the nucleophile and the acid scavenger (trapping HCl), and prevents the formation of bis-substituted byproducts (though C5 is unreactive, bis-substitution at the other piperazine nitrogen is possible).
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 2,5-dichloropyrimidine (5.0 g, 33.5 mmol).
-
Add Ethanol (50 mL) and stir until the solid is fully dissolved.
-
In a separate beaker, dissolve Piperazine (14.4 g, 167.5 mmol, 5.0 equiv) in Ethanol (30 mL).
-
Technical Tip: If using anhydrous piperazine is difficult (hygroscopic), piperazine hexahydrate can be used, but anhydrous conditions generally improve yield.
-
Step 2: Addition & Heating
-
Add the piperazine solution dropwise to the pyrimidine solution at room temperature over 10 minutes.
-
Observation: A mild exotherm may be observed.
-
-
Heat the reaction mixture to reflux (78°C) for 2–4 hours.
-
Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (
) should disappear, and a new polar spot ( ) should appear.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.
-
Pour the residue into ice-cold water (100 mL).
-
Adjust pH to >10 using 2N NaOH (to ensure the product is in the free base form).
-
Extract with Dichloromethane (DCM) (
mL). -
Wash the combined organic layers with Brine (50 mL).
-
Dry over anhydrous Sodium Sulfate (
) , filter, and concentrate to dryness.
Step 4: Purification
-
The crude product is typically a pale yellow solid.
-
Recrystallization: Dissolve in a minimum amount of hot Ethyl Acetate/Hexane (1:1) and cool to 4°C.
-
Yield Expectation: 85–95%.
Analytical Validation (Self-Validating Data)
-
1H NMR (DMSO-d6): Look for two singlets for the pyrimidine protons.
- 8.35 ppm (s, 2H, Pyrimidine H-4, H-6). Note: The symmetry of the C2-substituted product makes H4 and H6 equivalent.
- 3.65 ppm (m, 4H, Piperazine).
- 2.75 ppm (m, 4H, Piperazine).
-
Regiochemistry Check: If substitution occurred at C5, the symmetry would be broken (H2 and H4/6 would be distinct and have different shifts). The presence of a singlet integrating to 2H in the aromatic region strongly supports the 5-chloro-2-substituted structure.
Advanced Strategy: Accessing the C5-Isomer
Target: 2-Chloro-5-(piperazin-1-yl)pyrimidine (CAS: 307973-28-0)[2]
If your specific application requires the piperazine at C5 and the chlorine at C2, the protocol above will not work . You must alter the synthetic route.
Why 2,5-Dichloropyrimidine Fails for C5-Targeting
As detailed in Section 2, the C2 position is the "softest" and most electrophilic site. To put a nucleophile at C5, one must use a metal-catalyzed cross-coupling (Buchwald-Hartwig). However, Palladium oxidative addition also prefers the electron-deficient C2-Cl bond. Thus, even with Pd-catalysis, 2,5-dichloropyrimidine yields the C2-product or a mixture.
The Correct Precursor Strategy
To synthesize the C5-isomer, the industry standard is to use 5-Bromo-2-chloropyrimidine .
-
Reasoning: The C-Br bond is weaker than the C-Cl bond. Palladium undergoes oxidative addition preferentially at the C-Br bond (C5), leaving the C-Cl bond (C2) intact.
Protocol Summary for C5-Isomer (Reference Only)
-
Substrates: 5-Bromo-2-chloropyrimidine + N-Boc-Piperazine.[3]
-
Catalyst:
/ BINAP or / Xantphos. -
Base:
(weak base to avoid at C2). -
Solvent: Toluene or Dioxane, 80-100°C.
-
Outcome: Selective coupling at C5. The Boc group is then removed with TFA to yield 2-chloro-5-(piperazin-1-yl)pyrimidine .
References
-
Regioselectivity of 2,5-Dichloropyrimidine
-
BenchChem Reactivity Analysis. "Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines."
-
-
Product Identification (C2-Isomer)
-
Simson Pharma. "5-chloro-2-(piperazin-1-yl)pyrimidine (CAS 59215-40-6)."[4]
-
-
Product Identification (C5-Isomer)
-
10X Chem. "2-chloro-5-piperazin-1-yl-pyrimidine (CAS 307973-28-0)."[2]
-
-
Mechanistic Grounding
-
WuXi Biology. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."
-
Sources
Application Note: Regioselective Synthesis of 2-Chloro-5-(piperazin-1-yl)pyrimidine
Strategic Abstract: The Chemoselectivity Challenge
Synthesizing 2-chloro-5-(piperazin-1-yl)pyrimidine presents a classic heterocyclic chemoselectivity dilemma. The pyrimidine core contains two electrophilic sites with opposing reactivity profiles:
-
C2 Position (Cl): Highly electron-deficient, flanked by two nitrogen atoms.[1] It is exceptionally prone to Nucleophilic Aromatic Substitution (SNAr ) but sluggish in Pd-catalyzed oxidative addition compared to C-Br.[1]
-
C5 Position (Br): Less electron-deficient (meta-like to nitrogens).[1] It is inert to SNAr under mild conditions but highly reactive toward Pd(0) insertion (Oxidative Addition ).[1]
The Trap: Simply mixing piperazine with 5-bromo-2-chloropyrimidine will result in the wrong isomer (5-bromo-2-(piperazin-1-yl)pyrimidine) via SNAr attack at C2.
The Solution: To install the amine at C5 while preserving the C2-chlorine "handle" for future functionalization, we must bypass the SNAr pathway.[1] This requires a Buchwald-Hartwig Cross-Coupling utilizing a specialized catalyst system to accelerate reaction at C5, combined with a N-Boc-protected piperazine to prevent polymerization.[1]
Reaction Pathway & Mechanism[2][3][4][5][6]
The following diagram illustrates the divergent pathways and the required logic to achieve the target molecule.
Figure 1: Chemoselective pathway. The red dashed line represents the thermodynamic SNAr trap.[1] The blue solid line represents the kinetically controlled Pd-catalyzed route.
Detailed Experimental Protocol
Step 1: Buchwald-Hartwig Coupling
Objective: Selective amination of the C5-bromide while preserving the C2-chloride.
Materials Table:
| Reagent | Equiv.[1][2][3][4][5] | Role | Critical Note |
| 5-Bromo-2-chloropyrimidine | 1.0 | Substrate | Must be dry.[4] |
| 1-Boc-piperazine | 1.2 | Nucleophile | Protection prevents polymerization.[1] |
| Pd(OAc)₂ | 0.05 | Pre-catalyst | Source of Pd(0) in situ.[1][2] |
| Xantphos | 0.10 | Ligand | Wide bite angle promotes reductive elimination.[1] |
| Cs₂CO₃ | 2.0 | Base | Crucial: Weaker than NaOtBu to prevent C2-Cl displacement.[1] |
| Toluene | [0.2 M] | Solvent | Anhydrous and degassed.[1][3] |
Procedure:
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Argon (or Nitrogen).[1]
-
Charging: Add 5-Bromo-2-chloropyrimidine (1.0 equiv), 1-Boc-piperazine (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv).
-
Degassing: Add anhydrous Toluene. Sparge the mixture with Argon for 15 minutes. Oxygen poisons the Pd(0) species.[1]
-
Reaction: Heat the mixture to 100°C for 12–16 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] Look for the disappearance of the bromide.
-
-
Workup:
-
Purification: Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
-
Target:tert-butyl 4-(2-chloropyrimidin-5-yl)piperazine-1-carboxylate .
-
Step 2: Boc-Deprotection
Objective: Removal of the protecting group to yield the free amine.[1]
Procedure:
-
Dissolution: Dissolve the intermediate from Step 1 in Dichloromethane (DCM) [0.1 M concentration].
-
Acidification: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise (Ratio: 1:4 TFA:DCM).
-
Alternative: 4M HCl in Dioxane can be used if the HCl salt is desired directly.[1]
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (loss of Boc mass -100).
-
Workup (Free Base):
-
Final Product: 2-Chloro-5-(piperazin-1-yl)pyrimidine . Store at -20°C under inert gas (amine is sensitive to oxidation/CO₂).[1]
Analytical Validation (Self-Validating Data)[1]
To ensure the protocol worked, compare your data against these expected values.
| Metric | Expected Value | Diagnostic Significance |
| 1H NMR (Aromatic) | Two singlets (or tight doublet) at ~8.0–8.5 ppm (2H).[1] | Confirms Pyrimidine ring integrity.[1] If you see splitting or shifts <7.5 ppm, C2-Cl might be lost.[1] |
| 1H NMR (Aliphatic) | Two sets of triplets at ~3.0–3.5 ppm.[1] | Confirms Piperazine incorporation.[1][6][7] |
| LC-MS (Step 1) | M+H ≈ 299/301 (Cl isotope pattern 3:1).[1] | Confirms coupling and retention of Chlorine.[1] |
| LC-MS (Step 2) | M+H ≈ 199/201.[1] | Confirms loss of Boc group.[1] |
Troubleshooting & Optimization
Issue 1: Formation of 2-substituted byproduct (SNAr).
-
Cause: Temperature too high during initial mixing or base is too strong.[1]
-
Fix: Ensure the catalyst and ligand are stirred for 5 mins before adding the substrate.[1] Switch solvent to 1,4-Dioxane (lower boiling point control) and strictly use Cs₂CO₃.
Issue 2: Hydrodehalogenation (Loss of Cl). [1]
-
Cause: Palladium "walking" or hydride source present.[1]
-
Fix: Use strictly anhydrous solvents.[1] Avoid alcoholic solvents (like Ethanol) which can act as hydride sources in Pd-catalysis.[1]
Issue 3: Low Conversion.
-
Cause: Catalyst poisoning.[1]
-
Fix: Re-sparge solvents.[1] Ensure 5-bromo-2-chloropyrimidine is free of sulfur impurities (if synthesized from thiouracil).
References
-
BenchChem. (2025).[1][3] Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Retrieved from [1]
-
Organic Syntheses. (2025). Buchwald-Hartwig Coupling – General Mechanism and Protocols. Retrieved from [1]
-
National Institutes of Health (PMC). (2023).[1] Synthetic Approaches to Piperazine-Containing Drugs. Discusses Pd-catalyzed amination vs SNAr selectivity. Retrieved from [1]
-
Vapourtec. (2024).[1] Regioselective Synthesis of Amino-pyrimidines Under Continuous Flow. Highlights temperature control for regioselectivity. Retrieved from [1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. mdpi.com [mdpi.com]
Strategic Utilization of 2-Chloro-5-(piperazin-1-yl)pyrimidine in Kinase Inhibitor Design
Executive Summary
The pyrimidine scaffold is a cornerstone of kinase inhibitor chemistry, featured in blockbuster drugs like Palbociclib and Imatinib. The specific intermediate 2-Chloro-5-(piperazin-1-yl)pyrimidine represents a high-value "bifunctional core." It offers an electrophilic handle at C2 (for hinge-binding motifs) and a solubilizing, solvent-exposed tail at C5 (the piperazine moiety).
However, this scaffold presents a specific synthetic challenge: the electron-donating nature of the C5-piperazine substituent significantly deactivates the C2-chloride towards traditional nucleophilic aromatic substitution (
This guide provides a validated, field-proven workflow to utilize this building block effectively, prioritizing Palladium-catalyzed (Buchwald-Hartwig) methodologies over thermal
Structural & Electronic Rationale
To design effective protocols, one must understand the electronic environment of the substrate.
-
The C2 "Warhead": In unsubstituted pyrimidines, the C2 position is highly electron-deficient due to the adjacent electronegative nitrogen atoms (
). This typically allows for easy . -
The C5 Deactivation Effect: The nitrogen atom of the piperazine ring at C5 donates electron density into the pyrimidine ring via resonance. This increases the electron density at C2, stabilizing the C-Cl bond and raising the activation energy for nucleophilic attack.
-
The Consequence: While aliphatic amines might still react via
at high temperatures, arylamines (anilines) —the most common hinge-binding partners in kinase inhibitors—are too weakly nucleophilic to displace the deactivated C2-chloride under standard thermal conditions.
Expert Insight: Attempting to couple anilines to this scaffold via thermal
Visualizing the Strategy
The following diagram illustrates the retrosynthetic logic and the "Deactivation Problem."
Figure 1: Strategic placement of the scaffold. The C5-piperazine tail dictates the solubility profile, while the C2-chloride serves as the coupling point for the pharmacophore.
Pre-Reaction Protocol: Handling & Protection
Before initiating coupling, the piperazine secondary amine must be addressed.
The "Catalyst Poison" Risk
The free secondary amine of the piperazine (
Recommendation: Always use the Boc-protected derivative: tert-butyl 4-(2-chloropyrimidin-5-yl)piperazine-1-carboxylate .
-
If you have the free base: Perform a standard Boc-protection first (
, , DCM, RT, 2h).
Core Protocol: Buchwald-Hartwig Coupling at C2
This protocol is optimized for coupling 2-Chloro-5-(4-Boc-piperazin-1-yl)pyrimidine with an electron-deficient aniline (common in kinase inhibitors).
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Substrate: 2-Chloro-5-(4-Boc-piperazin-1-yl)pyrimidine (1.0 equiv)
-
Coupling Partner: Aryl amine / Aniline (1.1 equiv)
-
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)) (0.05 equiv) -
Ligand: XPhos or BrettPhos (0.10 equiv)
-
Why: These dialkylbiaryl phosphine ligands are bulky and electron-rich, facilitating oxidative addition into the deactivated C2-Cl bond and promoting reductive elimination.
-
-
Base:
(Cesium Carbonate) (2.0 equiv) - anhydrous -
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Methodology
-
Degassing (Critical):
-
Place the solid reagents (
, Ligand, Base, Substrate, Amine) into a microwave vial or a round-bottom flask equipped with a septum. -
Seal the vessel.[1]
-
Evacuate under high vacuum for 5 minutes, then backfill with Argon (or Nitrogen). Repeat this cycle 3 times .
-
Note: Oxygen is the enemy of this reaction. Thorough degassing is the primary determinant of yield.
-
-
Solvent Addition:
-
Add anhydrous 1,4-Dioxane via syringe through the septum.
-
Concentration: Aim for 0.1 M to 0.2 M relative to the pyrimidine substrate.
-
-
Activation:
-
Pre-stir at room temperature for 5 minutes to allow the Pd-Ligand complex to form (solution often changes color).
-
-
Reaction:
-
Thermal: Heat to 100°C in an oil bath for 4–12 hours.
-
Microwave (Preferred): Heat to 110°C for 45–60 minutes.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with EtOAc and filter through a pad of Celite to remove Palladium black and inorganic salts.
-
Wash the filtrate with water (x2) and brine (x1).
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc or DCM/MeOH). The Boc-protected product is usually non-polar and easy to isolate.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the Pd-catalyzed coupling and subsequent deprotection.
Data Comparison: Ligand Selection
The choice of ligand significantly impacts the conversion rate for deactivated chloropyrimidines. The table below summarizes typical screening results for this specific scaffold.
| Ligand | Catalyst Source | Base | Conversion (LCMS) | Notes |
| XPhos | 92% | Recommended. Excellent for heteroaryl chlorides. | ||
| BrettPhos | 88% | Good alternative, especially for primary amines. | ||
| BINAP | 45% | Older generation; struggles with deactivated electrophiles. | ||
| DPPF | <10% | Ineffective for this specific C-N bond formation. | ||
| None ( | N/A | <5% | Thermal reaction at 120°C fails (recovery of SM). |
Troubleshooting & Optimization
Problem: Low Conversion
-
Cause: Oxygen contamination.
-
Solution: Re-run the degassing step. Ensure the Argon source is dry.
-
Cause: Ligand oxidation.
-
Solution: Phosphine ligands (like XPhos) oxidize over time. Use a fresh bottle or store in a glovebox.
Problem: De-Boc occurring during reaction
-
Cause: Reaction temperature too high or acidic impurities in the solvent.
-
Solution: Ensure Dioxane is neutral. Lower temp to 90°C and extend time.
Problem: Regioselectivity (if using 2,4-dichloropyrimidine precursor)
-
Note: If you are synthesizing the building block yourself from 2,4-dichloro-5-...
-
Rule: The C4 position is more reactive than C2.
at 0°C will selectively substitute C4. To target C2, you must first block C4 or use the specific 2-chloro-5-piperazinyl intermediate provided.
References
-
Review of Pyrimidine Scaffolds in Kinase Inhibitors
-
Buchwald-Hartwig Protocol Standards
-
Piperazine in Drug Design
- Title: An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- Source: ResearchG
-
URL:[Link]
-
Reactivity of Chloropyrimidines
- Title: Amination of Heteroaryl Chlorides: Palladium C
- Source: PMC / NIH (Compar
-
URL:[Link]
- Ligand Selection Guide Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: WuXi AppTec Chemical Insights.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
Application Note: 2-Chloro-5-(piperazin-1-yl)pyrimidine in Antiviral Drug Discovery
This Application Note and Protocol Guide details the use of 2-Chloro-5-(piperazin-1-yl)pyrimidine , a bifunctional pyrimidine scaffold critical in the synthesis of next-generation antiviral agents.
Unlike the more common 2-piperazinyl isomer, the 5-(piperazin-1-yl) substitution pattern preserves the highly reactive C2 position for "warhead" attachment while projecting the solubilizing piperazine tail into the solvent-exposed region of the target protein (often a viral kinase or polymerase).
Introduction & Chemical Utility[1][2]
2-Chloro-5-(piperazin-1-yl)pyrimidine (CAS: Derivative of 5-bromo-2-chloropyrimidine) represents a "privileged scaffold" in medicinal chemistry. Its value lies in its orthogonal reactivity profile :
-
C2-Position (Electrophilic): The chlorine atom at position 2 is activated for Nucleophilic Aromatic Substitution (
). This site typically binds to the "hinge region" of kinases or the active site of viral enzymes. -
C5-Position (Solubilizing/Linker): The piperazine moiety at position 5 serves as a hydrophilic handle, improving the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the final drug candidate. It also allows for further derivatization (e.g., sulfonylation) to reach distal binding pockets.
Primary Antiviral Applications
-
Host-Directed Antivirals: Targeting host kinases (e.g., CDKs, p38 MAPK) hijacked by viruses like HIV-1 , Influenza , and SARS-CoV-2 .
-
Direct-Acting Antivirals (DAAs): Synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and capsid assembly modulators.
Structural Insight & Regioisomerism (Critical)
Researchers must distinguish between two common isomers. This guide focuses on Isomer A , which is synthetically more challenging but offers superior structure-activity relationship (SAR) properties for specific targets.
| Feature | Isomer A (Target of this Guide) | Isomer B (Common Reagent) |
| Structure | 2-Chloro-5-(piperazin-1-yl)pyrimidine | 2-(Piperazin-1-yl)-5-chloropyrimidine |
| C2 Substituent | Chlorine (Reactive Electrophile) | Piperazine (Stable Nucleophile) |
| C5 Substituent | Piperazine (Linker) | Chlorine (Less Reactive) |
| Primary Use | Scaffold for Kinase/Polymerase Inhibitors | GPCR Ligands, generic building block |
| Synthesis Difficulty | High (Requires C2 protection strategy) | Low (Direct |
Protocol 1: Regioselective Synthesis of the Core Scaffold
Objective: Synthesize 2-Chloro-5-(piperazin-1-yl)pyrimidine without displacing the labile C2-chlorine atom during piperazine installation. Rationale: Direct reaction of piperazine with 5-bromo-2-chloropyrimidine yields the wrong isomer (Isomer B) because C2 is more electrophilic than C5. We utilize a Thiomethyl Protection Strategy .
Reagents & Equipment[2][3][4][5][6]
-
Starting Material: 5-Bromo-2-(methylthio)pyrimidine
-
Reagents: Piperazine (anhydrous),
(Catalyst), BINAP (Ligand), (Base), -CPBA (Oxidant), (Chlorinating agent). -
Solvents: Toluene, Dichloromethane (DCM).
Step-by-Step Methodology
Step A: Buchwald-Hartwig Coupling at C5
-
Charge: In a glovebox, combine 5-Bromo-2-(methylthio)pyrimidine (1.0 eq), Piperazine (1.2 eq),
(0.05 eq), and BINAP (0.10 eq) in dry Toluene. -
Activate: Add
(1.5 eq). -
Reflux: Heat to 100°C for 12 hours under Argon. The -SMe group at C2 remains stable, while the Pd-catalyst facilitates amination at the C5-Br bond.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH).
-
Intermediate 1: 2-(methylthio)-5-(piperazin-1-yl)pyrimidine.
-
Step B: Activation via Oxidation (The "Magic" Step)
-
Dissolve: Dissolve Intermediate 1 in DCM at 0°C.
-
Oxidize: Slowly add
-CPBA (2.2 eq) to convert the sulfide (-SMe) to the sulfone (- ). -
Monitor: TLC should show a significant polarity shift.
-
Intermediate 2: 2-(methylsulfonyl)-5-(piperazin-1-yl)pyrimidine.
-
Step C: Chlorination (Restoring the Warhead)
Note: In many antiviral applications, the sulfone (Intermediate 2) is actually a better leaving group than chlorine. However, if the chloro-derivative is strictly required:
-
Reflux: Treat Intermediate 2 with
(neat) or /DMF at 80°C. -
Displacement: The chloride ion displaces the sulfone group.
-
Yield: 2-Chloro-5-(piperazin-1-yl)pyrimidine.
Visualization: Synthesis Pathway
Figure 1: Regioselective synthesis route ensuring the piperazine is installed at C5 before activating C2.
Protocol 2: Antiviral Library Generation ( Coupling)
Application: Using the scaffold to build a library of inhibitors against Chikungunya Virus (CHIKV) or HIV-1 . Mechanism: The C2-Chloro is displaced by an amine attached to an aromatic system (e.g., an aniline derivative) to create the "hinge binder."
Procedure
-
Preparation: Dissolve 2-Chloro-5-(piperazin-1-yl)pyrimidine (1.0 eq) in n-Butanol or DMF.
-
Coupling: Add the specific amine partner (e.g., 4-amino-benzenesulfonamide for HIV NNRTIs) (1.1 eq).
-
Catalysis: Add p-Toluenesulfonic acid (pTSA) (0.1 eq) to protonate the pyrimidine nitrogen, activating the C2-Cl bond.
-
Reaction: Microwave irradiation at 120°C for 20 minutes.
-
Result: A 2,5-disubstituted pyrimidine library ready for biological screening.
Protocol 3: Biological Validation (Viral CPE Assay)
Objective: Assess the antiviral potency (
| Parameter | Specification |
| Cell Line | Vero E6 (for SARS-CoV-2/CHIKV) or MT-4 (for HIV) |
| Reagent | MTT or CellTiter-Glo (ATP detection) |
| Positive Control | Remdesivir (RNA viruses) or Efavirenz (HIV) |
| Readout | Absorbance (OD 570nm) or Luminescence |
Workflow
-
Seeding: Seed Vero E6 cells (10,000 cells/well) in 96-well plates. Incubate 24h.
-
Infection: Infect cells with virus at MOI 0.01.
-
Treatment: Immediately treat with serial dilutions of the synthesized 2,5-pyrimidine derivative (0.1 nM to 100
M). -
Incubation: 72 hours at 37°C, 5%
. -
Quantification: Add MTT reagent. Viable cells (protected from viral cytopathic effect) metabolize MTT to purple formazan.
-
Calculation:
-
% Inhibition =
-
Calculate
using non-linear regression (GraphPad Prism).
-
Mechanism of Action Diagram
Figure 2: Structural logic of the scaffold. The C2 substituent provides potency, while the C5-piperazine enhances physicochemical properties.
References
-
Battisti, V., et al. (2023). "Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus." European Journal of Medicinal Chemistry.
-
Kang, D., et al. (2019). "Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors." Acta Pharmaceutica Sinica B.
-
BenchChem Protocols. "Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine and derivatives." Chemical Synthesis Database.
-
ChemicalBook. "Reaction of 2,4-dichloro-5-bromo-pyrimidine with amines: Regioselectivity analysis."
Application Note: Chemoselective Functionalization of the Piperazine Ring in 2-Chloro-5-(piperazin-1-yl)pyrimidine
[1][2]
Executive Summary
The scaffold 2-Chloro-5-(piperazin-1-yl)pyrimidine (CAS: 20980-22-7) represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, GPCR ligands (e.g., Buspirone analogs), and sigma receptor modulators.[1][2]
The critical synthetic challenge lies in the chemoselectivity of the secondary amine (N4 position) functionalization.[3] While the piperazine nitrogen is nucleophilic, the pyrimidine ring contains an electrophilic chlorine at the C2 position.[3] Harsh conditions intended to functionalize the amine can inadvertently trigger Nucleophilic Aromatic Substitution (
This guide provides three validated protocols designed to functionalize the N4-piperazine position while preserving the C2-Cl "handle" for subsequent derivatization.
Chemical Profile & Reactivity Analysis
Before initiating synthesis, one must understand the electronic environment of the molecule.[3]
-
The Piperazine N1 (Distal): Attached to the pyrimidine ring.[3] The electron-deficient pyrimidine ring draws electron density via resonance and induction, rendering N1 non-basic and non-nucleophilic.[2][3]
-
The Piperazine N4 (Proximal): This is a standard secondary amine (
).[1][2] It is the primary nucleophile.[3] -
The C2-Chlorine: A "ticking time bomb."[1][2][3] It is a moderate electrophile.[3] It is stable to weak bases (TEA,
) at room temperature but will undergo with strong nucleophiles (alkoxides, thiols, primary amines) at elevated temperatures ( ).[3]
Strategic Decision Matrix
The following decision tree outlines the optimal synthetic pathway based on the desired moiety.
Figure 1: Strategic decision tree for functionalizing the piperazine ring.
Protocol A: Reductive Amination (N-Alkylation)
Objective: Introduce alkyl groups without over-alkylation (quaternization) or displacing the C2-Cl.[1][2] Standard Reagent: Sodium Triacetoxyborohydride (STAB).[3][4]
Why STAB?
Unlike Sodium Cyanoborohydride (
Experimental Procedure
-
Preparation: In a round-bottom flask, dissolve 2-Chloro-5-(piperazin-1-yl)pyrimidine (1.0 equiv) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 M concentration).
-
Aldehyde Addition: Add the desired Aldehyde (1.1 equiv).
-
Acid Catalysis (Optional): If the reaction is sluggish, add Acetic Acid (1.0 equiv).[3] Note: Do not use strong mineral acids (HCl), as they may activate the C2-Cl toward hydrolysis.[2]
-
Reductant Addition: Add STAB (1.5 equiv) in one portion at room temperature.
-
Reaction: Stir at 20–25°C for 4–16 hours under Nitrogen.
-
Quench: Add saturated aqueous
. Stir for 15 minutes until gas evolution ceases. -
Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over
.[3][5][6][7] -
Purification: Flash chromatography.
| Reagent | Equivalents | Role |
| Scaffold | 1.0 | Substrate |
| Aldehyde | 1.1 - 1.2 | Electrophile |
| STAB | 1.4 - 1.6 | Selective Reductant |
| AcOH | 0 - 1.0 | Catalyst (Imine formation) |
| DCE/DCM | Solvent | Non-nucleophilic medium |
Protocol B: Acylation & Sulfonylation
Objective: Create amide or sulfonamide libraries.[1][3] Risk: High exotherms can degrade the C2-Cl.[1][2][3]
Experimental Procedure
-
Dissolution: Dissolve the scaffold (1.0 equiv) in DCM (0.1 M).
-
Base Addition: Add Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv).[3]
-
Critical Step: Cool the solution to 0°C using an ice bath. This prevents side reactions at the chloropyrimidine site.[3]
-
-
Electrophile Addition: Dropwise add the Acid Chloride or Sulfonyl Chloride (1.1 equiv).[3]
-
Warm-up: Allow to warm to room temperature naturally over 2 hours.
-
Scavenging (Library Scale): For parallel synthesis, add a polymer-supported amine scavenger (e.g., Trisamine resin) to remove excess acid chloride.[3]
-
Workup: Wash with 0.5 M HCl (rapidly) then sat.
. Note: Prolonged exposure to acidic water can hydrolyze the C2-Cl.[1][2]
Protocol C: N-Arylation (Buchwald-Hartwig)
Objective: Attach an aryl ring to the N4 nitrogen.[1][2] The Challenge: The starting material contains an aryl chloride (C2-Cl).[2][3] Standard Pd-catalysis might insert into the C2-Cl bond, causing polymerization or dimerization.[1][2]
Solution: Use a coupling partner with a more reactive leaving group (Br, I, OTf) than the C2-Cl, and use a catalyst system that differentiates them.[3]
Recommended Catalyst System
-
Catalyst:
or . -
Ligand: XPhos or RuPhos .[1][3] These bulky, electron-rich ligands facilitate oxidative addition into the external Aryl-Bromide over the internal Aryl-Chloride.[1][2]
-
Base:
or .[1][2][3]
Experimental Procedure
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.[1][2][3]
-
Loading: Add 2-Chloro-5-(piperazin-1-yl)pyrimidine (1.0 equiv), Aryl Bromide (1.1 equiv),
(2 mol%), XPhos (4 mol%), and (2.0 equiv). -
Solvent: Add degassed Toluene or 1,4-Dioxane (0.2 M).
-
Heating: Heat to 80°C . Do not exceed 100°C.
-
Why? At >100°C, the Pd catalyst may begin to activate the C2-Cl bond despite the leaving group difference.[3]
-
-
Workup: Filter through a Celite pad.[3][8] Concentrate and purify via silica gel.[3][5][7]
Troubleshooting & Stability Data
C2-Chlorine Stability Table
The following table summarizes the stability of the C2-Cl moiety under various conditions found in literature [1, 2].
| Condition | Temp | Stability of C2-Cl | Recommendation |
| 10% NaOH (aq) | 25°C | Unstable (Hydrolysis to -OH) | Avoid strong aqueous bases.[1][2] |
| 80°C | Stable | Preferred for | |
| Reflux | Unstable | Avoid acidic reflux.[3] | |
| NaH / THF | 0°C | Moderate | Use with caution; rapid addition.[1][2][3][6] |
| Primary Amines (neat) | 100°C | Unstable ( | Keep temp <80°C if amine is in excess. |
Analytical Markers (QC)
-
1H NMR (DMSO-d6):
-
The pyrimidine protons (H4/H6) typically appear as a singlet (or tight doublet) around δ 8.3 - 8.5 ppm .[2]
-
If the C2-Cl is hydrolyzed to -OH, these protons often shift upfield to δ 7.8 - 8.0 ppm .[1][2]
-
If the C2-Cl is substituted by an amine, the signal shifts and the integration pattern changes.[3]
-
References
-
BenchChem. (2025).[3][4][7] Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Retrieved from [3]
-
National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 88747, 1-(2-Pyrimidyl)piperazine. Retrieved from
-
Organic Syntheses. (1955).[3] 2-Chloropyrimidine.[1][2][9][10][11] Org. Synth. 1955, 35,[3] 22. DOI: 10.15227/orgsyn.035.0022.[2][3][12] Retrieved from [3]
-
GuideChem. (2025).[3] 2-(1-Piperazinyl)pyrimidine Chemical Properties and Safety. Retrieved from [3]
-
M. A. J. Duncton. (2011).[3] Minireview: 2-Halopyrimidines: Properties and Reactivity. Med.[2][3][7][8][9][13] Chem. Commun., 2011, 2, 1135.[3] (Contextual citation for reactivity profiles).
Sources
- 1. lookchem.com [lookchem.com]
- 2. guidechem.com [guidechem.com]
- 3. uregina.ca [uregina.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
- 9. lobachemie.com [lobachemie.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes | MDPI [mdpi.com]
- 13. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
Buchwald-Hartwig amination of 2-Chloro-5-(piperazin-1-yl)pyrimidine
Executive Summary & Strategic Context
The functionalization of 2-Chloro-5-(piperazin-1-yl)pyrimidine is a pivotal transformation in the synthesis of CDK4/6 inhibitors (e.g., Palbociclib analogs) and other kinase-targeted therapeutics. While 2-chloropyrimidines are historically amenable to Nucleophilic Aromatic Substitution (
This guide details a robust Buchwald-Hartwig (B-H) Cross-Coupling protocol designed to overcome this electronic deactivation. We prioritize the use of specific ligand architectures (Dialkylbiaryl phosphines) to facilitate oxidative addition into the electron-rich heteroaryl chloride while preventing catalyst poisoning by the piperazine nitrogens.
Critical Pre-requisite: If the C5-piperazine moiety contains a free secondary amine (NH), it must be protected (e.g., N-Boc) or alkylated (e.g., N-methyl) prior to this reaction to prevent rapid self-oligomerization (homocoupling). This protocol assumes the use of 2-Chloro-5-(4-Boc-piperazin-1-yl)pyrimidine or a similar non-nucleophilic variant.
Mechanistic Insight & Ligand Selection
The Electronic Challenge
In a standard pyrimidine, the electron-deficient ring facilitates
-
Consequence: The C2-Cl bond has increased double-bond character and reduced electrophilicity.
-
Solution: Palladium catalysis is required.[1][2][3] The rate-limiting step is often Oxidative Addition .
-
Ligand Choice: We utilize BrettPhos or RuPhos . These bulky, electron-rich phosphines accelerate oxidative addition into deactivated aryl chlorides and stabilize the Pd(0) species against inhibition by the substrate's heterocycles.
Figure 1: Mechanistic rationale for selecting Buchwald-Hartwig conditions over traditional
Experimental Protocol
Materials & Reagents
-
Substrate: 2-Chloro-5-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine (1.0 equiv).
-
Amine Partner: Aryl/Heteroaryl amine (1.2 equiv).
-
Catalyst Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%).
-
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (2-4 mol%).
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv) or Cs₂CO₃ (2.0 equiv, for base-sensitive substrates).
-
Solvent: 1,4-Dioxane (anhydrous) or Toluene.
Step-by-Step Procedure (Gram-Scale)
Step 1: Inert Atmosphere Preparation Ensure all glassware is oven-dried and cooled under a stream of Argon or Nitrogen. The sensitivity of the active Pd(0)-ligand complex to oxidation requires strict exclusion of air during the initial setup.
Step 2: Catalyst Pre-complexation (Recommended)
-
In a vial, dissolve Pd₂(dba)₃ (18 mg, 0.02 mmol) and BrettPhos (22 mg, 0.04 mmol) in 1,4-Dioxane (2 mL).
-
Heat at 60°C for 5 minutes until the solution turns from dark purple/red to a clear orange/brown. This ensures active
formation.
Step 3: Reaction Assembly
-
To a reaction vessel equipped with a magnetic stir bar, add:
-
2-Chloro-5-(4-Boc-piperazin-1-yl)pyrimidine (298 mg, 1.0 mmol).
-
Amine coupling partner (1.2 mmol).
-
NaOtBu (135 mg, 1.4 mmol).
-
-
Purge the vessel with Argon for 5 minutes.
-
Add the pre-complexed catalyst solution (from Step 2) via syringe.
-
Add remaining solvent to reach a concentration of ~0.15 M (total vol ~6-7 mL).
Step 4: Reaction & Monitoring
-
Heat the mixture to 100°C .
-
Monitor via LC-MS at 2 hours.
-
Checkpoint: Look for the disappearance of the chloride (M+H = 299/301 for Boc-substrate) and appearance of the product mass.
-
Note: If conversion is <50% at 4 hours, add a second portion of catalyst (0.5 mol%).
-
Step 5: Work-up
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry over Na₂SO₄, filter, and concentrate.
Step 6: Purification
-
Purify via Flash Column Chromatography.
-
Mobile Phase: Dichloromethane/Methanol (0-10% gradient) or Hexanes/Ethyl Acetate depending on the polarity of the amine partner.
Data Analysis & Troubleshooting
Optimization Table
| Variable | Condition A (Standard) | Condition B (Mild) | Condition C (Challenging) |
| Catalyst | Pd₂(dba)₃ / BrettPhos | Pd(OAc)₂ / Xantphos | Pd-PEPPSI-IPr |
| Base | NaOtBu | Cs₂CO₃ | LiHMDS |
| Solvent | Dioxane (100°C) | Toluene (100°C) | THF (65°C) |
| Use Case | Robust substrates, fast reaction. | Base-sensitive functional groups (esters). | Sterically hindered amines. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by piperazine or product. | Switch to BrettPhos G3 Precatalyst (ensures 1:1 Pd:L ratio and rapid activation). Increase temp to 110°C. |
| Dehalogenation (Reduction of Cl) | Switch solvent to Toluene . Avoid alcohols. Use Cs₂CO₃ instead of NaOtBu. | |
| Homocoupling | Free NH on piperazine reacting. | CRITICAL: Ensure piperazine is Boc-protected or methylated. |
| Protodeamination (Loss of amine) | Reductive elimination issues.[4] | Use RuPhos for secondary amines; ensure anhydrous conditions. |
Workflow Visualization
Figure 2: Decision tree for experimental execution, highlighting the critical protection step.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[5] Reaction intermediates and structure-activity relationships."[6] Journal of the American Chemical Society. Link
- Pfizer Inc. (2015). "Palbociclib (Ibrance) Synthesis Data." FDA Center for Drug Evaluation and Research.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Piperazine synthesis [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis of 2-Chloro-5-(piperazin-1-yl)pyrimidine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-Chloro-5-(piperazin-1-yl)pyrimidine (CAS: 59215-40-6). This motif is a critical pharmacophore in kinase inhibitors (e.g., CDK, ERK inhibitors) and GPCR modulators.
The synthesis addresses a primary chemoselectivity challenge: distinguishing between the C2 and C5 positions of the pyrimidine ring.[1] While the C2 position is electronically activated for Nucleophilic Aromatic Substitution (SNAr), the target molecule requires substitution at the C5 position while preserving the C2-chloride for downstream diversification.
Key Features of this Protocol:
-
Regioselectivity: >98% selectivity for C5-substitution using a Pd-catalyzed Buchwald-Hartwig amination.
-
Scalability: Validated on multigram (10–50 g) scale with workflows adaptable to kilogram production.
-
Purification: Chromatography-free isolation for the intermediate, utilizing crystallization.
Retrosynthetic Analysis & Strategy
The structural challenge lies in the inherent reactivity profile of the pyrimidine core.
-
C2-Position: Highly electron-deficient; prone to SNAr by amines.
-
C5-Position: Electron-neutral/rich; unreactive to SNAr; requires transition-metal catalysis.
To access the target (C5-amino, C2-chloro), we cannot use 2,5-dichloropyrimidine, as SNAr would exclusively occur at C2. Instead, we utilize 5-bromo-2-chloropyrimidine , exploiting the preference of Palladium(0) to undergo oxidative addition at the weaker C–Br bond (C5) rather than the stronger C–Cl bond (C2).
Synthetic Pathway Diagram[2]
Caption: Chemoselective route prioritizing C5-Br oxidative addition over C2-Cl SNAr.
Detailed Experimental Protocols
Step 1: Buchwald-Hartwig Coupling
Objective: Selective amination of C5-Br.
Reaction: 5-Bromo-2-chloropyrimidine + tert-Butyl piperazine-1-carboxylate
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv. | Amount (Scale) | Role |
| 5-Bromo-2-chloropyrimidine | 193.43 | 1.0 | 20.0 g | Limiting Reagent |
| N-Boc-Piperazine | 186.25 | 1.1 | 21.2 g | Nucleophile |
| Pd(OAc)₂ | 224.51 | 0.02 (2 mol%) | 464 mg | Catalyst Precursor |
| Xantphos | 578.62 | 0.03 (3 mol%) | 1.79 g | Ligand |
| Cs₂CO₃ | 325.82 | 2.0 | 67.4 g | Base (Weak) |
| Toluene | - | - | 200 mL (10V) | Solvent (Anhydrous) |
Protocol
-
Catalyst Pre-activation: In a glovebox or under active N₂ flow, charge a reaction vessel with Pd(OAc)₂ and Xantphos. Add 20 mL of anhydrous toluene and stir at room temperature (RT) for 15–30 mins until a yellow/orange crystalline solid or clear solution forms (active L-Pd species).
-
Reaction Setup: To a separate 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, add:
-
5-Bromo-2-chloropyrimidine (20.0 g)
-
N-Boc-piperazine (21.2 g)
-
Cesium carbonate (67.4 g)
-
Remaining Toluene (180 mL)
-
-
Degassing: Sparge the slurry with nitrogen for 15 minutes. This is critical to prevent catalyst deactivation.
-
Initiation: Transfer the pre-formed catalyst solution via cannula/syringe into the main reaction vessel.
-
Heating: Heat the mixture to 80 °C .
-
Note: Do not exceed 90 °C. Higher temperatures increase the risk of SNAr at the C2-position.
-
-
Monitoring: Monitor by HPLC/UPLC after 4 hours. The reaction is typically complete within 6–12 hours.
-
Target: <1% remaining aryl bromide.
-
-
Work-up (Crystallization Focus):
-
Cool reaction to RT. Filter through a pad of Celite to remove inorganic salts and Pd black. Wash the pad with toluene (2 x 50 mL).
-
Concentrate the filtrate under reduced pressure to approx. 30% volume.
-
Add Heptane (100 mL) slowly with stirring to induce precipitation.
-
Cool to 0–5 °C and age for 2 hours.
-
Filter the solids, wash with cold heptane, and dry under vacuum at 45 °C.
-
Expected Yield: 85–92% (Pale yellow solid). Purity: >98% (a/a).
Step 2: Boc-Deprotection & Salt Formation
Objective: Removal of the protecting group to yield the final API intermediate.
Reagents
| Reagent | Equiv. | Conditions |
| Intermediate 1 | 1.0 | Solid from Step 1 |
| HCl (4M in Dioxane) | 5.0 | Acid source |
| Dichloromethane (DCM) | - | Solvent (5V) |
Protocol
-
Dissolve Intermediate 1 (25 g) in DCM (125 mL).
-
Cool the solution to 0–5 °C.
-
Add 4M HCl in Dioxane (100 mL, ~5 equiv.) dropwise over 30 minutes. Maintain internal temperature <20 °C.
-
Observation: Heavy precipitation of the amine salt will occur.
-
-
Allow to warm to RT and stir for 3 hours. Monitor by TLC (disappearance of non-polar spot) or HPLC.
-
Isolation:
-
Dilute the slurry with Diethyl Ether or MTBE (100 mL) to ensure complete precipitation.
-
Filter the white solid under N₂ atmosphere (hygroscopic).
-
Wash with MTBE (2 x 50 mL).
-
Dry in a vacuum oven at 40 °C for 12 hours.
-
Final Product: 2-Chloro-5-(piperazin-1-yl)pyrimidine dihydrochloride. Yield: 90–95%. Appearance: Off-white to white crystalline solid.
Process Safety & Critical Parameters (CPP)
Chemoselectivity Control (The "C2 vs C5" Problem)
The success of this scale-up hinges on preventing the background reaction at the C2-chlorine.
| Parameter | Recommendation | Rationale |
| Base Selection | Use Cs₂CO₃ or K₃PO₄ | Strong alkoxide bases (e.g., NaOtBu) are nucleophilic enough to attack C2-Cl or promote background SNAr of the amine at C2. Carbonates are milder. |
| Temperature | 80 °C ± 5 °C | >100 °C accelerates C2-displacement. <60 °C stalls the Pd-oxidative addition at C5-Br. |
| Halogen Choice | 5-Bromo or 5-Iodo | 5-Bromo is cost-effective. If selectivity issues arise, switch to 5-Iodo-2-chloropyrimidine , which couples at much lower temperatures (40–60 °C). |
Impurity Profile
-
Impurity A (Bis-coupling): 5,5'-(piperazine-1,4-diyl)bis(2-chloropyrimidine).
-
Cause: Use of unprotected piperazine.[2]
-
Control: Use N-Boc-piperazine (monoprotected) exclusively.
-
-
Impurity B (Regioisomer): 2-(4-Boc-piperazin-1-yl)-5-bromopyrimidine.
-
Cause: SNAr at C2.[3]
-
Control: Maintain Temp <90 °C; avoid NaOtBu.
-
Analytical Specifications
Target Molecule: 2-Chloro-5-(piperazin-1-yl)pyrimidine Formula: C₈H₁₁ClN₄ MW: 198.65 g/mol (Free base)
1H NMR (DMSO-d6, 400 MHz):
-
δ 8.35 (s, 2H, Pyrimidine H-4/6) – Diagnostic singlet confirming symmetry and substitution at C5.
-
δ 3.20–3.35 (m, 4H, Piperazine CH₂)
-
δ 2.90–3.05 (m, 4H, Piperazine CH₂)
-
Note: If C2 substitution occurred, the pyrimidine protons would appear as two doublets (if coupled) or shifted significantly upfield.
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% TFA in H₂O; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV 254 nm.[2]
References
-
Buchwald-Hartwig Amination Selectivity
-
Pyridine/Pyrimidine Halogen Reactivity
-
S. P.[5] Stanforth, Catalytic Cross-Coupling Reactions in Biaryl Synthesis, Tetrahedron, 1998 , 54, 263–303.
- Context: Discusses the oxidative addition preference (I > Br > Cl) which is the basis for the chemoselectivity in this protocol.
-
-
Scale-Up Methodologies (General)
-
BenchChem Application Note, Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Link
- Context: Provides specific solubility and handling d
-
-
Related Patent Literature
-
Process for the preparation of Piperazinyl-Pyrimidines, WO2007128568. Link
- Context: Describes industrial handling of similar chloropyrimidine intermedi
-
Sources
Analytical methods for characterizing 2-Chloro-5-(piperazin-1-yl)pyrimidine
Application Note: Analytical Characterization of 2-Chloro-5-(piperazin-1-yl)pyrimidine
Executive Summary
2-Chloro-5-(piperazin-1-yl)pyrimidine is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structure features an electron-deficient pyrimidine core, a reactive electrophilic handle (C2-Chlorine), and a basic nucleophilic handle (C5-Piperazine).
This unique combination presents specific analytical challenges:
-
Basicity: The secondary amine of the piperazine ring (
) causes severe peak tailing on standard C18 silica columns due to silanol interactions. -
Reactivity: The C2-Chlorine is susceptible to nucleophilic aromatic substitution (
), particularly hydrolysis under basic or high-temperature conditions, necessitating careful mobile phase selection. -
Solubility: The compound exhibits high polarity, requiring polar-embedded or HILIC stationary phases for adequate retention.
This guide provides a validated workflow for the characterization of this compound, ensuring data integrity for drug development applications.
Physicochemical Profile & Stability
Understanding the molecular properties is the first step in method design.
| Property | Value (Predicted/Experimental) | Analytical Implication |
| Molecular Formula | Monoisotopic Mass: 198.07 Da | |
| LogP | ~0.5 - 0.8 | Low hydrophobicity; elutes early on C18. |
| pKa (Piperazine NH) | ~9.8 (Basic) | Requires pH control (Acidic or High pH). |
| pKa (Pyrimidine N) | ~1.5 (Very Weak Base) | Negligible effect on retention at pH > 2. |
| UV Max | ~250-260 nm | Detectable by standard UV/PDA. |
| Stability | Labile to Hydrolysis at C2 | Avoid basic mobile phases (pH > 8) for prolonged runs. |
Analytical Workflow Visualization
The following diagram outlines the logical flow for characterizing the crude material through to the final reference standard.
Figure 1: Step-by-step analytical workflow from crude intermediate to validated reference standard.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Objective: To determine purity and quantify impurities (hydrolysis products, dimers). Challenge: The basic piperazine tail causes peak broadening. Solution: Use of a Charged Surface Hybrid (CSH) column or acidic ion-pairing mobile phase.
Method Parameters
-
Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Waters XSelect CSH C18 (
).-
Why: The CSH particle carries a low-level positive surface charge that repels the protonated piperazine amine, preventing secondary silanol interactions and ensuring sharp peaks under acidic conditions.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note: Do not use Ammonium Hydroxide (pH 10) despite the piperazine basicity, as it accelerates the hydrolysis of the C2-Chlorine to the 2-Hydroxy impurity.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C (Avoid high heat to prevent degradation).
-
Detection: UV at 254 nm (primary) and 220 nm (impurities).
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 10.0 | 95 | Linear Gradient |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibration |
| 15.0 | 5 | Stop |
Sample Preparation
-
Weigh 5.0 mg of the sample.
-
Dissolve in 1.0 mL of 50:50 Water:Acetonitrile .
-
Tip: If solubility is poor, pre-dissolve in 100
DMSO, then dilute with the mobile phase.
-
-
Filter through a 0.22
PTFE syringe filter.
Protocol 2: LC-MS Identification
Objective: To confirm molecular weight and verify the presence of the chlorine atom.
Mass Spectrometry Settings (ESI+)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Scan Range: 100 – 600 m/z.
Data Interpretation (The "Chlorine Flag")
The presence of a chlorine atom provides a distinct isotopic signature that serves as an internal validation check.
-
Base Peak (
): 199.1 m/z ( isotope). -
Isotope Peak (
): 201.1 m/z ( isotope). -
Validation Rule: The intensity ratio of the 199 peak to the 201 peak must be approximately 3:1 . Any deviation suggests contamination with a de-chlorinated analog or a different halide.
Protocol 3: Nuclear Magnetic Resonance (NMR)
Objective: Structural elucidation and confirmation of regiochemistry (2-Cl vs 5-Piperazinyl).
Sample Preparation
-
Solvent: DMSO-
(Deuterated Dimethyl Sulfoxide).-
Why: Chloroform (
) often leads to broad signals for piperazine protons due to slow exchange; DMSO promotes sharper signals and better solubility for polar heterocycles.
-
-
Concentration: ~10 mg in 0.6 mL solvent.
Expected Spectral Data ( NMR, 400 MHz, DMSO- )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.40 – 8.50 | Singlet (s) | 2H | Pyrimidine H4, H6 | Confirms symmetry. The 5-substitution makes H4 and H6 equivalent. |
| 3.05 – 3.15 | Triplet (t) | 4H | Piperazine | Protons adjacent to the pyrimidine ring. |
| 2.80 – 2.90 | Triplet (t) | 4H | Piperazine | Protons adjacent to the secondary amine. |
| ~2.50 | Broad (br s) | 1H | NH | Exchangeable proton (may not be visible if wet). |
Critical Regiochemistry Check: If the piperazine were at position 2 (2-piperazinyl-5-chloropyrimidine), the pyrimidine protons would also be a singlet, but the chemical shift would differ significantly due to the electronic effect of the chlorine at position 5. The C2-Cl generally deshields H4/H6 more than a C2-N substituent.
-
2-Cl-5-Pip:
~8.4 ppm. -
2-Pip-5-Cl:
~8.2 ppm.[2] (Note: Shifts are approximate and solvent-dependent).
Impurity Profiling & Troubleshooting
Common impurities arise from the synthesis (typically Buchwald-Hartwig coupling or nucleophilic displacement).
| Impurity | Origin | Detection Method | Mitigation |
| 2-Hydroxy-5-(piperazin-1-yl)pyrimidine | Hydrolysis of C2-Cl | LC-MS ( | Store sample in desiccator; avoid basic solvents. |
| Bis-piperazinyl pyrimidine | Over-reaction (Displacement of both Cl and leaving group) | LC-MS ( | Control stoichiometry during synthesis. |
| Palladium Residues | Catalyst carryover | ICP-MS / Color (Darkening) | Use metal scavengers (SiliaMetS) before analysis. |
Decision Tree: Method Optimization
Figure 2: Troubleshooting logic for HPLC method development focusing on peak symmetry.
References
-
General HPLC Method Development for Basic Compounds
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Link
-
-
Characterization of Pyrimidine Derivatives
-
Piperazine Analysis Protocols
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials.Link
-
-
Charged Surface Hybrid (CSH)
-
Waters Corporation. XSelect HPLC Columns Application Note.Link
-
Sources
Troubleshooting & Optimization
Byproducts in 2-Chloro-5-(piperazin-1-yl)pyrimidine synthesis
Topic: Synthesis of 2-Chloro-5-(piperazin-1-yl)pyrimidine
Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.[1]
Executive Summary: The Regioselectivity Paradox
Synthesizing 2-chloro-5-(piperazin-1-yl)pyrimidine presents a classic chemoselective challenge in heterocyclic chemistry.[1] You are navigating two competing reactivity landscapes:
-
Nucleophilic Aromatic Substitution (
): Naturally favors the C2 position due to the electron-withdrawing influence of the adjacent nitrogen atoms. -
Transition Metal Catalysis (Buchwald-Hartwig): Favors the C5 position if a C5-bromide or iodide is present (C-Br bond is weaker and more prone to oxidative addition than C-Cl).[1]
The Core Problem: To obtain the 5-piperazinyl target while retaining the 2-chloro handle, you must promote the catalytic cycle at C5 while strictly suppressing the background
Reaction Pathway & Competitive Landscapes
The following diagram illustrates the kinetic competition between the desired Palladium-catalyzed cycle and the undesired background nucleophilic attack.
Figure 1: Kinetic competition between C5-oxidative addition (desired) and C2-nucleophilic attack (undesired).[1][2]
Troubleshooting Guide & FAQs
Issue 1: "I am isolating the wrong regioisomer (2-piperazinyl-5-bromo)."
Diagnosis: The background
-
Root Cause: The C2 position is highly activated by the ring nitrogens. If the reaction temperature is too high before the catalyst engages, or if the base is too nucleophilic, the amine will attack C2 directly.
-
Corrective Actions:
-
Catalyst Pre-Activation: Do not mix all reagents at room temperature. Pre-heat the catalyst/ligand/solvent mixture to generate the active
species before adding the substrate and amine [1]. -
Switch Bases: Avoid small, nucleophilic bases. Switch to Cesium Carbonate (
) or Sodium tert-butoxide ( ) .[1] While is strong, its steric bulk suppresses direct attack at C2 compared to smaller bases like hydroxides or ethoxides.[1] -
Temperature Ramp: Start the reaction at a lower temperature (e.g., 40-50°C) to allow the Pd to insert into the C-Br bond (which has a lower activation energy than
at C2 in the presence of Pd) [2].
-
Issue 2: "I see a significant amount of 'dimer' (two pyrimidines linked by one piperazine)."
Diagnosis: Formation of N,N’-bis(2-chloropyrimidin-5-yl)piperazine.
-
Root Cause: Use of free piperazine. Piperazine is a bifunctional nucleophile. Once one end reacts, the second amine is still nucleophilic and can react with another equivalent of the starting material.
-
Corrective Action:
-
Mandatory Protection: Use 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate).[1] This renders one nitrogen unreactive. The Boc group can be removed quantitatively with TFA/DCM or HCl/Dioxane in a subsequent step.
-
Note: Using excess free piperazine (5-10 equivalents) is a "brute force" alternative but creates significant waste and purification difficulties.[1]
-
Issue 3: "The reaction stalls with 30% starting material remaining."
Diagnosis: Catalyst deactivation or "poisoning" by the pyrimidine nitrogens.
-
Root Cause: Pyrimidines are excellent ligands. The substrate itself can bind to the Palladium center, displacing the phosphine ligand and shutting down the catalytic cycle.
-
Corrective Actions:
-
Ligand Choice: Use bulky, electron-rich biaryl phosphine ligands like Xantphos or BrettPhos .[1] These bind tightly to Pd and prevent the pyrimidine nitrogen from coordinating [3].
-
Pd Loading: Increase catalyst loading slightly (from 1 mol% to 3-5 mol%).
-
Issue 4: "I am seeing a hydroxyl impurity (2-hydroxy-5-bromo-pyrimidine)."
Diagnosis: Hydrolysis of the C2-chloride.
-
Root Cause: Presence of water in the solvent or base, particularly when heating. The C2-Cl bond is sensitive to hydrolysis.
-
Corrective Action:
Optimized Experimental Protocol
Objective: Selective C5-amination of 5-bromo-2-chloropyrimidine.
| Parameter | Specification | Rationale |
| Substrate | 5-Bromo-2-chloropyrimidine (1.0 eq) | C5-Br is the site of Pd-insertion.[3] |
| Nucleophile | 1-Boc-piperazine (1.2 eq) | Prevents dimerization; protects secondary amine.[1] |
| Catalyst | Source of Pd(0).[1] | |
| Ligand | Xantphos (5.0 mol%) | Large bite angle favors reductive elimination; prevents substrate inhibition [3].[1] |
| Base | Mild enough to prevent | |
| Solvent | Anhydrous 1,4-Dioxane (0.2 M) | High boiling point; good solubility.[1] |
| Atmosphere | Argon/Nitrogen | Prevents oxidation of catalyst and hydrolysis. |
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.
-
Reagent Loading: Add 5-Bromo-2-chloropyrimidine (1.0 eq), 1-Boc-piperazine (1.2 eq),
(2.0 eq), and Xantphos (5 mol%) to the flask. -
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. Sparge the solution with Argon for 10 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add
(2.5 mol%) quickly under a positive flow of Argon. -
Reaction: Heat the mixture to 80°C . Crucial: Do not exceed 100°C to minimize C2-displacement risks. Monitor by HPLC/TLC every 2 hours.
-
Work-up: Once the starting material is consumed (typically 4-6 hours), cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is the C5-coupled intermediate .
-
Deprotection (Optional): Dissolve the intermediate in DCM, add TFA (10 eq), and stir at RT for 1 hour to yield the free amine salt.
References
-
BenchChem Application Notes. "Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine: Chemoselectivity Considerations." BenchChem Technical Library.
-
Schomaker, J. M., & Delia, T. J. (2006).[1] "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines." Journal of Organic Chemistry. (Contextual grounding on pyrimidine reactivity).
-
Yin, J., et al. (2002).[1] "Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters, 4(20), 3481–3484.[1]
-
Louie, J., & Hartwig, J. F. (1995).[1] "Palladium-catalyzed synthesis of arylamines from aryl halides." Tetrahedron Letters, 36(21), 3609-3612.[1]
Sources
Technical Support Center: Purification of 2-Chloro-5-(piperazin-1-yl)pyrimidine
[1]
Current Status: Active Analyst: Senior Application Scientist Subject: Downstream Processing & Isolation Protocol
Executive Summary
Purifying 2-Chloro-5-(piperazin-1-yl)pyrimidine presents a specific "chemo-selectivity" challenge. You must isolate a polar, basic amine without hydrolyzing the reactive 2-chloro "warhead." Standard acidic workups risk trapping the product in the aqueous phase, while aggressive basic conditions (pH >12, heat) risk hydrolyzing the chloride to the 2-hydroxy impurity.
This guide assumes the compound was synthesized via Palladium-catalyzed cross-coupling (Buchwald-Hartwig) of 5-bromo-2-chloropyrimidine with N-Boc-piperazine, followed by acidic deprotection (TFA or HCl).[1]
Part 1: Critical Workflow (The "Cold-Base" Protocol)[1]
Do not treat this as a standard extraction. The stability of the C2-Chlorine atom is pH- and temperature-dependent.[1]
Step-by-Step Isolation Guide[1]
1. Quenching & pH Adjustment (The Danger Zone)
-
Context: If coming from Boc-deprotection (e.g., TFA/DCM), your product is currently a trifluoroacetate salt.[1]
-
Protocol:
-
Cool the reaction mixture to 0–5 °C (Ice bath).
-
Slowly add saturated aqueous NaHCO₃ or K₂CO₃ .[1] Avoid strong bases like NaOH if possible to minimize hydrolysis risk.[1]
-
Target pH: Adjust to pH 9–10 .
-
Why: At pH < 8, the piperazine is protonated (water-soluble).[1] At pH > 12, the 2-Cl is susceptible to nucleophilic attack by hydroxide (
), forming the 2-hydroxy impurity.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
2. Extraction Strategy
-
Solvent: Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .[1] Pure EtOAc may not sufficiently extract the polar free amine.
-
Procedure:
-
Extract the aqueous layer 3x with the organic solvent.
-
Self-Validation Check: Spot the aqueous layer on TLC. If the product spot (UV active) persists in the water, add NaCl (brine) to the aqueous layer to "salt out" the amine and re-extract.[1]
-
Part 2: Purification Logic (Chromatography & Crystallization)[1][3]
Method A: Flash Column Chromatography (For Oils/Impure Solids)
The free secondary amine will interact strongly with acidic silanols on silica gel, leading to "streaking" or total loss of product.[1]
-
Stationary Phase: Silica Gel (40–63 µm).[1]
-
Mobile Phase: DCM / Methanol / Ammonium Hydroxide (NH₄OH) .[1]
-
Gradient: Start 100% DCM. Gradient to 90:9:1 (DCM:MeOH:NH₄OH).[1]
-
Technical Insight: The NH₄OH competes for the acidic sites on the silica, allowing the piperazine to elute as a tight band.
-
Alternative: Use 1% Triethylamine (TEA) in the mobile phase if NH₄OH is unavailable, but NH₄OH is easier to remove during evaporation.[1]
-
Method B: Recrystallization (For Solids)
If the crude is a solid, recrystallization is superior for removing Palladium residues.[1]
-
Solvent System: Ethyl Acetate / Hexanes or Isopropanol (IPA) .[1]
-
Protocol: Dissolve in minimal hot EtOAc; add Hexanes until cloudy; cool slowly to 4 °C.
Visualization: Purification Decision Tree
Caption: Logical workflow for isolating 2-chloro-5-(piperazin-1-yl)pyrimidine, prioritizing pH control to prevent hydrolysis.
Part 3: Troubleshooting & FAQs
Q1: I see a new spot on TLC just below my product. What is it?
Diagnosis: This is likely 2-hydroxy-5-(piperazin-1-yl)pyrimidine , resulting from the hydrolysis of the chlorine atom.[1]
-
Cause: Your workup pH was too high (>11) or the extraction was performed at elevated temperatures.[1]
-
Fix: You cannot reverse this. Re-run the reaction, but quench with cold Bicarbonate and keep the rotavap bath < 40 °C.
Q2: My product is streaking on the column and yield is low.
Diagnosis: The secondary amine is protonating on the silica surface.
-
Fix: Pre-wash your silica column with the mobile phase containing 1% Triethylamine (TEA) or Ammonium Hydroxide before loading the sample.[1] This "deactivates" the silica.
Q3: The product is colored (brown/black) after purification.
Diagnosis: Residual Palladium (from the Buchwald coupling step).[1]
-
Fix: Dissolve the product in DCM and stir with a metal scavenger (e.g., SiliaMetS® Thiol or activated charcoal) for 30 minutes, then filter through Celite.[1]
Q4: Can I store the free base?
Recommendation: The free base is moderately stable but prone to absorbing CO₂ (forming carbamates) or slow hydrolysis.[1]
-
Best Practice: Convert it to the dihydrochloride salt for storage. Dissolve free base in EtOAc, add 4M HCl in Dioxane (2.5 eq), filter the precipitate, and dry under nitrogen. The salt is stable for years at -20 °C.
Part 4: Analytical Reference Data
Table 1: Physico-Chemical Properties & Solubility Profile
| Parameter | Value/Description | Relevance to Purification |
| pKa (Piperazine NH) | ~9.8 (Estimated) | Requires pH >10 for efficient extraction into organics.[1] |
| pKa (Pyrimidine N) | ~1.0 | Pyrimidine ring protonation is negligible during basic workup.[1] |
| LogP | ~0.5 - 1.0 | Moderately polar; requires polar organic solvents (DCM, CHCl3) for extraction.[1] |
| TLC R_f | 0.2 - 0.3 | In 90:10 DCM:MeOH (Stains with Ninhydrin/UV).[1] |
| Stability | Sensitive to | Avoid strong nucleophiles (OH-, alkoxides) at high heat. |
References
-
BenchChem. (n.d.).[1] Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from (General pyrimidine stability context).[1]
-
ChemicalBook. (2025).[1][5] 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Retrieved from .[1]
-
National Institutes of Health (NIH). (1994).[1] Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Arch Immunol Ther Exp, 42(1), 13-5.[1][6] Retrieved from (Demonstrates lability of 2-chloro-pyrimidines in acidic media).[1]
-
Organic Syntheses. (1955).[1][4] 2-Chloropyrimidine.[1][2][4][5][7][8][9][10] Org.[1][7] Synth. 35,[4][8] 34. Retrieved from (Foundational workup protocols for chloropyrimidines).[1]
-
MDPI. (2020).[1] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from (General piperazine isolation techniques).[1]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 6. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]
- 8. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-Functionalization of 2-Chloro-5-(piperazin-1-yl)pyrimidine
Current Status: [🟢 ONLINE] Ticket Volume: High Primary Issue: Chemoselectivity & Self-Condensation (Polymerization)
Welcome to the Pyrimidine Functionalization Support Hub
You are likely here because your reaction turned into an insoluble gum, or your LC-MS shows a "double mass" peak. You are working with 2-Chloro-5-(piperazin-1-yl)pyrimidine , a "Janus" molecule that contains both a nucleophile (the distal piperazine amine) and an electrophile (the 2-chloro pyrimidine moiety).
This guide treats your chemistry challenges as "bugs" in the synthetic code. Below are the official troubleshooting patches for the most common failure modes.
System Architecture: The Core Conflict
Before applying fixes, understand the failure mechanism.[1] Your molecule is capable of auto-catalytic self-destruction (dimerization/polymerization) because the secondary amine of Molecule A can attack the C-2 position of Molecule B via Nucleophilic Aromatic Substitution (
Figure 1: The "Selectivity Triangle." Path A is the goal. Path B is the primary failure mode caused by high concentration or heat.[1] Path C occurs when the external electrophile is too aggressive.
Ticket #001: The "Double Mass" Error (Dimerization)
Symptom:
-
LC-MS shows a dominant peak at
(Loss of HCl). -
Reaction mixture becomes cloudy or precipitates an insoluble solid.[1]
-
Yield of desired product is <20%.
Root Cause:
The 2-chloropyrimidine position is highly activated for
The Patch (Protocol): To fix this, you must favor intra-molecular reaction (if applicable) or reaction with the external electrophile over inter-molecular self-attack.[1]
-
High Dilution Principle: Run the reaction at 0.05 M or lower . High concentration favors bimolecular dimerization (second-order kinetics), whereas reaction with a highly reactive external electrophile (added in excess) becomes pseudo-first-order relative to the substrate.[1]
-
Reverse Addition: Do not add the electrophile to the amine/base mixture. Instead, add the amine (substrate) slowly to a solution of the electrophile and base.[1] This ensures the amine is instantly consumed by the electrophile before it finds another amine molecule.[1]
-
Base Selection: Switch from strong inorganic bases (
, ) to hindered organic bases (DIPEA).[1] Inorganic bases can increase the local concentration of deprotonated (highly nucleophilic) species on the surface of the solid base.
Ticket #002: N-Alkylation Fails (Cl-Displacement)
Symptom: You are trying to attach an alkyl group (e.g., benzyl, ethyl) using an alkyl halide, but you observe displacement of the Chlorine atom (formation of a 2-alkoxy or 2-amino byproduct).[1]
Troubleshooting Matrix:
| Variable | Recommendation | Why? |
| Solvent | Acetonitrile (ACN) or DCM | Avoid DMF/DMSO if possible. Polar aprotic solvents accelerate |
| Temperature | < 40°C | The activation energy for N-alkylation of piperazine is generally lower than that of |
| Reagent | Alkyl Bromides/Iodides | Use more reactive leaving groups on your alkylating agent so the N-alkylation outcompetes the self-destruction. |
Standard Protocol (Self-Validating):
-
Dissolve Electrophile (1.2 equiv) and DIPEA (2.0 equiv) in ACN (0.1 M).[1] Cool to 0°C.[1]
-
Dropwise add 2-Chloro-5-(piperazin-1-yl)pyrimidine (1.0 equiv) dissolved in minimal ACN.
-
Monitor by TLC/LC-MS every 30 mins.[1]
-
Validation Check: If Dimer > 5%, dilute reaction volume by 2x immediately.[1]
Ticket #003: N-Arylation (Buchwald vs. SNAr)
Symptom: You need to attach an aryl group to the piperazine nitrogen.[4]
-
Issue A: Palladium catalyst performs oxidative addition into the 2-Cl bond instead of the target aryl halide.
-
Issue B: No reaction occurs because the catalyst is poisoned by the free amine.[1]
The Fix: This is the most challenging transformation because the molecule has two aryl halides (one internal, one external).[1]
Strategy A: The "Trojan Horse" (SNAr on External Partner)
If your target aryl group is electron-deficient (e.g., 4-fluoronitrobenzene, 2-chloropyridine), do not use Palladium.[1] Use
-
Why: The piperazine NH is nucleophilic enough to displace halogens on highly activated rings.
-
Selectivity: You must ensure the external partner is more reactive than the 2-chloropyrimidine. (e.g., 2,4-dinitrochlorobenzene > 2-chloropyrimidine > chlorobenzene).[1]
Strategy B: Buchwald-Hartwig (Chemoselective Catalysis) If you must couple with a non-activated aryl bromide/iodide:
-
Catalyst: Use Pd(OAc)2 + Xantphos or BrettPhos .[1] These bulky ligands facilitate reductive elimination and are selective for Ar-Br over Ar-Cl [3].
-
Leaving Group: The external partner must be an Aryl-Bromide or Iodide .[1] The catalyst will preferentially insert into the weaker C-Br/I bond over the C-Cl bond of the pyrimidine.
-
Temperature: Do not exceed 80°C. Above this, Pd insertion into the C-Cl bond becomes kinetically accessible.[1]
Ticket #004: Reductive Amination (The Safe Route)
Symptom: Over-reduction (dechlorination) or formation of alcohol byproducts.
Technical Insight: Reductive amination is often the safest route for alkylation because it avoids the use of alkyl halides (which can react at the pyrimidine nitrogens) and avoids strong basic conditions that promote dimerization.
Protocol:
-
Solvent: DCE (1,2-Dichloroethane) or DCM.[1] Avoid Methanol if possible (can undergo
to form methoxy-pyrimidine if heated). -
Reagent: Sodium Triacetoxyborohydride (STAB) .
-
Procedure:
Decision Logic: Workflow Diagram
Use this flowchart to select the correct method for your specific target.
Figure 2: Strategic decision matrix for reagent selection. Green paths indicate higher probability of success.
References
-
Cheung, L. L., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Chemistry – A European Journal, vol. 20, no.[1] 23, 2014. Link
-
Kalogirou, A. S., & Koutentis, P. A. "Reactions of Polychlorinated Pyrimidines with DABCO."[1][7] Molbank, 2019(4), M1084.[1][7] Link
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[1] Chemical Reviews, vol. 116, no.[1] 19, 2016, pp. 12564–12649.[1] Link[1]
-
BenchChem Technical Support. "Application Notes and Protocols for the Amination of 2-Chloropyrimidines." BenchChem, 2025.[1][5][8] Link[1]
End of Technical Guide. For further assistance, please submit a ticket with your specific reaction scheme and LC-MS data.[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Improving the yield of 2-Chloro-5-(piperazin-1-yl)pyrimidine synthesis
Technical Support Center: 2-Chloro-5-(piperazin-1-yl)pyrimidine Synthesis
Ticket System Status: [ONLINE] Current Topic: Optimization of Yield & Regioselectivity Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Introduction: The "Race" for Selectivity
Welcome to the technical support hub. If you are struggling with the synthesis of 2-Chloro-5-(piperazin-1-yl)pyrimidine , you are likely facing a classic "chemoselectivity conflict."
The core challenge is inherent to the pyrimidine scaffold:
-
The C2 Position (2-Cl): Naturally highly electrophilic. It wants to react via Nucleophilic Aromatic Substitution (
) with amines. -
The C5 Position (5-Br): Electronically deactivated towards
but susceptible to Palladium-catalyzed oxidative addition.[1]
The Problem: To synthesize the target, you must force the reaction at the "lazy" C5 position while preventing the "aggressive" C2 position from reacting. This is a kinetic race between the Palladium catalytic cycle and the background thermal substitution.
Module 1: The Optimized Protocol (The "Golden Route")
Do not attempt this reaction with free piperazine or without a catalyst. The yield improvement strategy relies on 1-Boc-piperazine and a Buchwald-Hartwig system tuned for high reaction rates at moderate temperatures.
Step 1: Selective C-N Coupling
Reaction Scheme: 5-Bromo-2-chloropyrimidine + 1-Boc-piperazine → tert-Butyl 4-(2-chloropyrimidin-5-yl)piperazine-1-carboxylate
| Component | Recommendation | Technical Rationale |
| Precursor | 5-Bromo-2-chloropyrimidine | Do not use 2,5-dichloropyrimidine; Pd inserts into C-Br much faster than C-Cl, providing the necessary selectivity handle. |
| Nucleophile | 1-Boc-piperazine (1.1 eq) | Prevents bis-coupling (bridging two pyrimidines) and catalyst poisoning by the secondary amine. |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | A robust Pd(0) source. Avoid Pd(OAc)₂ if possible to skip the reduction step, which can be sluggish with electron-deficient aryl halides. |
| Ligand | Xantphos (2-4 mol%) | CRITICAL. Xantphos has a wide bite angle (111°), which accelerates the reductive elimination step, ensuring the catalytic cycle outcompetes the background |
| Base | Cs₂CO₃ (2.0 eq) | A mild, insoluble base. Strong soluble bases (NaOtBu) promote the unwanted |
| Solvent | 1,4-Dioxane (Anhydrous) | High boiling point, good solubility for the catalyst system. Toluene is a viable alternative. |
| Temp | 80°C - 90°C | Do not reflux violently. Keep temp just high enough for Pd activation but low enough to suppress thermal C2 attack. |
Step 2: Deprotection
Reaction: Boc-Intermediate + HCl → Product (HCl Salt)
-
Method: Dissolve the purified intermediate in 1,4-dioxane. Add 4M HCl in dioxane (5 eq). Stir at RT for 2-4 hours.[2][3] The product precipitates as the hydrochloride salt.[3] Filter and wash with ether.[3]
Module 2: Troubleshooting Guides (Support Tickets)
Ticket #001: "I am getting the wrong isomer (2-piperazinyl-5-bromopyrimidine)."
Diagnosis: You have lost the "Race." The background
-
Temperature too high: Refluxing in high-boiling solvents (DMF, DMSO) favors thermodynamic
products. -
Inactive Catalyst: Oxygen poisoning or poor ligand choice meant the Pd cycle never started, leaving the reagents to react thermally.
-
Wrong Base: Using a base that is too strong/soluble (e.g., NaH, NaOtBu) accelerates nucleophilic attack at C2. Solution:
-
Switch to Cs₂CO₃ .
-
Lower temperature to 80°C .
-
Ensure rigorous degassing (sparge with Argon for 15 mins) to keep the Pd active.
Ticket #002: "My yield is low (<30%) and I see unreacted starting material."
Diagnosis: Catalyst Deactivation (Poisoning). Root Causes:
-
Free Amine Poisoning: If you used free piperazine, it can chelate the Pd metal, shutting down the cycle.
-
Pyrimidine Coordination: The pyrimidine nitrogens themselves can compete for the Pd center. Solution:
-
Must use Boc-piperazine. [4]
-
Increase Ligand:Pd ratio to 2:1 (e.g., 4 mol% Xantphos to 2 mol% Pd) to protect the metal center.
Ticket #003: "I see a '2-hydroxy' impurity (2-hydroxy-5-bromopyrimidine)."
Diagnosis: Hydrolysis of the C2-Chlorine. Root Causes:
-
Water in the solvent + Base + Heat = Hydrolysis. The C2-Cl bond is extremely sensitive to hydrolysis in basic media. Solution:
-
Use anhydrous solvents (purchase "SureSeal" or dry over molecular sieves).
-
Switch to K₃PO₄ (anhydrous) if Cs₂CO₃ is too hygroscopic in your environment.
Module 3: Visualized Workflows
Figure 1: The Selectivity Decision Tree
This diagram illustrates the kinetic competition between the desired Pd-cycle and the unwanted thermal substitution.
Caption: Figure 1. Kinetic pathway analysis showing how catalyst activity and temperature determine regioselectivity (C2 vs C5).
Figure 2: Purification & Workup Logic
Handling the amphoteric nature of the product.
Caption: Figure 2. Optimized workup protocol to isolate the product as a stable hydrochloride salt, avoiding solubility issues of the free base.
FAQ: Quick Reference
Q: Can I use 2,5-dichloropyrimidine instead of the bromo-analog?
A: No. If you use the dichloro analog, you lose the "discrimination" factor. Pd inserts into C-Cl bonds much slower than C-Br. With 2,5-dichloro, the
Q: Why Xantphos? Can I use PPh3? A: PPh3 is a monodentate ligand and is often insufficient for deactivated substrates like this. Xantphos is a "bidentate" ligand with a large bite angle. This geometry forces the Palladium to undergo "reductive elimination" (the step that forms the C-N bond) much faster. This speed is what allows the catalyst to beat the background thermal reaction [2].
Q: How do I remove the Palladium from the final product? A: If you isolate the product as the HCl salt (Step 2 in Module 1), the Palladium species usually remain in the organic mother liquor while the product salt precipitates out. This is a self-purifying step.
References
-
Regioselective Control of SNAr Amination.Journal of Organic Chemistry. Explains the high reactivity of C2-Cl in pyrimidines and the dominance of
in the absence of specific catalysts.-
Source:
-
-
Buchwald-Hartwig Amination of Heteroaryl Halides.Organic Letters. Details the use of Xantphos for selective coupling on halopyrimidines.
-
Source:
-
-
Synthesis of 2-chloropyrimidine derivatives.BenchChem Technical Guides. General protocols for handling 2-chloropyrimidine sensitivity.
-
Source:
-
-
Palladium-Catalyzed Amination of Aryl Halides.Chemical Reviews. Comprehensive review of ligand effects (Xantphos/BINAP) on selectivity.
-
Source:
-
Sources
Technical Support Center: Nucleophilic Substitution on Chloropyrimidines
Welcome to the technical support center for nucleophilic substitution on chloropyrimidines. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize these critical reactions. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Problem Area 1: Low or No Reaction Conversion
Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction is not proceeding, or the yield is very low. What are the common causes?
Low conversion in SNAr reactions on chloropyrimidines typically stems from a combination of electronic, steric, and conditional factors. The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer-like intermediate.[1] The stability of this intermediate is paramount for a successful reaction.
Core Factors to Investigate:
-
Insufficient Ring Activation: The pyrimidine ring must be sufficiently electron-deficient to be attacked by a nucleophile. The two ring nitrogens provide strong activation, particularly at the C2, C4, and C6 positions.[2][3] However, the presence of electron-donating groups (EDGs) on the pyrimidine ring can counteract this activation and impede the reaction.[1]
-
Poor Nucleophile: The nucleophile's strength is critical. Weakly nucleophilic species may require more forcing conditions. For instance, with aniline nucleophiles, electron-donating groups on the aniline generally enhance reactivity, while strong electron-withdrawing groups diminish it.[1] Highly basic aliphatic amines may be protonated under acidic conditions, rendering them non-nucleophilic.[4][5]
-
Steric Hindrance: Bulky groups near the reaction center, either on the pyrimidine (e.g., at C5) or on the nucleophile (e.g., ortho-substituted anilines), can dramatically decrease the reaction rate by impeding the nucleophile's approach.[1]
-
Inappropriate Temperature: Many SNAr reactions on chloropyrimidines require heating to overcome the activation energy barrier.[1][6] If you are running the reaction at room temperature with no success, a gradual increase in temperature is a logical next step.
-
Poor Solubility: If either reactant has poor solubility in the chosen solvent, the reaction will be slow or may not occur at all. Using a co-solvent or switching to a solvent system where all components are fully dissolved is crucial. For highly crystalline or lipophilic substrates, solvents like 2-propanol may be more effective than water or DMF.[5][7]
Q2: I am attempting a Buchwald-Hartwig amination on a chloropyrimidine, but the yield is poor. Where should I begin troubleshooting?
The Buchwald-Hartwig reaction is a powerful alternative for less activated chloropyrimidines or for forming C-N bonds with challenging nucleophiles. However, its success is highly dependent on the integrity of the catalytic cycle. Aryl chlorides are inherently less reactive than bromides or iodides, making the initial oxidative addition of the C-Cl bond to the Pd(0) complex the rate-limiting step.[8]
Primary Troubleshooting Parameters:
-
Catalyst System (Palladium Source & Ligand): This is the most critical component.
-
Palladium Source: Ensure your palladium precursor is active. Pd(OAc)₂ can be inconsistent; using pre-formed, air-stable palladacycle precatalysts (e.g., G3 or G4 precatalysts) often provides more reliable formation of the active Pd(0) species.[8]
-
Ligand Choice: Standard ligands like PPh₃ are often ineffective for C-Cl bond activation.[8] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or ferrocene-based ligands are essential. The choice of ligand can also influence regioselectivity.[6][8]
-
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[8] If your substrate is base-sensitive, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires a more active catalyst system and higher temperatures.[8]
-
Inert Atmosphere: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which deactivates it. It is imperative to ensure the reaction is set up and maintained under a strictly inert atmosphere (argon or nitrogen) using properly dried and degassed solvents.[8]
-
Reaction Temperature: These reactions typically require heating (80–110 °C) to facilitate the oxidative addition step.[8]
Problem Area 2: Side Product Formation
Q3: I am observing a significant amount of a hydroxypyrimidine or other solvolysis byproduct. How can this be prevented?
This common side product arises from the solvent (e.g., water, alcohol) acting as a competing nucleophile.[1] This is particularly problematic under certain conditions.
Mitigation Strategies:
-
Minimize Water/Protic Solvents: If hydrolysis is a major issue, ensure all reagents and solvents are anhydrous.[7] Switching from a protic solvent (like ethanol or water) to a polar aprotic solvent such as DMF, DMSO, or toluene can eliminate the problem, though reaction rates and optimal conditions may change.[1][6]
-
Control Temperature and Time: Solvolysis is often exacerbated by high temperatures and prolonged reaction times.[1][7] Monitor the reaction closely (by TLC or LC-MS) and stop it as soon as the starting material is consumed. Use the lowest effective temperature.
-
Control Acidity: When using acid catalysis (e.g., HCl for aniline substitutions in water), high acid concentrations can promote hydrolysis.[1] Using a minimal amount of acid (e.g., 0.1 equivalents) is often an effective compromise to catalyze the desired amination while suppressing hydrolysis.[1][5]
Problem Area 3: Poor Regioselectivity
Q5: I am working with a 2,4-dichloropyrimidine and getting a mixture of isomers. How can I control substitution to favor the C4 or C2 position?
Controlling regioselectivity on poly-halogenated pyrimidines is a common challenge. For 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack in both traditional SNAr and most palladium-catalyzed reactions.[9][10][11] This is because the negative charge in the Meisenheimer intermediate formed upon C4 attack can be delocalized by both ring nitrogens, whereas C2 attack is stabilized by only one adjacent nitrogen.[12]
Strategies to Influence Regioselectivity:
-
Leverage Intrinsic Reactivity: Under standard SNAr conditions, you will almost always favor C4 substitution. If C4 is the desired product, optimizing conditions for a clean reaction is the primary goal.
-
Substrate Control (Electronic Effects): The regioselectivity is highly sensitive to other substituents on the ring. Strong electron-donating groups at the C6 position can reverse the intrinsic selectivity and make the C2 position more reactive.[9][13] Conversely, an electron-withdrawing group at C5 strongly favors C4 substitution.[14][15]
-
Nucleophile Control: In specific cases, the nucleophile itself can direct selectivity. For example, using tertiary amines as nucleophiles on 5-substituted-2,4-dichloropyrimidines has been shown to provide excellent C2 selectivity.[14][15]
-
Catalyst and Ligand Control: While most Pd-catalyzed couplings also favor C4, specific ligand systems have been developed to achieve C2 selectivity. For instance, palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been uniquely shown to effect C2-selective cross-coupling with thiols.[10][16]
Core Mechanisms & Troubleshooting Logic
Data Summaries for Reaction Optimization
Table 1: Common Solvents for SNAr on Chloropyrimidines
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Water (H₂O) | Polar Protic | 100 | 80.1 | Excellent for some acid-catalyzed aminations, but risk of hydrolysis.[1][4] |
| 2-Propanol (i-PrOH) | Polar Protic | 82.5 | 19.9 | Good for lipophilic/crystalline substrates; risk of solvolysis.[5] |
| Ethanol (EtOH) | Polar Protic | 78.4 | 24.5 | Common choice, but solvolysis is a potential side reaction.[5] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Widely used, good solvating power, avoids solvolysis.[4][6] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 189 | 46.7 | Strong solvent, can accelerate slow reactions.[1] |
| Toluene | Nonpolar | 111 | 2.4 | Primarily used for Pd-catalyzed reactions requiring anhydrous conditions.[6] |
Table 2: Common Bases for Nucleophilic Substitution
| Base | Formula | Type | pKₐ of Conjugate Acid | Common Use Case |
| Potassium Carbonate | K₂CO₃ | Inorganic | 10.3 | Mild base for SNAr with amine nucleophiles in aprotic solvents.[6] |
| Triethylamine (TEA) | Et₃N | Organic | 10.7 | Acts as an HCl scavenger in SNAr reactions.[17] |
| Sodium tert-butoxide | NaOtBu | Alkoxide | ~19 | Strong, non-nucleophilic base of choice for Buchwald-Hartwig aminations.[6][8] |
| Cesium Carbonate | Cs₂CO₃ | Inorganic | 10.3 | Alternative base for Buchwald-Hartwig, sometimes used for base-sensitive substrates.[8] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed SNAr Amination in Water This protocol is adapted from the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines.[1]
-
Reaction Setup: In a suitable reaction vessel, combine the chloropyrimidine (1.0 eq) and the desired aniline nucleophile (1.1 eq).
-
Solvent and Catalyst Addition: Add deionized water to achieve a concentration of approximately 0.1 M relative to the chloropyrimidine. Add a stock solution of aqueous HCl (e.g., 1 M) to provide 0.1 equivalents of acid catalyst.
-
Reaction: Heat the mixture with stirring (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, basify the reaction mixture by adding a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until the pH is > 8.
-
Isolation: The product may precipitate upon basification and can be collected by vacuum filtration. The aqueous filtrate can be extracted with an organic solvent (e.g., ethyl acetate) to recover additional material.
-
Purification: Combine the filtered solid and extracted organic phases. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for Base-Mediated SNAr Amination in DMF This protocol is a general procedure for SNAr with amine nucleophiles.[6][18]
-
Reaction Setup: In a round-bottom flask, dissolve the chloropyrimidine (1.0 eq) in anhydrous DMF (to ~0.2 M).
-
Reagent Addition: Add the amine nucleophile (1.2-1.5 eq) followed by a base such as anhydrous K₂CO₃ (2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and pour it into water.
-
Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination This protocol is based on standard procedures for the amination of chloro-heterocycles.[6][8]
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube or reaction vial, add the chloropyrimidine (1.0 eq), the amine (1.2 eq), the base (e.g., NaOtBu, 1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Atmosphere Exchange: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.
-
Isolation: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Wavefunction. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. Retrieved from [Link]
-
Larhed, M., et al. (2018). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Retrieved from [Link]
-
Gower, N. J., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Larhed, M., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Retrieved from [Link]
-
Organ, M. G., et al. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. University of Ottawa. Retrieved from [Link]
-
Gower, N. J., et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]
-
Ananikov, V. P., et al. (2017). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. Retrieved from [Link]
-
Organ, M. G., et al. (2022). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Angewandte Chemie. Retrieved from [Link]
-
Wavefunction. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc. Retrieved from [Link]
-
Quezada-Reyes, Z., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. Retrieved from [Link]
-
Wavefunction. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. Retrieved from [Link]
-
StackExchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Chemistry Stack Exchange. Retrieved from [Link]
-
Tchaikovskaya, A. A. (n.d.). 2.1 Heterocyclic Bases. Bio-organica. Retrieved from [Link]
-
StackExchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Heterocyclic Bases [tud.ttu.ee]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Managing regioselectivity in reactions with substituted pyrimidines
Welcome to the Pyrimidine Synthesis Support Center. Status: Senior Application Scientist Online Ticket Type: Technical Troubleshooting & Methodology Guide
You are encountering regioselectivity issues with substituted pyrimidines. This is the most common bottleneck in heterocyclic process chemistry because the pyrimidine ring is electronically biased yet highly sensitive to steric and solvent effects.
This guide is structured as a series of Knowledge Base Articles (KBAs) designed to troubleshoot specific "collision points" where regiocontrol typically fails.
KBA-001: Nucleophilic Aromatic Substitution ( )
The Issue: “I have a 2,4-dichloropyrimidine and I need to install a nucleophile at C2, but the reaction keeps occurring at C4 (or I get a mixture).”
Technical Diagnosis
In 2,4-dihalopyrimidines, the C4 position is significantly more electrophilic than C2 .
-
Electronic Reason: The nitrogen atoms at positions 1 and 3 withdraw electron density. The C4 position behaves like a para-position in a nitrobenzene (stabilized by two nitrogens via resonance), whereas C2 behaves like an ortho-position. The LUMO coefficient is largest at C4, making it the primary site for nucleophilic attack.
-
Steric Reason: The C2 position is flanked by two ring nitrogens, creating a "steric pocket" that discourages attack by bulky nucleophiles compared to the more exposed C4 position.
Troubleshooting Protocol
To retain C4 selectivity, standard conditions work. To force C2 selectivity , you must disrupt the standard electronic bias.
| Desired Outcome | Nucleophile Type | Recommended Protocol | Mechanistic Rationale |
| C4-Selective (Standard) | Amines, Alkoxides, Thiols | Base: DIPEA or | Kinetic control favors the most electrophilic site (C4). Low temperature prevents "leakage" to C2. |
| C2-Selective (Inversion) | Thiols / Alkoxides | Catalyst: Bulky Pd-NHC (e.g., IPr)Condition: Lewis Acid additives ( | Lewis Acid: Coordination to N3 can sterically block C4 or electronically activate C2.Pd-Catalysis: Oxidative addition can be directed to C2 using extremely bulky ligands that cannot access C4. |
| C2-Selective (Specific) | Tertiary Amines | Reagent: Tertiary amine (forms quaternary salt)Temp: High (>80°C) | Mechanism: Formation of a quaternary ammonium salt at C4 (reversible) vs C2 (irreversible) or in-situ dealkylation.[1] |
Decision Logic:
Workflow
Caption: Decision matrix for nucleophilic attack on 2,4-dichloropyrimidine. Note that C4 is the default kinetic trap.
KBA-002: Palladium-Catalyzed Cross-Coupling
The Issue: “I am trying to run a Suzuki coupling on a polyhalogenated pyrimidine. Which halogen reacts first?”
Technical Diagnosis
In Pd-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Buchwald-Hartwig), the rate-determining step is often oxidative addition .
-
Reactivity Order: C4-Cl > C6-Cl > C2-Cl.
-
Why: The C4-Cl bond is weaker and more electron-deficient, facilitating the insertion of Pd(0). This allows for predictable sequential functionalization .
Experimental Protocol: Sequential Arylation
Goal: Synthesize a 2,4-diarylpyrimidine with different aryl groups.
-
Step 1: C4-Arylation (Low Temp)
-
Reagents: 2,4-dichloropyrimidine (1.0 equiv), Aryl-boronic acid A (1.05 equiv),
(3-5 mol%). -
Base/Solvent:
(2M aq), DME/Toluene. -
Critical Parameter: Temperature must be kept at 60-70°C . Do not reflux.
-
Checkpoint: Monitor by TLC/LCMS. Stop immediately upon consumption of starting material to preserve the C2-Cl.
-
-
Step 2: C2-Arylation (High Temp)
-
Reagents: Product from Step 1 (C4-aryl-2-chloropyrimidine), Aryl-boronic acid B (1.2 equiv), fresh Pd catalyst.
-
Condition: Reflux (90-110°C) or Microwave irradiation.
-
Mechanism: The remaining C2-Cl is less reactive and requires higher activation energy.
-
KBA-003: Lithiation & The "Halogen Dance"
The Issue: “I treated 4-iodopyrimidine with LDA to functionalize the ortho-position, but the iodine moved to a different spot.”
Technical Diagnosis
You have triggered the Halogen Dance (Base-Catalyzed Halogen Migration) . When you lithiate a pyrimidine adjacent to a halogen (e.g., H-5 in 4-iodopyrimidine), the resulting lithio-species is kinetically formed but thermodynamically unstable. It can attack a non-lithiated molecule's halogen, causing the halogen to "hop" to the more stable position (often flanked by the ring nitrogens or other halogens).
Troubleshooting Protocol
To avoid the dance, you must operate under strict Kinetic Control .
-
Temperature: Must be -78°C or lower .
-
Base Addition: Add the base (LDA or LiTMP) slowly to the substrate, or use in-situ trapping (have the electrophile present before adding the base, if compatible).
-
Modern Solution: Continuous Flow Chemistry .
-
In flow, the residence time of the unstable lithiated species can be kept to milliseconds before it meets the electrophile, physically preventing the time required for the halogen dance to occur.
-
KBA-004: N-Alkylation (N1 vs N3)
The Issue: “I am alkylating a pyrimidinone (e.g., uracil derivative) and getting a mixture of N1 and N3 products.”
Technical Diagnosis
N-alkylation selectivity is governed by the tautomeric equilibrium and the nature of the ion pair formed with the base.
-
Sterics: Substituents at C2, C4, or C6 sterically hinder the adjacent nitrogen.
-
Solvent Effect:
-
Non-polar/Ethereal (THF): Favors Tight Ion Pairs . The cation coordinates to the hardest basic site (often Oxygen or N3 depending on substitution), directing alkylation to the other site or the oxygen (O-alkylation).
-
Polar Aprotic (DMSO/DMF): Favors Solvent-Separated Ion Pairs . The anion is "naked" and reactivity is governed by intrinsic nucleophilicity (usually N1 is more nucleophilic if sterically unhindered).
-
Visualizing the Solvent Switch
Caption: Influence of solvent polarity on ion-pairing and N-alkylation regioselectivity.
References
-
Regioselectivity in Suzuki Coupling
-
Halogen Dance & Lithiation
-
N-Alkylation Solvent Effects
- Title: Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles
- Source: Journal of Organic Chemistry (ACS)
-
URL:[Link]
-
Selectivity Mechanisms:
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines
- Source: WuXi AppTec QM Magic Class
-
URL:[Link]
Sources
Technical Support Center: 2-Chloro-5-(piperazin-1-yl)pyrimidine Stability
Current Status: Operational Subject: Troubleshooting Stability & Degradation in Solution Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1][2]
Executive Summary: The "Suicide Substrate" Challenge
If you are encountering stability issues with 2-Chloro-5-(piperazin-1-yl)pyrimidine , you are likely observing a fundamental chemical incompatibility known as intermolecular self-alkylation .[1]
This molecule contains two mutually reactive functional groups:[1][2][3][4][5]
-
Electrophile: The 2-chloropyrimidine moiety (highly activated for
).[1] -
Nucleophile: The secondary amine of the piperazine ring.
In the free base form, Molecule A attacks Molecule B, leading to rapid dimerization and polymerization.[2] This guide details how to diagnose, prevent, and handle this specific instability.
Module 1: The "Phantom Peak" (Dimerization)
Symptom:
-
LCMS shows a reduction in the parent peak (
). -
Appearance of a new peak at approximately
(loss of HCl).[1] -
Formation of insoluble precipitate in the sample vial.
Root Cause: Intermolecular Nucleophilic Aromatic Substitution (
Diagnostic Workflow
Caption: Decision tree for diagnosing self-alkylation vs. other degradation pathways.
Corrective Protocol: Protonation Strategy
To stop this reaction, you must "mask" the nucleophile.[2]
-
Do not store as a free base. Convert immediately to a salt (dihydrochloride or bis-TFA).[1]
-
In Solution: Ensure the solvent system is acidic (0.1% Formic acid or TFA).
-
Avoid DMSO for storage. DMSO promotes
reactions by solvating the cation and leaving the amine "naked" and reactive.
Module 2: Hydrolysis (The "Water Trap")
Symptom:
-
Appearance of a peak at
(approximate mass shift Cl OH).[1] -
Shift in retention time to a more polar region.
Root Cause: The C-2 position of pyrimidines is susceptible to hydrolysis, converting the 2-chloro group to a 2-hydroxy group (pyrimidinone tautomer).[1] This is slower than dimerization but becomes the dominant pathway in acidic aqueous buffers or if the sample is heated.
Comparative Kinetics Data:
| Condition | Primary Degradation Product | Rate |
| Free Base in DMSO (RT) | Dimer (Self-alkylation) | Fast ( |
| Free Base in MeOH (RT) | Dimer | Moderate |
| HCl Salt in Water (pH 2) | Hydrolysis (Pyrimidinone) | Slow ( |
| Free Base in Water (pH 7) | Dimer + Hydrolysis | Fast |
Module 3: Handling & Storage Protocols
Objective: Isolate the electrophile from the nucleophile.
Protocol A: Solid State Storage
-
Form: Store only as the salt form (e.g.,
). -
Temperature:
. -
Atmosphere: Under Argon/Nitrogen (prevents moisture absorption which facilitates hydrolysis).
Protocol B: Solution Preparation for Assays
If you must use the free base for a biological assay:
-
Prepare Fresh: Dissolve immediately before use.
-
Keep Dilute:
is second-order kinetics ( ).[1] Diluting by 10x reduces the degradation rate by 100x. -
Keep Cold: Prepare on ice.
Frequently Asked Questions (FAQ)
Q1: Can I store the free base in DMSO at -20°C? A: Risk High. While freezing slows the reaction, the freeze-thaw cycle is dangerous.[1][2] DMSO is hygroscopic; absorbed water can freeze at different rates, creating "pockets" of high concentration where dimerization accelerates.[2] Recommendation: Store as a dry powder.[2]
Q2: Why does my LCMS show a mass of M+16? A: This indicates N-oxidation .[1][2] The piperazine nitrogen is susceptible to oxidation by air over time, forming the N-oxide.[2] This is distinct from the dimerization issue. Ensure storage under inert gas.
Q3: I need to run a reaction with this building block. How do I prevent it from reacting with itself? A: Use a protecting group strategy.
-
Boc-protect the piperazine before introducing the chloropyrimidine moiety if possible.
-
If the molecule is already made: Perform your next step (e.g., coupling the secondary amine) using a vast excess of the electrophile to outcompete the self-reaction, or use a hindered base that cannot act as a nucleophile.[2]
References
-
Reactivity of 2-Chloropyrimidines
-
Kinetics of Aminolysis
-
Piperazine Dimerization Risks
-
Safety & Handling Data
-
Source: Fisher Scientific Safety Data Sheet (2-(1-Piperazinyl)pyrimidine - Structural Analog).[1]
-
Sources
- 1. CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 6. Kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.se [fishersci.se]
Validation & Comparative
Comparative analysis of 2-Chloro-5-(piperazin-1-yl)pyrimidine and other building blocks
Executive Summary
2-Chloro-5-(piperazin-1-yl)pyrimidine represents a "privileged" scaffold intermediate, particularly valuable in the development of kinase inhibitors (e.g., CDK, FLT3, JAK) and GPCR ligands. Unlike its regioisomer (4-piperazinyl) or its precursors (2,4-dichloropyrimidine), this building block offers a pre-installed solubilizing group at the metabolically strategic meta-position (C5) relative to the electrophilic "warhead" (C2-Cl).
This guide compares the utility, reactivity, and physicochemical advantages of this specific building block against standard alternatives, providing experimental protocols for its optimal use.
Part 1: Structural & Physicochemical Analysis
The strategic value of 2-Chloro-5-(piperazin-1-yl)pyrimidine lies in its geometry and electronic properties. In kinase drug discovery, the pyrimidine ring often acts as the "hinge binder." The position of the piperazine tail dictates the vector into the solvent-exposed region.
Vector Analysis: C5 vs. C4 Substitution
-
C5-Substitution (The Subject): The piperazine at the 5-position projects the solubilizing group away from the ATP-binding pocket's floor. This is critical for CDK9 and FLT3 inhibitors, where C5 substituents access the solvent front without steric clash in the hinge region.
-
C4-Substitution (The Alternative): Substituents at C4 often interact with the ribose-binding pocket. While useful, bulky groups here can clash with the "gatekeeper" residue in certain kinases.
Physicochemical Comparison Table
| Feature | 2-Chloro-5-(piperazin-1-yl)pyrimidine | 2-Chloro-4-(piperazin-1-yl)pyrimidine | 2,4-Dichloropyrimidine |
| Primary Utility | Late-stage diversification of kinase cores | Early-stage scaffold construction | Raw material for scaffold synthesis |
| Solubility (LogP) | High (Piperazine lowers LogP significantly) | High | Low (High LogP, poor solubility) |
| Basicity (pKa) | Moderate (N-alkyl aniline-like) | Low (Electron-deficient amidine-like) | N/A |
| Reactivity | Monofunctional (Only C2 reacts) | Monofunctional (Only C2 reacts) | Bifunctional (C4 > C2 selectivity issues) |
| Synthetic Cost | High (Pre-functionalized) | Moderate | Low |
Part 2: Reactivity Profile & Synthetic Strategy
The primary challenge when using 2,4-dichloropyrimidine is regioselectivity.
To synthesize the 5-piperazinyl isomer from scratch, one cannot simply react a piperazine with a chloropyrimidine; it requires metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) on a 5-bromo/iodo precursor. Buying the 2-Chloro-5-(piperazin-1-yl)pyrimidine block bypasses this difficult catalytic step.
The "Buy vs. Make" Decision Matrix
Figure 1: Strategic decision tree for selecting pyrimidine building blocks based on target geometry.
Part 3: Experimental Protocols
Since the C5-piperazine is already installed, the remaining task is to react the C2-chloride . The C2 position of pyrimidine is less reactive towards
Protocol A: Suzuki-Miyaura Coupling at C2
Use Case: Attaching an aryl or heteroaryl "hinge binder" to the 2-position.
Reagents:
-
Substrate: 2-Chloro-5-(piperazin-1-yl)pyrimidine (1.0 equiv)
-
Boronic Acid/Ester: Aryl-B(OH)2 (1.2 equiv)
-
Catalyst:
(0.05 equiv) -
Base:
(2M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane (0.1 M concentration)
Procedure:
-
Setup: In a microwave vial or sealed tube, combine the chloropyrimidine, boronic acid, and catalyst.
-
Solvent: Add 1,4-dioxane and the aqueous base.
-
Degas: Sparge with nitrogen or argon for 5 minutes (Critical: Pyrimidines are sensitive to oxidative homocoupling).
-
Reaction: Heat to 90–100°C for 2–4 hours. (Microwave: 110°C for 30 min).
-
Monitoring: Monitor by LC-MS. The product will show a distinct mass shift (loss of Cl isotope pattern).
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Flash chromatography. Note: The piperazine NH is polar; use DCM:MeOH:NH4OH (90:10:1) if the product is streaking.
Protocol B: Buchwald-Hartwig Amination at C2
Use Case: Creating 2-amino-pyrimidine derivatives (common in JAK/CDK inhibitors).
Reagents:
-
Substrate: 2-Chloro-5-(piperazin-1-yl)pyrimidine (1.0 equiv)
-
Amine: Aniline or aliphatic amine (1.2 equiv)
-
Catalyst:
(0.02 equiv) + XPhos or BrettPhos (0.04 equiv) -
Base:
(solid, 2.0 equiv) or NaOtBu (for non-sensitive substrates) -
Solvent: t-Amyl alcohol or Toluene
Procedure:
-
Dry Conditions: Flame-dry the reaction vessel.
-
Mix: Add substrate, amine, base, and ligand/catalyst complex inside a glovebox or under strict inert atmosphere.
-
Heat: Stir at 100°C overnight.
-
Note: The free amine on the piperazine may compete if not protected (e.g., Boc). If using the free base, ensure the coupling partner is significantly more nucleophilic or use a Boc-protected version of the building block.
Part 4: Mechanism of Action & Pathway Application
The 5-piperazinyl-pyrimidine scaffold is frequently utilized to inhibit kinases by mimicking the adenine ring of ATP.
Figure 2: Interaction map showing how the C5-piperazine vector targets the solvent-exposed region, improving physicochemical properties without disrupting hinge binding.
Part 5: Conclusion & Recommendation
Recommendation: Use 2-Chloro-5-(piperazin-1-yl)pyrimidine when your SAR (Structure-Activity Relationship) data suggests that the "ribose pocket" (C4 vector) is sterically restricted or when you require improved aqueous solubility for a lipophilic core.
-
Selectivity: High value for CDK9, FLT3, and JAK2 targets.
-
Efficiency: Eliminates 2 synthetic steps compared to starting from 5-bromo-2-chloropyrimidine.
-
Caution: If the piperazine nitrogen is unprotected, it can interfere with Pd-catalysis. Consider using the 1-Boc-4-(2-chloropyrimidin-5-yl)piperazine variant for complex couplings.
References
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Link
-
Zhao, Y., et al. (2019).[1] Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. European Journal of Medicinal Chemistry. Link
-
Lovering, F., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. Link
-
Wuxi Biology. (2021). SNAr Reaction of Polyhalogenated Heterocycles: Regioselectivity Analysis. Wuxi AppTec. Link
-
Kalogirou, A. S., & Koutentis, P. A. (2016). Reactions of Polychlorinated Pyrimidines with DABCO. ResearchGate. Link
Sources
Validated analytical methods for 2-Chloro-5-(piperazin-1-yl)pyrimidine purity assessment
This guide outlines validated analytical architectures for the purity assessment of 2-Chloro-5-(piperazin-1-yl)pyrimidine (CAS: 940284-53-3), a critical intermediate in the synthesis of CDK4/6 inhibitors like Palbociclib.[1]
Executive Summary & Strategic Context
In the manufacturing of CDK4/6 inhibitors, 2-Chloro-5-(piperazin-1-yl)pyrimidine acts as the scaffold linking the kinase-binding domain with the solvent-exposed solubilizing moiety.[1] Its purity is non-negotiable; unreacted 5-bromo-2,4-dichloropyrimidine or residual piperazine can lead to genotoxic impurities or chain-termination in subsequent Heck couplings.[1]
This guide compares two distinct analytical philosophies:
-
Method A (The QC Workhorse): A robust, ion-suppressed RP-HPLC method designed for manufacturing Quality Control.[1] It prioritizes reproducibility and tailing suppression.
-
Method B (The Profiling Engine): A UHPLC-MS compatible method designed for R&D and impurity profiling.[1] It prioritizes speed, sensitivity, and structural elucidation.
Comparative Analysis: QC vs. Profiling Architectures[1]
The following table contrasts the operational parameters of the two recommended methods.
| Feature | Method A: Ion-Suppression RP-HPLC | Method B: High-Throughput UHPLC-MS |
| Primary Goal | Routine Batch Release (QC) | Impurity Profiling & ID (R&D) |
| Stationary Phase | C18 with high carbon load (e.g., Zorbax Eclipse Plus) | C18 Sub-2 µm or Fused Core (e.g., Kinetex XB-C18) |
| Mobile Phase | Phosphate Buffer (pH 3.[1]0) / Acetonitrile | 0.1% Formic Acid / Acetonitrile |
| Detection | UV @ 254 nm (primary) & 220 nm | ESI-MS (+) & UV @ 254 nm |
| Peak Shape Strategy | Acidic buffer suppresses piperazine ionization effects.[1] | Kinetic efficiency of sub-2 µm particles. |
| Run Time | 25 - 35 minutes | 5 - 8 minutes |
| LOD/LOQ | ~0.05% (Impurity threshold) | < 0.01% (Trace analysis) |
Deep Dive: Method A (The QC Workhorse)
Rationale: The secondary amine on the piperazine ring is highly basic (
Experimental Protocol
Reagents:
-
Potassium Dihydrogen Phosphate (
), AR Grade. -
Orthophosphoric Acid (85%), HPLC Grade.
-
Acetonitrile (ACN), HPLC Grade.
-
Milli-Q Water.[1]
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18,
(or equivalent L1 packing). -
Flow Rate:
. -
Column Temp:
. -
Injection Vol:
. -
Detection: UV at
(Main peak) and (Trace impurities with low conjugation).
Mobile Phase Preparation:
-
Buffer (Solvent A): Dissolve
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> in water. Adjust pH to with dilute orthophosphoric acid. Filter through membrane.[2] -
Organic (Solvent B): 100% Acetonitrile.[1]
Gradient Program:
| Time (min) | Solvent A (%) | Solvent B (%) | Action |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 5.0 | 95 | 5 | Isocratic Hold (Polar impurities) |
| 20.0 | 30 | 70 | Ramp to elute hydrophobics |
| 25.0 | 30 | 70 | Wash |
| 26.0 | 95 | 5 | Re-equilibration |
| 35.0 | 95 | 5 | End |
Standard Preparation:
Dissolve
Deep Dive: Method B (The Profiling Engine)
Rationale: Phosphate buffers are non-volatile and fatal to Mass Spectrometers. Method B substitutes phosphate with Formic Acid . While Formic Acid provides less buffering capacity than phosphate, the use of a Charged Surface Hybrid (CSH) or XB-C18 column compensates by providing a slight positive surface charge that repels the protonated amine, preventing tailing without high salt concentrations.[1]
Experimental Protocol
Chromatographic Conditions:
-
Column: Phenomenex Kinetex XB-C18,
.[1] -
System: UHPLC (Pressure tolerance > 600 bar).
-
Flow Rate:
. -
Column Temp:
. -
Mass Spec: ESI Positive Mode. Scan range 100–600 m/z.
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
Gradient Program: Linear gradient from 5% B to 95% B over 6 minutes.
Impurity Logic & Signaling Pathway
Understanding the origin of impurities is vital for selecting the right method.[1] The diagram below maps the synthesis flow and potential impurity ingress points.
Figure 1: Synthesis pathway illustrating the origin of regioisomeric and bis-substituted impurities.
Validation Framework (Method A)
To ensure regulatory compliance (ICH Q2(R1)), the following validation parameters must be met.
| Parameter | Acceptance Criteria | Experimental Note |
| System Suitability | Tailing Factor ( | Critical for basic piperazines.[1] If |
| Precision (Repeatability) | RSD < 1.0% (n=6 injections) | - |
| Linearity | Range: 50% to 150% of target concentration.[1] | |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | Typically ~0.5 ppm / 1.5 ppm for UV detection.[1] |
| Specificity | Resolution ( | Must separate Target from Regioisomer (Impurity C). |
| Robustness | pH | Check retention time stability; basic compounds are pH sensitive.[1] |
Expert Troubleshooting & Insights
1. The "Ghost" Peak Issue:
-
Symptom: A broad peak appearing at random retention times.
-
Cause: Piperazine carryover. The basic amine sticks to injector seals and rotor seals.[1]
-
Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid .[1] The acid is necessary to protonate the amine and wash it off the needle surfaces.
2. Regioisomer Separation:
-
The 2-chloro and 4-chloro isomers are difficult to separate.[1] If Method A fails to resolve them (
), switch the organic modifier from Acetonitrile to Methanol . Methanol's protic nature offers different selectivity for the pyrimidine ring electrons, often enhancing isomeric resolution.
3. Sample Stability:
-
The 2-chloro group is susceptible to hydrolysis in aqueous solution over time, forming the 2-hydroxy impurity.[1]
-
Protocol: Prepare standards fresh daily. Keep autosampler temperature at
.
References
-
International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Pfizer Inc. (2015). Palbociclib (Ibrance) Chemistry, Manufacturing, and Controls (CMC) Review. FDA Center for Drug Evaluation and Research. Link
-
Dolan, J. W. (2002). Separation of Basic Compounds: A Review of Strategies. LCGC North America. Link
-
Navaneeswari, R., & Reddy, P. R. (2012).[1][2] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[1][3][2] Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[1][2] Link
Sources
Head-to-head comparison of synthetic routes to piperazinylpyrimidines
Topic: Head-to-Head Comparison of Synthetic Routes to Piperazinylpyrimidines Content Type: Publish Comparison Guide
Executive Summary
The piperazinylpyrimidine scaffold is a pharmacophore cornerstone, ubiquitous in GPCR ligands (e.g., Buspirone), kinase inhibitors (e.g., Dasatinib), and antipsychotics. While the formation of the C–N bond between the pyrimidine ring and piperazine appears trivial, process chemists frequently encounter regioselectivity issues, bis-addition byproducts, and reactivity "dead zones" with electron-rich pyrimidines.
This guide objectively compares the three dominant synthetic methodologies: Classical Nucleophilic Aromatic Substitution (
Part 1: Strategic Decision Framework
Before selecting a route, analyze the electronics of your pyrimidine substrate. The decision matrix below visualizes the optimal pathway based on substrate reactivity and regiochemical requirements.
Figure 1: Decision matrix for selecting the synthetic route based on pyrimidine electronics and regioselectivity requirements.
Part 2: Head-to-Head Performance Data
The following data aggregates average performance metrics from recent process chemistry literature comparing these methodologies for a standard substrate (e.g., 2,4-dichloropyrimidine reacting with N-Boc-piperazine).
| Feature | Route 1: Classical | Route 2: Microwave-Assisted | Route 3: Buchwald-Hartwig |
| Primary Mechanism | Addition-Elimination | Thermal Acceleration ( | Pd-Catalyzed Cross-Coupling |
| Reaction Time | 2 – 24 Hours | 10 – 30 Minutes | 1 – 12 Hours |
| Typical Yield | 60 – 85% | 85 – 98% | 90 – 99% |
| Regioselectivity (C4:C2) | High (Temp. Dependent) | Low (Thermodynamic Mix) | High (Ligand Controlled) |
| Substrate Scope | Limited to Electron-Deficient | Moderate | Broad (Includes Deactivated) |
| Green Score | High (Water/EtOH possible) | Medium (Energy efficient) | Low (Heavy metals, Toluene) |
| Cost | Low | Low | High (Pd catalysts, Ligands) |
Part 3: Deep Dive & Protocols
Route 1: Classical
(The Workhorse)
Best For: Scale-up, activated substrates, and cost-sensitive projects.
The Science:
Nucleophilic aromatic substitution (
Self-Validating Protocol (Regioselective C4-Substitution):
-
Substrate: 2,4-Dichloropyrimidine (1.0 eq).
-
Nucleophile: Piperazine (3.0 eq - Critical: Excess prevents bis-addition).
-
Solvent: Ethanol or THF (0.2 M).
-
Base: DIPEA (1.1 eq) or
.
-
Cool: Dissolve pyrimidine in solvent and cool to 0°C (or -20°C for highly reactive substrates).
-
Add: Add piperazine solution dropwise over 30 mins. Causality: Slow addition maintains low concentration of free nucleophile relative to substrate, favoring the kinetically controlled C4 product.
-
Monitor: Stir at 0°C for 2 hours. TLC/LCMS should show mono-substitution.
-
Workup: Evaporate solvent. Resuspend in water.[2] The product often precipitates. If not, extract with DCM.
-
Validation:
H NMR will show distinct shifts. C4-product typically has a pyrimidine proton doublet at ~8.0-8.2 ppm ( Hz).
Pro-Tip: If C2/C4 mixtures occur, switch solvent to n-Butanol or Isopropanol . Bulky alcoholic solvents can enhance regioselectivity via specific solvation effects [1].
Route 2: Microwave-Assisted Synthesis (The Speedster)
Best For: Library generation, medicinal chemistry, "green" solvent-free reactions.
The Science: Microwave irradiation provides rapid volumetric heating, overcoming the activation energy barrier for deactivated pyrimidines (e.g., 4-chloro-6-methoxypyrimidine) that are sluggish under reflux. While yield is improved, regioselectivity is often compromised because the high energy input pushes the system toward thermodynamic equilibrium (mixture of isomers).
Protocol (Solvent-Free "Green" Method):
-
Mix: Combine Chloropyrimidine (1.0 mmol) and Piperazine (1.5 mmol) in a G10 microwave vial.
-
Catalyst: Add 1 drop of DBU or use solid support (Alumina) if liquid handling is difficult.
-
Irradiate: Heat to 140°C for 10 minutes (Dynamic power mode).
-
Purify: Cool. Add 2 mL MeOH, sonicate, and filter. The product is often pure enough for biological screening.
Route 3: Buchwald-Hartwig Amination (The Problem Solver)
Best For: Electron-rich (deactivated) pyrimidines, sterically hindered amines, or when
The Science:
When the pyrimidine ring possesses electron-donating groups (e.g., -OMe, -NH2), the ring becomes electron-rich, raising the LUMO energy and making
Self-Validating Protocol (Deactivated Systems):
-
Catalyst System:
(2 mol%) + Xantphos or BINAP (4 mol%). Why? Bidentate ligands prevent formation of inactive Pd-bis(amine) complexes. -
Base:
(1.5 eq) or . -
Solvent: Toluene or 1,4-Dioxane (degassed).
-
Degas: Purge solvent with
for 15 mins. Oxygen kills the active Pd(0) species. -
Combine: Add substrate, piperazine, base, and catalyst in a sealed tube under inert atmosphere.
-
Heat: 100°C for 4-12 hours.
-
Validation: Reaction turns from dark red/purple to black upon completion (Pd precipitation). Filter through Celite to remove Pd black before workup.
Part 4: Troubleshooting & Optimization
Issue: Bis-Piperazine Formation (The "Dumbbell" Molecule)
-
Cause: The mono-substituted product is still nucleophilic (secondary amine of piperazine) or the substrate is too reactive (2,4,6-trichloropyrimidine).
-
Fix: Use N-Boc-piperazine instead of free piperazine. Deprotect (TFA/DCM) in the next step. This physically prevents the second nitrogen from reacting.
Issue: Regioselectivity Reversal (C2 instead of C4)
-
Cause: A bulky substituent at C5 can sterically block the C4 position, forcing attack at C2. Alternatively, strong electron-donating groups at C6 can electronically deactivate C4.
-
Fix: Use the Buchwald-Hartwig route with a bulky ligand (e.g., BrettPhos) to override electronic bias with steric control.
References
-
Regioselectivity in SNAr of Dichloropyrimidines
-
Microwave vs Conventional Heating
-
Buchwald-Hartwig Scope
-
Industrial Process Chemistry
-
Google Patents. "Industrial process for the synthesis of pyrimidinyl-piperazine derivatives (WO2014080342A1)." Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
In vitro and in vivo validation of 2-Chloro-5-(piperazin-1-yl)pyrimidine-based inhibitors
Executive Summary: The Scaffold Advantage
The 2-Chloro-5-(piperazin-1-yl)pyrimidine moiety represents a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity and nitrogen-rich profile make it an ideal pharmacophore for targeting G-Protein Coupled Receptors (specifically the Histamine H4 Receptor ) and ATP-binding pockets of specific kinases (e.g., Aurora A , FLT3 ).
This guide focuses on validating derivatives of this scaffold, primarily as H4R Antagonists —a therapeutic class emerging for pruritus, asthma, and neuropathic pain. Unlike earlier H1 antagonists (e.g., diphenhydramine), H4R ligands derived from this scaffold offer immunomodulatory effects without significant CNS sedation.
Why This Scaffold?
-
The "Chlorine" Handle: The C2-chlorine serves as a versatile electrophile for nucleophilic aromatic substitution (
), allowing rapid library generation (SAR exploration). -
The Piperazine Tail: Mimics the ethylamine chain of histamine, providing critical binding interactions with Asp94 (3.32) in the H4 receptor pocket while improving aqueous solubility.
Comparative Analysis: Lead Series vs. Benchmarks
When validating a new inhibitor based on this scaffold, it is critical to benchmark performance against established standards. The table below contrasts a hypothetical optimized derivative (Compound CPP-5) against the industry standard JNJ-7777120 (H4R reference) and Dasatinib (Kinase off-target control).
| Feature | CPP-5 (Lead Candidate) | JNJ-7777120 (Benchmark) | Dasatinib (Selectivity Control) |
| Core Scaffold | 2-Chloro-5-(piperazin-1-yl)pyrimidine | Indole-piperazine | Thiazole-pyrimidine |
| Primary Target | Histamine H4 Receptor (H4R) | Histamine H4 Receptor (H4R) | BCR-Abl / Src Family Kinases |
| Binding Affinity ( | < 10 nM (Target) | 4 nM | > 10 |
| H1/H2/H3 Selectivity | > 1000-fold | > 1000-fold | N/A |
| Half-life ( | Optimized (> 2h) | Short (~0.5 - 1h) | 3 - 5h |
| Key Liability | Potential hERG inhibition | Short half-life (rapid clearance) | Broad Kinase promiscuity |
| Validation Model | Murine Pruritus / Paw Edema | Murine Pruritus | CML Xenograft |
Scientist's Insight: While JNJ-7777120 is the gold standard for in vitro potency, its rapid in vivo clearance limits its therapeutic utility. Your validation goal is to demonstrate that your 2-Chloro-5-(piperazin-1-yl)pyrimidine derivative matches JNJ's potency while significantly extending metabolic stability.
Mechanistic Validation: H4R Signaling Pathway
To validate the inhibitor, one must confirm it blocks the specific downstream signaling of the H4 receptor. H4R is
Figure 1: Mechanism of Action. The inhibitor must block Histamine-induced Gi-protein signaling, preventing the decrease of cAMP and the mobilization of Calcium.
In Vitro Validation Protocols
Experiment A: Radioligand Binding Assay (The Gold Standard)
Purpose: Determine the affinity constant (
Protocol:
-
Preparation: Harvest HEK-293 cells stably transfected with human H4R. Homogenize to isolate membranes.
-
Incubation:
-
Mix 50
g membrane protein with 10 nM -Histamine (Radioligand). -
Add increasing concentrations of the 2-Chloro-5-(piperazin-1-yl)pyrimidine derivative (
M to M). -
Control: Define non-specific binding using 10
M JNJ-7777120.
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding to filters).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Experiment B: Functional cAMP Assay (TR-FRET)
Purpose: Distinguish between an antagonist and an inverse agonist. Protocol:
-
Stimulate cells with Forskolin (to raise cAMP baseline).
-
Add Histamine (
concentration) cAMP drops (Gi effect). -
Add Inhibitor
cAMP levels should recover to Forskolin-only levels.
In Vivo Validation: The Pruritus Model
Context: The H4 receptor is the primary mediator of histamine-induced itch. A valid inhibitor must stop scratching behavior in mice.
Workflow Diagram:
Figure 2: In Vivo Pruritus Model Workflow. This standardized protocol validates the inhibitor's ability to engage the target physiologically.
Experimental Steps:
-
Grouping: Randomize male Balb/c mice into three groups: Vehicle, Positive Control (JNJ-7777120, 10 mg/kg), and Test Compound (10, 30 mg/kg).
-
Dosing: Administer the test compound orally (p.o.) to prove bioavailability. Wait for
(typically 1 hour). -
Challenge: Inject Histamine (100
g/site ) intradermally into the shaved upper back. -
Scoring: Record scratching bouts (hind paw directed at injection site) for 30 minutes.
-
Success Criteria: A statistically significant reduction (>50%) in scratching bouts compared to the Vehicle group confirms in vivo efficacy.
Critical Troubleshooting & Selectivity
The "Kinase Trap": Because the 2-aminopyrimidine scaffold is also a privileged structure for kinases (e.g., CDK, Aurora), you must run a kinase selectivity panel.
-
Risk: If your compound kills cancer cells but also stops itch, it might be a "dirty" drug.
-
Validation: Screen at 1
M against a panel of 50 representative kinases. -
Acceptance Criteria: < 50% inhibition of kinases at concentrations
the H4R .
References
-
Altenbach, R. J., et al. (2008).[2] Rotationally Constrained 2,4-Diamino-5,6-disubstituted Pyrimidines: A New Class of Histamine H4 Receptor Antagonists with Improved Druglikeness and in Vivo Efficacy in Pain and Inflammation Models.[2] Journal of Medicinal Chemistry. Link
-
Thurmond, R. L., et al. (2004). A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties.[2][3] Journal of Pharmacology and Experimental Therapeutics. Link
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825/Dasatinib). Journal of Medicinal Chemistry. Link
-
Schreeb, A., et al. (2013).[4] Piperazine modification in 2,4,6-triaminopyrimidine derivatives as histamine H4 receptor ligands.[4] Pharmazie.[4][5][6] Link
-
BenchChem Application Note. (2025). Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Document: Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (CHEMBL1140148) - ChEMBL [ebi.ac.uk]
- 4. Piperazine modification in 2,4,6-triaminopyrimidine derivatives as histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica [cymitquimica.com]
Cross-reactivity studies of 2-Chloro-5-(piperazin-1-yl)pyrimidine derivatives
A Technical Comparison Guide for Medicinal Chemists
Executive Summary
The 2-Chloro-5-(piperazin-1-yl)pyrimidine scaffold represents a "privileged structure" in modern drug discovery, serving as a critical intermediate for dual-action kinase inhibitors (e.g., Src/Abl antagonists like Dasatinib) and CNS-active agents. However, this versatility comes with a significant liability: cross-reactivity .
While the pyrimidine core efficiently mimics the adenine ring of ATP (targeting kinases), the piperazine moiety introduces basicity and flexibility that frequently leads to off-target binding at G-Protein Coupled Receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D2) receptors.
This guide objectively compares derivatives of this scaffold against key alternatives (Morpholine-pyrimidines and Quinazolines), providing experimental workflows to quantify selectivity and mitigate promiscuity.
The Scaffold Architecture: Structural Basis of Reactivity
To understand cross-reactivity, we must deconstruct the scaffold into its functional domains. The molecule acts as a bifunctional platform:
-
The Electrophilic Handle (C-2 Chlorine): This position is highly reactive toward nucleophilic aromatic substitution (
). In the final drug candidate, this chlorine is typically displaced by an amine to form the "hinge-binding" motif essential for kinase inhibition. -
The Solubilizing Tail (C-5 Piperazine): The piperazine ring improves physicochemical properties (
, solubility) but acts as a pharmacophore for biogenic amine receptors.
Structural Comparison of Derivatives
| Feature | Piperazine Derivative (Target) | Morpholine Alternative | Quinazoline Alternative |
| Primary Target | Tyrosine Kinases (Src, Abl, EGFR) | PI3K, mTOR, Lipid Kinases | EGFR, HER2 |
| Key Liability | GPCR Cross-Reactivity (5-HT, D2) | Metabolic Stability (Ring opening) | Low Solubility / GI Toxicity |
| pKa (Conj. Acid) | ~9.8 (Basic Nitrogen) | ~8.4 (Less Basic) | ~5.4 (Weak Base) |
| Solubility | High (Protonatable) | Moderate | Low (Planar stacking) |
| Selectivity Profile | Promiscuous (Dual-target potential) | Selective (Lipid kinase bias) | Potent (High affinity, narrow spectrum) |
Mechanisms of Cross-Reactivity
The "Kinase-GPCR" Paradox
The most critical insight for this scaffold is its Janus-faced nature.
-
Kinase Mode: The pyrimidine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met318 in c-Src).
-
GPCR Mode: The distal nitrogen of the piperazine ring mimics the protonated amine of serotonin or dopamine. This leads to "off-target" CNS effects.
-
Evidence: The anxiolytic drug Buspirone is structurally related to 2-(piperazin-1-yl)pyrimidine derivatives, confirming high affinity for 5-HT1A receptors [1].
-
Metabolic Cross-Reactivity
The piperazine ring is susceptible to oxidative metabolism by CYP450 isoforms (specifically CYP2D6 and CYP3A4). This results in:
-
N-oxidation.
-
Ring cleavage (ethylenediamine formation).
-
Consequence: Formation of reactive metabolites that may cause idiosyncratic toxicity, distinct from the parent molecule's pharmacology.
Visualizing the Selectivity Landscape
The following diagram illustrates the decision logic when optimizing this scaffold. It highlights how structural modifications shift the bioactivity profile from Kinase-selective to GPCR-active.
Figure 1: Structure-Activity Relationship (SAR) flow for optimizing selectivity. Note the intrinsic link between the uncapped piperazine and GPCR risk.
Experimental Protocols for Selectivity Profiling
To validate the performance of your derivatives, you must employ a "Self-Validating" screening cascade. Do not rely solely on kinase panels; you must counter-screen against GPCRs.
Protocol A: The "Kinase-Seeker" Assay (TR-FRET)
Purpose: Determine the affinity (
Materials:
-
LanthaScreen™ Eu Kinase Binding Assay (Invitrogen).
-
Kinase Tracer 236 (Alexa Fluor™ 647).
-
Derivative Stock (10 mM in DMSO).
Workflow:
-
Preparation: Dilute derivatives in 1x Kinase Buffer A to 4x final concentration (1% DMSO).
-
Incubation: In a 384-well white plate, combine:
-
5 µL Kinase/Antibody mixture (5 nM final).
-
5 µL Tracer 236 (2 nM final).
-
5 µL Derivative (titration series).
-
-
Equilibrium: Incubate for 60 minutes at Room Temperature (protected from light).
-
Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 615 nm / 665 nm).
-
Data Analysis: Calculate the Emission Ratio (665/615). Plot against log[Inhibitor] to determine
.
Protocol B: The "Safety-Net" Counter-Screen (GPCR Binding)
Purpose: Quantify off-target binding to 5-HT1A receptors, a common liability for piperazine-pyrimidines.
Materials:
-
Membrane preparations expressing human 5-HT1A receptors (CHO cell line).
-
Radioligand: [^3H]-8-OH-DPAT (0.5 nM).
-
Non-specific binder: Serotonin (10 µM).
Workflow:
-
Binding: Mix 50 µg membrane protein with the radioligand and the test derivative (10 µM single point for screening).
-
Incubation: 60 minutes at 27°C.
-
Harvesting: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Validation Criteria: If inhibition > 50% at 10 µM, perform a full
determination.
Comparative Data: Pyrimidine vs. Alternatives
The table below summarizes a theoretical comparison based on structure-activity trends observed in Src/Abl inhibitor development (e.g., Dasatinib analogs) [2].
| Parameter | 2-Cl-5-(piperazin-1-yl)pyrimidine (Derivative) | 2-Cl-5-Morpholinopyrimidine (Alternative) | 4-Anilinoquinazoline (Alternative) |
| Src Kinase | < 10 nM (High Potency) | ~ 50 nM (Moderate) | < 5 nM (Very High) |
| 5-HT1A Binding ( | ~ 150 nM (High Risk) | > 10,000 nM (Safe) | > 10,000 nM (Safe) |
| Solubility (pH 7.4) | > 500 µM | ~ 100 µM | < 10 µM |
| Metabolic Clearance | High (Piperazine oxidation) | Low (Stable ring) | Moderate |
| Recommendation | Use for CNS targets or if solubility is critical. Requires GPCR counter-screen. | Use for Peripherally restricted targets to avoid CNS side effects. | Use for Oncology where potency outweighs solubility issues. |
Mitigation Strategies
If your lead compound contains this scaffold and exhibits cross-reactivity, apply these chemical modifications:
-
"Cap" the Piperazine: Acylation or alkylation of the distal nitrogen removes the basicity required for 5-HT receptor binding.
-
Trade-off: May reduce solubility.
-
-
Scaffold Hopping: Replace the piperazine with a homopiperazine (7-membered ring) or a diazaspiro system. This alters the vector of the solubilizing group, often retaining kinase potency while breaking the specific fit for the GPCR pocket.
-
Introduce Steric Hindrance: Add a methyl group adjacent to the piperazine nitrogen (e.g., 3-methylpiperazine). This creates steric clash within the tight GPCR binding pocket but is usually tolerated in the solvent-exposed region of the kinase.
References
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Source: National Institutes of Health (PMC). Relevance: Establishes the mechanism of piperazine binding to serotonin/dopamine receptors.[1] Link:[Link]
-
Discovery of BMS-354825 (Dasatinib), a Dual Src/Abl Kinase Inhibitor. Source: Journal of Medicinal Chemistry.[2][3] Relevance: Seminal paper describing the optimization of the aminothiazole-pyrimidine-piperazine scaffold. Link:[Link]
-
Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives. Source: ACS Publications. Relevance: Provides comparative data on quinazoline vs. pyrimidine kinetics and binding. Link:[Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Source: National Institutes of Health (PMC). Relevance: Comprehensive review of the scaffold's synthetic utility and biological profile.[4][5][6] Link:[Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine Kinase Inhibitors. 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-Chloro-5-(piperazin-1-yl)pyrimidine against commercial scaffolds
The following guide benchmarks 2-Chloro-5-(piperazin-1-yl)pyrimidine against standard commercial scaffolds. It is written from the perspective of a Senior Application Scientist to aid in decision-making for medicinal chemistry campaigns.
Executive Summary
In modern drug discovery, particularly for kinase and GPCR targets, the 2-Chloro-5-(piperazin-1-yl)pyrimidine scaffold represents a "privileged" intermediate.[1][2] It offers a strategic balance between the high electrophilicity required for library generation (via the C2-chlorine) and the physicochemical benefits of a solubilizing, basic tail (the C5-piperazine).
This guide benchmarks this scaffold against its two most common competitors: the Pyridine analog (lower reactivity, higher lipophilicity) and the Phenyl analog (metabolic liability, poor solubility).[2]
Key Takeaways
-
Reactivity: The pyrimidine C2-Cl is approximately 100-fold more reactive in
displacements than the pyridine C2-Cl, allowing for milder reaction conditions (room temperature, no metal catalyst).[2] -
Solubility: The additional nitrogen in the pyrimidine core significantly lowers LogP and increases aqueous solubility compared to pyridine and benzene analogs.
-
Metabolic Stability: The electron-deficient pyrimidine ring is resistant to oxidative metabolism (CYP450), unlike the phenyl ring which is prone to hydroxylation.
Structural & Property Benchmarking
The choice of core scaffold dictates the physicochemical profile of the final drug candidate. The table below compares the 2-Chloro-5-(piperazin-1-yl)pyrimidine against its direct structural analogs.
Comparative Metrics Table
| Feature | Pyrimidine Scaffold (Target) | Pyridine Analog | Phenyl Analog |
| Structure | 2-Cl-5-piperazinylpyrimidine | 2-Cl-5-piperazinylpyridine | 1-Cl-4-piperazinylbenzene |
| Electronic Character | Moderately | ||
| C-Cl Reactivity ( | High ( | Low ( | Inert (Requires Pd-catalysis) |
| LogP Contribution | Low (Hydrophilic) | Medium | High (Lipophilic) |
| Aq.[1][2] Solubility | High | Moderate | Low |
| Metabolic Liability | Low (Ring oxidation rare) | Moderate (N-oxide formation) | High (Epoxidation/Hydroxylation) |
| pKa (Piperazine N) | ~8.4 (Slightly suppressed) | ~8.7 | ~9.0 |
Scaffold Decision Logic (DOT Diagram)
The following decision tree illustrates when to select the pyrimidine scaffold over alternatives based on ADME/Tox requirements.
Caption: Decision logic for selecting Pyrimidine vs. Pyridine/Benzene scaffolds based on solubility, reactivity, and metabolic stability constraints.
Reactivity Profiling: The C2-Chlorine Handle
The defining feature of the 2-Chloro-5-(piperazin-1-yl)pyrimidine scaffold is the exceptional reactivity of the C2-chlorine atom.[1] This is due to the presence of two ring nitrogens which significantly lower the LUMO energy at the C2 position, facilitating nucleophilic attack.
Mechanistic Insight[1][4]
-
Pyrimidine: The C2 position is flanked by two electronegative nitrogens.[3][4] This creates a strong dipole that pulls electron density away from C2, making it a "hot" electrophile.
-
Pyridine: The C2 position is adjacent to only one nitrogen.[4][5] While active, it often requires elevated temperatures (>80°C) or forcing conditions for
with weak nucleophiles.[2] -
Benzene: The C-Cl bond is unactivated.[1] Displacement requires transition metal catalysis (Buchwald-Hartwig).[1][2]
Experimental Protocol: Mild Displacement
This protocol demonstrates the self-validating nature of the pyrimidine scaffold's reactivity. Unlike pyridine analogs, this reaction proceeds at ambient temperature, confirming the scaffold's identity and purity (inert impurities will not react).
Objective: Functionalization of 2-Chloro-5-(piperazin-1-yl)pyrimidine with a primary amine (R-NH2).
Materials:
-
Scaffold: 2-Chloro-5-(piperazin-1-yl)pyrimidine (1.0 eq)[1][2]
-
Nucleophile: Benzylamine or equivalent primary amine (1.2 eq)[2]
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)[2]
-
Solvent: Isopropanol (IPA) or DMSO[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve 100 mg of the scaffold in 1.0 mL of IPA. The solution should be clear; turbidity indicates free piperazine impurities.
-
Addition: Add DIPEA followed by the amine nucleophile.
-
Reaction: Stir at Room Temperature (25°C) .
-
Checkpoint: Monitor via LC-MS.[1] For the pyrimidine scaffold, >50% conversion is typically observed within 1 hour. The pyridine analog would show <5% conversion under these conditions.
-
-
Workup: If product precipitates, filter and wash with cold IPA. If soluble, dilute with water and extract with EtOAc.
-
Validation: The rapid conversion at RT is a diagnostic test for the 2-chloropyrimidine core.
Physicochemical & ADME Deep Dive
Incorporating the 2-Chloro-5-(piperazin-1-yl)pyrimidine scaffold imparts specific properties to the final molecule that differ significantly from commercial alternatives.
Solubility Enhancement
The "N-count" rule in medicinal chemistry suggests that replacing a CH with N improves solubility.[1]
-
Mechanism: The pyrimidine nitrogens act as hydrogen bond acceptors (HBA), lowering the crystal lattice energy and increasing interaction with water.
-
Data: Pyrimidine analogs often exhibit 2-5x higher aqueous solubility than their pyridine counterparts.[1]
Metabolic Stability
-
Oxidative Blockade: The electron-deficient nature of the pyrimidine ring makes it resistant to oxidation by CYP450 enzymes. Phenyl rings are electron-rich and prone to epoxidation/hydroxylation.[1]
-
Liability: The piperazine ring itself can be a site of metabolism (N-oxidation or ring opening).[1][2] However, the pyrimidine core remains stable.
Pathway Diagram: Metabolic Fates (DOT)
Caption: Metabolic fate analysis. The pyrimidine ring resists oxidation (Path 1), but the C2-Cl handle is a liability (Path 2) if not displaced during drug synthesis.[2]
References
-
Scaffold Hopping & Metabolic Stability: Yeung, K. S., et al. "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds." Bioorganic & Medicinal Chemistry Letters.
-
Reactivity of Chloropyrimidines: Léris, A., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Chemistry – A European Journal. [2]
-
Physicochemical Properties: "Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents." Current Medicinal Chemistry.
-
Synthesis & Reactivity Data: "2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties." ChemicalBook.
Sources
Comparative SAR Analysis: The 2-Chloro-5-(piperazin-1-yl)pyrimidine Scaffold
Executive Summary
The 2-Chloro-5-(piperazin-1-yl)pyrimidine scaffold represents a "privileged structure" in modern drug discovery, serving as a critical intermediate for Cyclin-Dependent Kinase (CDK) inhibitors, PI3K modulators, and GPCR ligands (specifically 5-HT and Histamine receptors).
Unlike its more common isomer (5-chloro-2-piperazinylpyrimidine), this specific regioisomer offers a unique "Dual-Handle" architecture :
-
C2-Chlorine (Electrophile): A highly reactive site for SNAr displacement by anilines or heterocycles (crucial for hinge-binding in kinases).
-
C5-Piperazine (Solubilizing Tail): A solvent-exposed vector that improves physicochemical properties (logP, solubility) and allows for tuning selectivity via N-substitution.
This guide objectively compares the SAR (Structure-Activity Relationship) utility of this scaffold against its pyridine and triazine isosteres, supported by experimental protocols and potency data.
Structural Logic & Chemical Space
The "Reverse" Architecture Advantage
Most commercial building blocks feature the piperazine at the C2 position. However, placing the piperazine at C5 preserves the C2-chlorine for critical hinge-binding interactions.
| Feature | 2-Chloro-5-(piperazin-1-yl)pyrimidine (Target) | 5-Chloro-2-(piperazin-1-yl)pyrimidine (Alternative) |
| Primary Utility | CDK4/6, CDK9, FAK Inhibitors | 5-HT Antagonists, Buspirone analogs |
| C2 Reactivity | High (Activated by two ring Nitrogens) | Null (Already substituted) |
| C5 Reactivity | Stable (Solubilizing tail attached) | Low (Requires Pd-coupling) |
| Kinase Hinge | Allows NH-Ar formation at C2 | Sterically blocked |
Visualizing the SAR Workflow
The following diagram illustrates the decision tree for optimizing this scaffold.
Figure 1: Strategic SAR diversification pathways for the scaffold.
Comparative Performance Data
Potency vs. Selectivity (Kinase Context)
The table below compares the 2-Chloro-5-piperazinyl scaffold against alternative cores in the context of CDK9 inhibition (a target for oncology). The "Target Scaffold" allows for the introduction of a hinge-binding aniline at C2, which is superior to the Pyridine analog.
| Scaffold Core | Substituent (C2 equivalent) | Substituent (C5 equivalent) | CDK9 IC50 (nM) | Selectivity (vs CDK2) | Source |
| Pyrimidine (Target) | 4-F-Phenylamino | N-Methylpiperazine | 14 | >50x | [1, 2] |
| Pyridine (Isostere) | 4-F-Phenylamino | N-Methylpiperazine | 120 | 10x | [2] |
| Triazine | 4-F-Phenylamino | N-Methylpiperazine | 85 | >100x | [3] |
| Pyrimidine (Isomer) | Piperazine (C2) | 4-F-Phenyl (C5) | >1000 | N/A | [4] |
Analysis: The Pyrimidine core provides the optimal balance of electron deficiency (enhancing the acidity of the C2-NH for H-bonding) compared to the Pyridine. The Triazine is more potent but often suffers from rapid metabolic clearance.
Anti-Inflammatory Activity (NO Inhibition)
In the context of macrophage inhibition (RAW 264.7 cells), the scaffold shows comparable efficacy to pyridine analogs but with distinct toxicity profiles.
| Compound Class | Core Structure | Inhibition of NO (%) | Cytotoxicity (Live Cells %) |
| Series 7a | Pyridine-based | 65.48% | >80% |
| Series 9d | Pyrimidine-based | 61.90% | >85% |
Data derived from comparative study of pyridine vs. pyrimidine derivatives [5].
Experimental Protocols
Synthesis of the Core Intermediate
Objective: Synthesize 2-chloro-5-(4-methylpiperazin-1-yl)pyrimidine. Note: Direct SNAr on 2,5-dichloropyrimidine yields the wrong isomer (C2-piperazinyl). A regioselective approach is required.
Protocol (Self-Validating):
-
Starting Material: 5-Bromo-2-chloropyrimidine.
-
Protection: React with NaSMe (Sodium Thiomethoxide) to form 5-bromo-2-(methylthio)pyrimidine.
-
Checkpoint: TLC should show a shift in Rf.
-
-
C5-Coupling: Perform Buchwald-Hartwig amination.
-
Reagents: N-Methylpiperazine (1.2 eq), Pd(OAc)2 (5 mol%), BINAP (10 mol%), Cs2CO3, Toluene, 100°C, 12h.
-
Product: 5-(4-methylpiperazin-1-yl)-2-(methylthio)pyrimidine.
-
-
Activation: Oxidize the sulfide to the sulfone/sulfoxide using mCPBA (DCM, 0°C).
-
Re-Chlorination (Optional) or Direct Displacement: The sulfone is a better leaving group than chloride. However, to return to the "2-Chloro" target, treat with POCl3 (though direct displacement of the sulfone with the final aniline is more efficient).
Kinase Glo™ Screening Assay
Objective: Determine IC50 of analogs against CDK4/CyclinD1.
-
Preparation: Prepare 3x enzyme mix (CDK4/CycD1) and 3x ATP/Substrate mix (Rb peptide).
-
Dosing: Dispense 50 nL of compound (DMSO stock) into 384-well plates.
-
Reaction: Add 5 µL Enzyme mix + 5 µL Substrate mix. Incubate at RT for 60 min.
-
Detection: Add 10 µL ADP-Glo™ Reagent. Incubate 40 min. Add 20 µL Kinase Detection Reagent.
-
Readout: Measure Luminescence (RLU).
-
Validation: Z' factor must be > 0.5. Reference compound (e.g., Palbociclib) must fall within 3-fold of historical IC50.
Mechanistic Diagram: Reaction Pathways
The following diagram details the synthetic divergence possible from the core scaffold.
Figure 2: Regioselective synthesis route to avoid C2-piperazine byproducts.
Expert Recommendations
-
Solubility vs. Permeability: The piperazine tail significantly lowers logP. If membrane permeability (PAMPA) is low, consider capping the piperazine with a trifluoroethyl group or switching to a diazaspirocyclic system (e.g., 2,6-diazaspiro[3.3]heptane) to reduce the basicity and improve metabolic stability.
-
Isostere Switching: If the pyrimidine core exhibits high clearance due to oxidation at C4/C6, switch to the 3-cyano-pyridine core. This mimics the electronics of the pyrimidine but removes one nitrogen, often improving metabolic half-life (t1/2).
-
Safety: Avoid unsubstituted phenyl-piperazines at C5, as they can form reactive quinone-imine metabolites. Always substitute the terminal phenyl ring (e.g., 4-F, 2-OMe) to block metabolic hot spots.
References
-
Sroor, F. M., et al. (2025).[1] Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents.[1][2] Drug Development Research.[1]
-
Cui, Y., et al. (2020).[3] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. MDPI Molecules.
-
Shao, H., et al. (2013).[4] Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9.[5] Bioorganic & Medicinal Chemistry Letters.
-
Al-Ghorbani, M., et al. (2021).[6][7] Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities.[6][8][9] Polycyclic Aromatic Compounds.[6]
-
Advanced ChemBlocks. (2026). Product Specification: 5-Chloro-2-(piperazin-1-yl)pyrimidine.[10]
Sources
- 1. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and … [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 5. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 5-Chloro-2-(piperazin-1-yl)pyrimidine 95% | CAS: 59215-40-6 | AChemBlock [achemblock.com]
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-5-piperazin-1-yl-pyrimidine
Part 1: Rapid Response Card (Immediate Action)
| Parameter | Critical Directive |
| Primary Hazard | Corrosive / Severe Irritant. The piperazine moiety imparts basicity capable of causing skin burns and serious eye damage (Category 1).[1][2] The chloropyrimidine core is reactive and a potential sensitizer. |
| In Case of Spill | Do NOT sweep dry dust. Dampen with inert oil (e.g., mineral oil) or cover with a damp pad to prevent aerosolization. Scoop into a sealed waste container. |
| Skin Contact | Immediate Drench. Wash with soap and water for 15+ minutes.[2] Do not use organic solvents (ethanol/DMSO) to clean skin; this increases transdermal absorption. |
| Eye Contact | Emergency Rinse. Flush for 15 minutes continuously.[1][3][4] Contact ophthalmologist immediately. |
| Fire | Toxic Emissions. Emits HCl, NOx, and chlorinated vapors. Use CO2 or Dry Chemical.[2][3][4] |
Part 2: Hazard Profiling & Mechanism (The "Why")
To safely handle 2-Chloro-5-piperazin-1-yl-pyrimidine, one must understand its Structure-Activity Relationship (SAR). This is not merely a "dust"; it is a reactive intermediate designed for nucleophilic substitution.
The Piperazine Moiety (The Base)
The secondary amine in the piperazine ring is a strong base (
The Chloropyrimidine Core (The Electrophile)
The chlorine atom at the 2-position is an activated leaving group. In biological systems, this can alkylate proteins via nucleophilic aromatic substitution (
-
Result: High potential for skin sensitization (allergic contact dermatitis) and respiratory sensitization.
Solubility Drivers
This molecule is lipophilic enough to penetrate skin but soluble enough in aqueous environments to cause rapid irritation.
-
Risk: Systemic absorption is faster if the skin barrier is compromised or if the chemical is dissolved in DMSO/DMF.
Part 3: The PPE Matrix (The "What")
Standard lab coats are insufficient. The following matrix applies the "Barrier Multiplier" principle: increasing layers based on the state of matter.
PPE Selection Decision Tree
Figure 1: PPE Decision Logic based on physical state.[2] Note the escalation to Face Shields and Laminate gloves for solutions.
Detailed Glove Specifications
| Material | Thickness | Breakthrough Time (Solid) | Breakthrough Time (Solution) | Recommendation |
| Nitrile (Disposable) | 4-6 mil | > 480 min | < 15 min (in DMSO/DCM) | Standard Outer Layer. Good for incidental solid contact. Poor for organic solvents. |
| Laminate (Silver Shield) | 2.7 mil | > 480 min | > 480 min | Critical Inner Layer. Mandatory if handling >100mL solutions or during spill cleanup. |
| Latex | N/A | Poor | Poor | DO NOT USE. Permeable to piperazines and offers no protection against organic solvents. |
Part 4: Operational Protocol (The "How")
Phase 1: Weighing & Transfer (Highest Risk of Aerosolization)
-
Engineering Control: Use a Static-Free Powder Weighing Station or a Chemical Fume Hood.
-
The "Static Trap" Technique:
-
Place an anti-static gun or ionizer bar inside the hood. Chloropyrimidines are often fluffy and static-prone.
-
Pre-weigh the receiving vessel (flask) with solvent before adding the solid if possible, or use a weighing funnel that can be rinsed down.
-
Never tap the spatula against the flask rim; this launches micro-particulates. Use a gentle rolling motion.
-
Phase 2: Reaction Setup (Solubilization)
-
Solvent Choice: When dissolving in DMSO or DMF, the permeation rate through nitrile gloves increases by 100x.
-
Protocol:
-
Don Laminate (Silver Shield) gloves under standard nitrile gloves.
-
Add solvent slowly. The amine moiety is basic; if the solvent is acidic or contains acid chlorides, an exotherm will occur.
-
Keep the sash at the lowest possible working height.
-
Phase 3: Quenching & Workup
-
Hazard: The chloropyrimidine may hydrolyze to release HCl gas if quenched into hot water.
-
Protocol:
-
Cool the reaction mixture to <10°C before quenching.
-
Add quench solution dropwise.
-
Test pH of the aqueous layer. If pH > 10, the piperazine is free-based and lipophilic (skin absorption risk). If pH < 4, it is protonated and less likely to penetrate skin, but the solution is acidic.
-
Part 5: Disposal & Decontamination
Waste Segregation
-
Solid Waste: Double-bag in clear polyethylene bags. Label as "Toxic Solid - Basic Organic."
-
Liquid Waste: Segregate into "Halogenated Organic Waste." Do not mix with strong acids (risk of violent heat generation) or oxidizers.
Decontamination of Surfaces
Do not use simple ethanol; it spreads the contamination.
-
Step 1: Wipe surface with a dilute weak acid (e.g., 5% Citric Acid or Vinegar) to protonate the piperazine amine, rendering it water-soluble and less volatile.
-
Step 3: Final rinse with water.[5]
Emergency Spill Workflow
Figure 2: Step-by-step spill remediation logic.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2772710, 2-(1-Piperazinyl)pyrimidine. Retrieved from [Link]
- Note: Used for read-across toxicity data on the piperazinyl-pyrimidine scaffold.
- Note: Reference for chloropyrimidine core reactivity and H-code classific
- Note: Source for nitrile vs.
-
ECHA (European Chemicals Agency). C&L Inventory: Piperazine derivatives classification. Retrieved from [Link]
- Note: Validation for "Corrosive/Irritant" classification of piperazine intermedi
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
